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  • Product: Diethyl (nitromethyl)phosphonate
  • CAS: 53753-37-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Diethyl (nitromethyl)phosphonate (CAS 53753-37-0) for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Diethyl (nitromethyl)phosphonate in Modern Organic Synthesis Diethyl (nitromethyl)phosphonate is a versatile and highly...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Diethyl (nitromethyl)phosphonate in Modern Organic Synthesis

Diethyl (nitromethyl)phosphonate is a versatile and highly valuable reagent in the synthetic chemist's toolkit. Its unique bifunctional nature, possessing both a nucleophilic phosphonate carbanion precursor and an electron-withdrawing nitro group, unlocks a range of strategic chemical transformations. This guide provides an in-depth exploration of the core properties, synthesis, reactivity, and applications of Diethyl (nitromethyl)phosphonate, with a particular focus on its utility in the construction of key intermediates for drug discovery and development. For researchers and scientists, a thorough understanding of this reagent's capabilities is paramount for the efficient and stereoselective synthesis of complex molecular architectures. Phosphonates, in general, are recognized for their significant role in medicinal chemistry, serving as stable mimics of phosphates and finding application as enzyme inhibitors, as well as antiviral and anticancer agents[1][2][3][4][5][6].

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physical and chemical properties of Diethyl (nitromethyl)phosphonate is essential for its proper handling, storage, and application in synthesis.

PropertyValueSource(s)
CAS Number 53753-37-0[7][8][9]
Molecular Formula C₅H₁₂NO₅P[8][9]
Molecular Weight 197.13 g/mol [7][9]
Physical Form Solid or Liquid[7][8]
Purity Typically ≥95%[7][8][9]
Storage Conditions Refrigerator, under inert atmosphere[7]

Note on Physical Form: Supplier information indicates that Diethyl (nitromethyl)phosphonate can be found as either a solid or a liquid, which may depend on the purity and the presence of any residual solvents.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance):

  • -CH₂- (nitromethyl group): A doublet is expected due to coupling with the phosphorus atom. The chemical shift will be downfield due to the electron-withdrawing effects of the nitro and phosphonate groups.

  • -O-CH₂- (ethyl groups): A multiplet (likely a quartet of doublets or a more complex pattern) is anticipated due to coupling with both the adjacent methyl protons and the phosphorus atom.

  • -CH₃ (ethyl groups): A triplet is expected from coupling with the adjacent methylene protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • -CH₂- (nitromethyl group): A doublet is expected due to one-bond coupling with the phosphorus atom.

  • -O-CH₂- (ethyl groups): A doublet is expected due to two-bond coupling with the phosphorus atom.

  • -CH₃ (ethyl groups): A doublet is expected due to three-bond coupling with the phosphorus atom.

³¹P NMR (Phosphorus-31 Nuclear Magnetic Resonance):

  • The phosphorus atom in a phosphonate environment will appear as a single resonance, likely a multiplet due to coupling with the protons on the adjacent carbon atoms. The chemical shift is a key indicator of the phosphorus oxidation state[10].

IR (Infrared) Spectroscopy:

  • N-O stretching (nitro group): Strong, characteristic absorption bands are expected around 1550 cm⁻¹ (asymmetric) and 1370 cm⁻¹ (symmetric).

  • P=O stretching (phosphonate group): A strong absorption band is anticipated in the region of 1250-1200 cm⁻¹.

  • P-O-C stretching: Strong absorptions are expected in the 1050-1000 cm⁻¹ region.

Synthesis of Diethyl (nitromethyl)phosphonate

The synthesis of Diethyl (nitromethyl)phosphonate is not widely detailed in publicly accessible protocols. However, based on the established reactivity of related compounds, a plausible and efficient route involves the reaction of a suitable nitromethane precursor. One key literature report describes the use of Diethyl (nitromethyl)phosphonate as a starting material for the synthesis of Diethyl fluoronitromethylphosphonate, implying a known, reproducible synthesis of the former[8].

Illustrative Synthetic Workflow

The following diagram outlines a logical workflow for the synthesis, based on common organophosphorus chemistry principles.

cluster_synthesis Synthesis Workflow Reactants Nitromethane Precursor + Diethyl Phosphite Reaction Base-Mediated Condensation Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Distillation Workup->Purification Product Diethyl (nitromethyl)phosphonate Purification->Product

Caption: A generalized workflow for the synthesis of Diethyl (nitromethyl)phosphonate.

Core Reactivity and Synthetic Applications: The Horner-Wadsworth-Emmons Reaction

The primary utility of Diethyl (nitromethyl)phosphonate lies in its application as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction to generate nitroalkenes[1][11][12]. The presence of the strongly electron-withdrawing nitro group significantly increases the acidity of the α-protons, facilitating the formation of the phosphonate carbanion under relatively mild basic conditions. This carbanion then reacts with aldehydes or ketones to yield β-nitrostyrenes and other nitroalkenes, which are valuable intermediates in organic synthesis.

Mechanism of the Horner-Wadsworth-Emmons Reaction

The HWE reaction proceeds through a well-established mechanism involving the formation of a phosphonate-stabilized carbanion, its nucleophilic addition to a carbonyl compound, and subsequent elimination to form an alkene[1][11][12][13].

cluster_hwe Horner-Wadsworth-Emmons Reaction Mechanism Phosphonate Diethyl (nitromethyl)phosphonate Carbanion Phosphonate Carbanion (Nucleophile) Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH, K₂CO₃) Base->Carbanion Intermediate Betaine Intermediate Carbanion->Intermediate Nucleophilic Attack Aldehyde Aldehyde/Ketone (Electrophile) Aldehyde->Intermediate Oxaphosphetane Oxaphosphetane Intermediate Intermediate->Oxaphosphetane Cyclization Product Nitroalkene (E/Z isomers) Oxaphosphetane->Product Elimination Byproduct Diethyl Phosphate Salt (Water-soluble) Oxaphosphetane->Byproduct

Caption: The mechanistic pathway of the Horner-Wadsworth-Emmons reaction.

The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene, a significant advantage for stereoselective synthesis[1][11]. The water-soluble nature of the phosphate byproduct simplifies product purification compared to the traditional Wittig reaction[14].

Experimental Protocol: Synthesis of β-Nitrostyrene via HWE Reaction

The following protocol is a representative procedure for the synthesis of a β-nitrostyrene from an aromatic aldehyde using Diethyl (nitromethyl)phosphonate.

Materials:

  • Diethyl (nitromethyl)phosphonate

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), acetonitrile)

  • Saturated aqueous ammonium chloride solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent.

  • Carbanion Formation: Add the base to the solvent, followed by the dropwise addition of a solution of Diethyl (nitromethyl)phosphonate in the anhydrous solvent at a controlled temperature (e.g., 0 °C to room temperature, depending on the base). Stir the mixture for a specified time to ensure complete formation of the phosphonate carbanion.

  • Reaction with Aldehyde: Add a solution of the aromatic aldehyde in the anhydrous solvent dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired β-nitrostyrene.

Applications in Drug Development and Medicinal Chemistry

The nitroalkene products derived from the HWE reaction with Diethyl (nitromethyl)phosphonate are versatile intermediates in the synthesis of various biologically active molecules. The nitro group can be readily reduced to an amine, providing access to α- and β-amino acids, or can participate in various cycloaddition and conjugate addition reactions.

While direct applications of Diethyl (nitromethyl)phosphonate in the synthesis of marketed drugs are not extensively documented in readily available literature, the strategic importance of the α-aminophosphonate and related structures it can generate is well-established. These motifs are found in compounds with potential anticancer and antiviral activities[1][2][3][4][5][6]. For instance, α-aminophosphonates are known to act as peptide mimics and enzyme inhibitors[15]. The synthesis of novel phosphonate derivatives is a key area of research in the development of new therapeutic agents[2][4][16].

Safety and Handling

Diethyl (nitromethyl)phosphonate is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood[17].

  • Hazard Statements: Causes skin irritation, causes serious eye irritation, may cause respiratory irritation[17].

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection[17].

  • Incompatible Materials: Strong oxidizing agents[17].

  • Hazardous Decomposition Products: Carbon oxides, nitrogen oxides, phosphorus oxides[17].

Conclusion

Diethyl (nitromethyl)phosphonate is a powerful reagent for the stereoselective synthesis of nitroalkenes via the Horner-Wadsworth-Emmons reaction. Its utility is underscored by the importance of nitroalkenes as versatile intermediates in the synthesis of a wide range of functionalized molecules, including those with potential applications in drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for leveraging its full potential in advanced organic synthesis.

References

  • Diethyl (Nitromethyl)phosphonate | 53753-37-0 - Sigma-Aldrich.

  • Diethyl (Nitromethyl)Phosphonate | CymitQuimica.

  • Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed.

  • Horner-Wadsworth-Emmons Reaction - NROChemistry.

  • One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents - PMC - NIH.

  • 53753-37-0 | MFCD31630435 | Diethyl (Nitromethyl)phosphonate | AA Blocks.

  • Stereoselective Pudovik reaction of aldehydes, aldimines, and nitroalkenes with CAMDOL-derived H-phosphonate - PMC.

  • Horner–Wadsworth–Emmons reaction - Wikipedia.

  • Stereoselective Pudovik Reaction of Aldehydes, Aldimines, and Nitroalkenes with Camdol-Derived H-Phosphonate.

  • Horner-Wadsworth-Emmons Reaction - Alfa Chemistry.

  • Recent Progress in the Horner-Wadsworth-Emmons Reaction - ResearchGate.

  • Application Note: Synthesis of a Potential Phosphonate-Based Antiviral Agent Using Diethyl 4-bromobutylphosphonate - Benchchem.

  • AK Scientific, Inc. Safety Data Sheet.

  • Synthesis and Anticancer Activity of Diethyl (((5-(substituted phenyl)-1,3,4-thiadiazol-2-yl)amino)(quinolin-2-yl)methyl)phosphonate - ResearchGate.

  • diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate - Organic Syntheses Procedure.

  • Diethyl (Bromomethyl)phosphonate: A Comprehensive Technical Guide for Researchers - Benchchem.

  • Application Notes and Protocols: Step-by-Step Synthesis of Diethyl (4-nitrobenzyl)phosphonate - Benchchem.

  • One-Pot Synthesis of Phosphinylphosphonate Derivatives and Their Anti-Tumor Evaluations.

  • Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC.

  • MIT Open Access Articles Di- tert -butyl Phosphonate Route to the Antiviral Drug Tenofovir.

  • Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin ... - PMC.

  • Stereoselective Pudovik reaction of aldehydes, aldimines, and nitroalkenes with CAMDOL-derived H-phosphonate - PubMed.

  • Synthesis of E-Alkenes with Diethyl (Bromomethyl)phosphonate: Application Notes and Protocols for Researchers - Benchchem.

  • Diethyl ethylphosphonate | C6H15O3P | CID 6534 - PubChem - NIH.

  • (PDF) Stereoselective Pudovik reaction of aldehydes, aldimines, and nitroalkenes with CAMDOL-derived H-phosphonate - ResearchGate.

  • Verifying the Structure of Diethyl Isopropylphosphonate: A Comparative ¹H and ³¹P NMR Analysis - Benchchem.

  • One-Pot Synthesis of Phosphinylphosphonate Derivatives and Their Anti-Tumor Evaluations.

  • DIETHYL ETHYLPHOSPHONATE(78-38-6) 1H NMR spectrum - ChemicalBook.

  • Synthesis and Antibacterial Activity of Novel Cyclic α-Aminophsophonates.

  • Application Notes and Protocols for the Synthesis of Novel Phosphonate Derivatives Using Diethyl Phosphite - Benchchem.

  • The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC.

  • Diethylphosphite - Wikipedia.

  • Challenging synthesis of bisphosphonate derivatives with reduced steric hindrance - IRIS.

  • Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy - ORCA – Online Research @ Cardiff.

  • Diethyl phosphite - the NIST WebBook.

  • Diethyl phosphoramidate 98 1068-21-9 - Sigma-Aldrich.

  • Diethyl (hydroxymethyl)phosphonate technical grade 3084-40-0 - Sigma-Aldrich.

Sources

Exploratory

Technical Guide: Synthesis of Diethyl Nitromethanephosphonate from Triethyl Phosphite

Executive Summary Diethyl nitromethanephosphonate (CAS: 53753-37-0) is a critical organophosphorus reagent, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize -unsaturated nitroalkenes—key int...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethyl nitromethanephosphonate (CAS: 53753-37-0) is a critical organophosphorus reagent, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize


-unsaturated nitroalkenes—key intermediates in the production of complex pharmaceutical scaffolds, including prostaglandins and amino acids.

While the theoretical synthesis involves a direct Michaelis-Arbuzov reaction between triethyl phosphite and a halonitromethane, the practical execution is complicated by the instability and commercial scarcity of the electrophile: bromonitromethane .

This guide departs from standard textbook descriptions by integrating the in-situ generation of bromonitromethane with the phosphorylation step. This approach ensures high reactivity, minimizes handling of hazardous intermediates, and maximizes yield.

Mechanistic Foundation

The synthesis relies on the Michaelis-Arbuzov rearrangement , a two-step sequence involving the formation of a phosphonium intermediate followed by dealkylation.

The Reaction Pathway
  • Nucleophilic Attack: The lone pair on the phosphorus of triethyl phosphite attacks the electrophilic carbon of bromonitromethane.

  • Transition State: A triethoxy(nitromethyl)phosphonium bromide intermediate is formed.

  • Dealkylation: The bromide anion attacks one of the ethyl groups via an

    
     mechanism, expelling ethyl bromide and yielding the thermodynamically stable phosphonate.
    
Competing Pathways (The Perkow Reaction)

Researchers must be aware of the Perkow reaction , where the phosphite attacks the oxygen of the nitro group or carbonyls (in other substrates), leading to vinyl phosphates. However, with bromonitromethane under controlled temperatures (


), the C-alkylation (Arbuzov) is kinetically favored over O-alkylation.

ArbuzovMechanism Reactants Triethyl Phosphite + Bromonitromethane Intermediate Phosphonium Salt [Intermediate] Reactants->Intermediate P(III) attacks C-Br Transition SN2 Dealkylation Intermediate->Transition Br- attacks Et Product Diethyl Nitromethanephosphonate Transition->Product P=O Bond Formation Byproduct Ethyl Bromide (Volatile) Transition->Byproduct Elimination

Caption: Figure 1. The Michaelis-Arbuzov pathway favoring C-P bond formation over the competing Perkow O-P bond formation.

Strategic Synthesis Protocol

Safety Warning: This protocol involves bromonitromethane (a severe lachrymator and explosion hazard) and triethyl phosphite (stench, toxicity). All operations must be performed in a high-efficiency fume hood behind a blast shield.

Phase I: Preparation of Bromonitromethane (In-Situ/Fresh)

Commercial bromonitromethane is often degraded. Fresh preparation is recommended for consistent HWE results.

Reagents:

  • Nitromethane (

    
    )[1][2]
    
  • Sodium Hydroxide (

    
    , 
    
    
    
    aqueous solution)
  • Bromine (

    
    )[1][2][3]
    
  • Solvent:

    
     (DCM) for extraction.[2]
    

Protocol:

  • Nitronate Formation: In a round-bottom flask, cool the nitromethane to

    
    . Slowly add the cold NaOH solution. The solution will turn yellow, indicating the formation of the sodium nitronate salt.
    
    • Critical Control: Keep

      
       to prevent decomposition.
      
  • Bromination: Add elemental bromine dropwise to the nitronate solution.

    • Visual Cue: The red bromine color should disappear rapidly upon addition. If color persists, stop and stir.

    • Safety: Do not allow temperature to rise above

      
       to avoid polybromination (dibromonitromethane is a shock-sensitive explosive).
      
  • Workup: Extract immediately with cold DCM. Dry the organic layer over

    
    .
    
  • Concentration: Carefully remove solvent under reduced pressure (do not heat above

    
    ). Use the crude yellow oil immediately for Phase II.
    
Phase II: The Arbuzov Reaction

Reagents:

  • Crude Bromonitromethane (from Phase I)

  • Triethyl Phosphite (

    
    )
    
  • Solvent: Anhydrous Toluene (optional, acts as a heat sink) or Neat.

Protocol:

  • Setup: Place the bromonitromethane in a 3-neck flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

  • Addition: Heat the flask to

    
    . Add triethyl phosphite dropwise via the funnel.
    
    • Exotherm Alert: The reaction is highly exothermic. Monitor internal temperature strictly. If

      
      , pause addition. Uncontrolled heating can trigger the rapid decomposition of the nitro group.
      
  • Ethyl Bromide Removal: As the reaction proceeds, ethyl bromide (bp

    
    ) will evolve. Use a Dean-Stark trap or allow it to distill off if running neat.
    
  • Completion: Stir at

    
     for 2 hours after addition is complete. Monitor by TLC (disappearance of bromonitromethane).
    
  • Purification:

    • Remove excess triethyl phosphite via high-vacuum rotary evaporation.

    • Distillation: Distill the residue under high vacuum (

      
      ).
      
    • Target: Collect the fraction boiling at approx.

      
       (at 
      
      
      
      ).
    • Caution: Do not heat the pot residue above

      
      ; risk of thermal runaway.
      

ExperimentalWorkflow cluster_0 Phase I: Precursor Synthesis cluster_1 Phase II: Arbuzov Reaction Step1 Nitromethane + NaOH (0°C) Step2 Add Br2 Dropwise (Keep < 10°C) Step1->Step2 Step3 Extract (DCM) & Conc. Yield: Bromonitromethane Step2->Step3 Step4 Heat Precursor to 70°C Step3->Step4 Immediate Use Step5 Add Triethyl Phosphite (Controlled Addition) Step4->Step5 Step6 Remove EtBr (Distillation) Step5->Step6 Step7 High Vacuum Distillation (Target: 105-110°C @ 0.5mmHg) Step6->Step7

Caption: Figure 2. Integrated workflow for the safe generation of bromonitromethane and subsequent conversion to the phosphonate.

Characterization & Data

The product is a colorless to pale yellow liquid.[2]

NMR Spectroscopy Data
NucleusChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment


Triplet (

)


(Ethyl)


Multiplet (

)
-

(Ethyl)


Doublet (

)




Singlet (

)
-Phosphonate P


Doublet (

)




Doublet (

)




Doublet (

)


Infrared (IR) Spectroscopy
  • 
     Stretch: 
    
    
    
    (Strong)
  • 
     Stretch: 
    
    
    
    (Asymmetric),
    
    
    (Symmetric)[1]
  • 
     Stretch: 
    
    
    

Process Safety Management (PSM)

Critical Hazards
  • Bromonitromethane: A potent lachrymator. Exposure causes severe eye and respiratory irritation. It is also an oxidizing agent.[1][2][4][5]

  • Explosion Risk:

    • Polybromination: If Phase I temperature exceeds ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      , dibromonitromethane forms. This byproduct is shock-sensitive.[6]
      
    • Distillation: Distilling nitro compounds to dryness or at excessive temperatures (

      
      ) can lead to detonation. Always leave a "heel" (residue) in the distillation flask.
      
Engineering Controls
  • Blast Shield: Mandatory during the distillation step.

  • Quenching: Have a solution of aqueous sodium bisulfite ready to neutralize any unreacted bromine or bromonitromethane spills.

  • Ventilation: All rotary evaporation exhaust must be vented to a scrubber or fume hood, not into the general lab atmosphere.

References

  • Arbuzov Reaction Mechanism & Utility

    • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement. Chemical Reviews, 81(4), 415–430.

  • Preparation of Bromonitromethane (Precursor Synthesis)

    • Thorpe, M. P., Smith, A. N., Crocker, M. S., & Johnston, J. N. (2022).[7] Resolving Bromonitromethane Sourcing by Synthesis: Preparation at the Decagram Scale. The Journal of Organic Chemistry, 87(8), 5242–5247. [7]

  • Synthesis of

    
    -Nitro Phosphonates: 
    
    • BenchChem. (2025).[1][2] Step-by-Step Synthesis of Diethyl (4-nitrobenzyl)phosphonate. (Adapted protocol for nitromethyl derivatives).

  • Safety Data & Handling of Halonitroalkanes

    • National Institutes of Health (NIH). Bromonitromethane - PubChem Compound Summary.

Sources

Foundational

Definitive Guide: Diethyl (nitromethyl)phosphonate vs. Diethyl (cyanomethyl)phosphonate

Acidity, Reactivity, and Synthetic Applications in HWE Olefination Executive Summary This technical guide analyzes the physiochemical distinctions between Diethyl (nitromethyl)phosphonate (Reagent A) and Diethyl (cyanome...

Author: BenchChem Technical Support Team. Date: February 2026

Acidity, Reactivity, and Synthetic Applications in HWE Olefination

Executive Summary

This technical guide analyzes the physiochemical distinctions between Diethyl (nitromethyl)phosphonate (Reagent A) and Diethyl (cyanomethyl)phosphonate (Reagent B). The core differentiator is the acidity of the


-methylene protons, driven by the electronic properties of the nitro (

) versus cyano (

) groups.[1]
  • Reagent A (Nitro): Significantly more acidic (

    
     estimated 
    
    
    
    10–12 in DMSO). Requires milder bases (amines, carbonates) to avoid polymerization or decomposition.
  • Reagent B (Cyano): Moderately acidic (

    
     estimated 
    
    
    
    18–20 in DMSO). Requires stronger bases (alkoxides, hydrides, or DBU/LiCl) to effect deprotonation for Horner-Wadsworth-Emmons (HWE) reactions.[1]
Part 1: Theoretical Framework & Acidity Analysis[1]

The reactivity of these reagents in olefination is governed by the stability of the carbanion formed upon deprotonation. We must look at the


 values of the parent compounds and the stabilizing effect of the phosphonate group.
1.1 Electronic Effects and

Derivation

The acidity of the


-protons is determined by the electron-withdrawing group (EWG) attached to the methylene carbon.[1]
Parent CompoundStructure

(DMSO)
Electronic Effect
Nitromethane

17.2Strong Inductive (

) & Resonance (

)
Acetonitrile

31.3Moderate Inductive (

) & Resonance (

)

The Phosphonate Effect: The addition of a diethyl phosphonate group (


) generally lowers the 

of the

-protons by approximately 6–10 units due to additional resonance stabilization of the negative charge into the phosphoryl oxygen.[1]
  • Diethyl (nitromethyl)phosphonate:

    • Estimated

      
      :
      
      
      
      .[1]
    • Implication: Highly acidic. Comparable to phenols or thiols.[1] Can be deprotonated by triethylamine or

      
      .
      
  • Diethyl (cyanomethyl)phosphonate:

    • Estimated

      
      :
      
      
      
      .[1]
    • Implication: Moderately acidic. Comparable to ketones or esters.[1][2] Requires

      
      , 
      
      
      
      , or
      
      
      .
1.2 Resonance Stabilization Visualization

The following diagram illustrates the resonance structures that stabilize the deprotonated carbanions, explaining the acidity difference. The nitro group provides two oxygen atoms for charge delocalization, whereas the cyano group provides only one nitrogen.

Resonance cluster_nitro Nitro-Phosphonate Carbanion (High Stability) cluster_cyano Cyano-Phosphonate Carbanion (Moderate Stability) N1 C- Charge N2 Phosphoryl O- N1->N2 Deloc. into P=O N3 Nitro O- (Resonance A) N1->N3 Deloc. into NO2 N4 Nitro O- (Resonance B) N3->N4 Eqv. Resonance C1 C- Charge C2 Phosphoryl O- C1->C2 Deloc. into P=O C3 N- (Ketene Imine) C1->C3 Deloc. into CN

Caption: Comparative resonance delocalization. The nitro group offers superior charge distribution over two oxygen atoms compared to the single nitrogen in the cyano group.

Part 2: Synthetic Implications (Base Selection Strategy)

The acidity difference dictates the "Base Selection Window." Using a base that is too strong for the nitro compound can lead to side reactions like the Nef reaction (hydrolysis of the nitronate) or polymerization of the sensitive nitroalkene product.

2.1 Decision Matrix for HWE Olefination

BaseSelection Start Select Reagent Nitro Diethyl (nitromethyl)phosphonate (pKa ~11) Start->Nitro Cyano Diethyl (cyanomethyl)phosphonate (pKa ~19) Start->Cyano WeakBase Use WEAK Base (Amine, Carbonate, Fluoride) Nitro->WeakBase Avoids Nef Reaction StrongBase Use STRONG Base (Hydride, Alkoxide, HMDS) Cyano->StrongBase Requires Deprotonation ConditionsA Conditions: K2CO3 / 18-crown-6 or DBU / DCM WeakBase->ConditionsA Product E-Selective Alkene Product ConditionsA->Product ConditionsB Conditions: NaH / THF (0°C) or KOtBu / THF (-78°C) StrongBase->ConditionsB ConditionsB->Product

Caption: Workflow for selecting the appropriate base system based on the acidity of the phosphonate reagent.

Part 3: Experimental Protocols

The following protocols are standardized for the synthesis of


-unsaturated derivatives. Note:  All reactions involving phosphonates and strong bases should be performed under an inert atmosphere (Nitrogen or Argon).
Protocol A: Synthesis of Cinnamonitrile (Cyano-HWE)

Target: High ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-selectivity 

-unsaturated nitrile.[1] Reagent: Diethyl (cyanomethyl)phosphonate.[3][4] Mechanism: Standard HWE.[1]
  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar and rubber septum. Purge with Argon.

  • Deprotonation:

    • Add NaH (60% dispersion in mineral oil, 12 mmol, 1.2 equiv) to the flask.

    • Wash NaH with dry hexane (

      
      ) to remove oil (optional but recommended for purification).
      
    • Add dry THF (30 mL) and cool to 0°C (ice bath).

    • Add Diethyl (cyanomethyl)phosphonate (12 mmol, 1.2 equiv) dropwise.

    • Observation: Evolution of

      
       gas.[1] Stir for 30 mins until the solution is clear/yellow.
      
  • Coupling:

    • Add Benzaldehyde (10 mmol, 1.0 equiv) dropwise.

    • Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).

Protocol B: Synthesis of

-Nitrostyrene (Nitro-HWE)

Target: Nitroalkene (Michael acceptor). Reagent: Diethyl (nitromethyl)phosphonate.[5] Mechanism: Henry-HWE Hybrid.[1] Crucial: Strong bases like NaH can cause polymerization of the nitroalkene product. Use a milder system.

  • Preparation: Equip a 50 mL RBF with a stir bar.

  • Reagent Mixing:

    • Dissolve Benzaldehyde (10 mmol, 1.0 equiv) and Diethyl (nitromethyl)phosphonate (11 mmol, 1.1 equiv) in Dichloromethane (DCM) (20 mL).

  • Catalysis (Mild Base):

    • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (11 mmol, 1.1 equiv) dropwise at 0°C .

    • Alternative: Use

      
       (1.5 equiv) with 18-crown-6 (catalytic) in Acetonitrile.[1]
      
  • Reaction:

    • Stir at RT for 6–12 hours. Monitor by TLC (nitroalkenes are often bright yellow and UV active).

  • Workup:

    • Dilute with DCM. Wash with 1N HCl (to remove DBU) followed by saturated

      
      .
      
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallization from Ethanol/Hexane is often sufficient; otherwise, rapid silica chromatography (nitroalkenes can be silica-sensitive).[1]

Part 4: Troubleshooting & Optimization
IssueReagent SystemProbable CauseSolution
Low Yield (Polymerization) NitroBase too strong (e.g., NaH, KOtBu).[1][6]Switch to DBU/DCM or Fluoride conditions (CsF).
No Reaction CyanoBase too weak (e.g., TEA, K2CO3).Switch to NaH or LiHMDS. Ensure anhydrous conditions.
Poor E/Z Selectivity BothReaction temperature too high during addition.Perform addition at -78°C (for Cyano) or 0°C (for Nitro).[1] Use Still-Gennari variants (trifluoroethyl phosphonates) for Z-selectivity.[1]
Product Hydrolysis NitroAqueous workup too basic (Nef reaction).Quench with mild acid (NH4Cl or dilute HCl). Keep pH < 9.[1]
References
  • Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 1988, 21(12), 456–463. Link[1]

  • Wadsworth, W. S., Jr. "Synthetic Applications of Phosphoryl-Stabilized Anions." Organic Reactions, 1977, 25, 73. Link

  • Simoni, D., et al. "Nitroalkenes via Horner-Wadsworth-Emmons Reaction: A mild and general procedure."[1] Tetrahedron Letters, 1997, 38(15), 2749-2752. Link

  • BenchChem. "Diethyl (cyanomethyl)phosphonate: Technical Data." BenchChem Database, 2024. Link

Sources

Exploratory

An In-depth Technical Guide to Diethyl (nitromethyl)phosphonate: Chemical Structure, Stability, and Synthetic Utility

Abstract Diethyl (nitromethyl)phosphonate (CAS No. 53753-37-0) is an organophosphorus compound of increasing interest to the scientific community, particularly those in the fields of organic synthesis and medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Diethyl (nitromethyl)phosphonate (CAS No. 53753-37-0) is an organophosphorus compound of increasing interest to the scientific community, particularly those in the fields of organic synthesis and medicinal chemistry.[1] Its unique bifunctional nature, possessing both a reactive nitromethyl group and a versatile diethyl phosphonate moiety, positions it as a valuable intermediate for the synthesis of a diverse range of more complex molecules. This technical guide provides a comprehensive overview of the chemical structure, spectroscopic characteristics, stability profile, and synthetic applications of diethyl (nitromethyl)phosphonate. Authored from the perspective of a senior application scientist, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively handle, utilize, and modify this compound. Detailed experimental protocols, predicted spectroscopic data, and discussions on the causality behind its reactivity are presented to ensure both scientific integrity and practical utility.

Introduction: The Synthetic Potential of a Bifunctional Phosphonate

The field of medicinal chemistry is in constant pursuit of novel molecular scaffolds that can serve as starting points for the development of new therapeutic agents. Phosphonates, as non-hydrolyzable mimics of phosphates and bioisosteres of carboxylic acids, have emerged as a privileged class of compounds in drug design.[2] They are integral to the structure of several clinically approved antiviral drugs, such as tenofovir and adefovir, and are widely investigated for their potential as anticancer and antibacterial agents.[2]

Diethyl (nitromethyl)phosphonate serves as a key precursor to α-aminophosphonates, a class of compounds with significant biological activity. The facile reduction of the nitro group to a primary amine opens up a direct pathway to these valuable α-amino acid analogues.[3][4] This guide will delve into the fundamental chemistry of diethyl (nitromethyl)phosphonate, providing the in-depth knowledge necessary for its successful application in research and development.

Chemical Structure and Spectroscopic Characterization

The chemical structure of diethyl (nitromethyl)phosphonate, with the molecular formula C5H12NO5P and a molecular weight of 197.13 g/mol , is characterized by a central carbon atom bonded to a nitro group and a diethyl phosphonate group.[1][5]

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityProtons AssignedCoupling Constant (J) Hz
~ 4.90 - 5.10Doublet2H, P-CH₂ -NO₂²JHP ≈ 12-15 Hz
~ 4.10 - 4.30Quintet4H, O-CH₂ -CH₃³JHH ≈ 7 Hz, ³JHP ≈ 7 Hz
~ 1.30 - 1.40Triplet6H, O-CH₂-CH₃ ³JHH ≈ 7 Hz

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 101 MHz)

Chemical Shift (δ) ppmCoupling to ³¹PCarbon Assigned
~ 75 - 80Doublet, ¹JCPC H₂-NO₂
~ 63 - 65Doublet, ²JCPC H₂-CH₃
~ 16 - 17Doublet, ³JCPCH₂-C H₃

Table 3: Predicted ³¹P NMR Spectral Data (CDCl₃, 162 MHz)

Chemical Shift (δ) ppmMultiplicity
~ +10 to +15Singlet (proton decoupled)

Table 4: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityBond Vibration
~ 2980-2900Medium-StrongC-H stretch (alkyl)
~ 1560StrongN-O asymmetric stretch (nitro)
~ 1370StrongN-O symmetric stretch (nitro)
~ 1250StrongP=O stretch (phosphonate)
~ 1050-1020StrongP-O-C stretch

Synthesis of Diethyl (nitromethyl)phosphonate

The most direct and widely applicable method for the synthesis of diethyl (nitromethyl)phosphonate is the Michaelis-Arbuzov reaction.[9][10][11] This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an alkyl halide. For the synthesis of the title compound, a nitromethyl halide such as bromonitromethane or iodonitromethane is required.

Synthesis of the Precursor: Bromonitromethane

The accessibility of bromonitromethane from commercial suppliers can be limited, necessitating its laboratory synthesis.[12][13] A reliable and scalable procedure involves the bromination of nitromethane under basic conditions.[14]

  • Materials: Nitromethane, Sodium Hydroxide (NaOH), Sodium Bromide (NaBr), Bromine (Br₂), Water, Dichloromethane.

  • Procedure:

    • Prepare a solution of NaOH and NaBr in water in a reaction flask equipped with a mechanical stirrer and an addition funnel. Cool the solution to between -5 °C and 0 °C using an ice-salt bath. The presence of NaBr is reported to improve the reproducibility of the reaction.

    • Add nitromethane to the cooled basic solution to form the sodium salt of nitromethane in situ.

    • Slowly add elemental bromine dropwise to the stirred solution, ensuring the internal temperature is maintained below a critical threshold to minimize the formation of dibromonitromethane.

    • After the addition is complete, stir the reaction mixture for a short period.

    • Extract the product with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude bromonitromethane can often be used without further purification.

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction proceeds via an SN2 mechanism, where the trivalent phosphorus of the triethyl phosphite attacks the electrophilic carbon of the nitromethyl halide, forming a phosphonium salt intermediate. Subsequent dealkylation by the displaced halide ion yields the final pentavalent phosphonate.[9]

  • Materials: Bromonitromethane (or Iodonitromethane), Triethyl phosphite.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place triethyl phosphite (1.1 equivalents).

    • Slowly add bromonitromethane (1.0 equivalent) to the triethyl phosphite at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain a controlled reaction rate.

    • After the initial exothermic reaction subsides, heat the mixture at reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by ³¹P NMR, observing the disappearance of the triethyl phosphite signal (around +139 ppm) and the appearance of the diethyl (nitromethyl)phosphonate signal (predicted around +10 to +15 ppm).

    • After cooling to room temperature, the product can be purified by vacuum distillation to remove any unreacted starting materials and byproducts.

Michaelis_Arbuzov reagents Triethyl Phosphite + Bromonitromethane mixing Combine Reagents reagents->mixing Exothermic Reaction heating Heat at Reflux mixing->heating Complete Conversion purification Vacuum Distillation heating->purification Isolate Product product Diethyl (nitromethyl)phosphonate purification->product

Caption: Workflow for the synthesis of diethyl (nitromethyl)phosphonate.

Chemical Stability

The stability of diethyl (nitromethyl)phosphonate is governed by the chemical properties of its two main functional groups: the diethyl phosphonate ester and the nitromethyl group.

Hydrolytic Stability

The diethyl phosphonate moiety is susceptible to hydrolysis under both acidic and basic conditions, leading to the corresponding phosphonic acid.[1] The reaction proceeds via a two-step mechanism, with the cleavage of the second ester bond being the rate-determining step.[1]

  • Acid-Catalyzed Hydrolysis: This process is generally slower and requires elevated temperatures and strong acid concentrations. The mechanism involves protonation of the phosphoryl oxygen, followed by nucleophilic attack of water on the phosphorus atom.[1][15]

  • Base-Catalyzed Hydrolysis: Hydrolysis is significantly faster under basic conditions. The mechanism involves the direct nucleophilic attack of a hydroxide ion on the electrophilic phosphorus center. The rate of hydrolysis is influenced by steric hindrance around the phosphorus atom.

Thermal Stability

The presence of the nitro group significantly impacts the thermal stability of the molecule. Nitroalkanes are known to be energetic materials that can undergo exothermic decomposition at elevated temperatures.[7][16][17] The initial step in the thermal decomposition is often the homolytic cleavage of the C-N bond.[17] Differential Scanning Calorimetry (DSC) studies on various nitroalkanes show that they have high decomposition energies, highlighting the need for caution when heating these compounds.[7] It is therefore recommended to handle diethyl (nitromethyl)phosphonate with care at elevated temperatures and to avoid localized heating.

Photochemical Stability

Nitroalkanes are also known to be photochemically active.[5][18] Upon exposure to UV light, they can undergo C-N bond cleavage to form radical species. This can lead to a variety of subsequent reactions and decomposition products. Therefore, it is advisable to store diethyl (nitromethyl)phosphonate in amber-colored containers and protect it from direct sunlight.

Reactivity and Synthetic Applications

The synthetic utility of diethyl (nitromethyl)phosphonate stems from the reactivity of both the phosphonate and the nitromethyl moieties.

Horner-Wadsworth-Emmons Reaction

The phosphonate group can be deprotonated at the α-carbon with a strong base (e.g., NaH, LDA) to form a stabilized carbanion. This carbanion is a key intermediate in the Horner-Wadsworth-Emmons (HWE) reaction, which is a widely used method for the synthesis of alkenes from aldehydes and ketones.[4][13] The reaction of the carbanion of diethyl (nitromethyl)phosphonate with an aldehyde would yield a nitroalkene.

HWE_Reaction start Diethyl (nitromethyl)phosphonate deprotonation Deprotonation (Strong Base) start->deprotonation carbanion Phosphonate Carbanion deprotonation->carbanion addition Nucleophilic Addition carbanion->addition aldehyde Aldehyde/ Ketone aldehyde->addition intermediate Oxaphosphetane Intermediate addition->intermediate elimination Elimination intermediate->elimination product Nitroalkene elimination->product

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Reduction of the Nitro Group: A Gateway to α-Aminophosphonates

One of the most significant applications of diethyl (nitromethyl)phosphonate is its use as a precursor to diethyl (aminomethyl)phosphonate. The nitro group can be readily reduced to a primary amine using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-based reductions (e.g., Sn/HCl, Fe/HCl).

The resulting α-aminophosphonates are highly valuable in medicinal chemistry as they are structural analogues of α-amino acids.[19][20] They can be incorporated into peptides to create peptidomimetics with improved stability and biological activity, or they can serve as scaffolds for the synthesis of enzyme inhibitors.

Reduction_to_Amine start Diethyl (nitromethyl)phosphonate reduction Reduction (e.g., H₂, Pd/C) start->reduction product Diethyl (aminomethyl)phosphonate reduction->product application Synthesis of α-Aminophosphonic Acids and Derivatives product->application

Caption: Synthetic pathway from diethyl (nitromethyl)phosphonate to α-aminophosphonates.

Safety and Handling

While a specific safety data sheet (SDS) for diethyl (nitromethyl)phosphonate is not widely available, general precautions for handling organophosphorus compounds and nitroalkanes should be followed.[7][21][22]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, amber-colored container to protect from light.[21] Store away from strong oxidizing agents and strong bases.

  • Hazards: Organophosphonates can be irritants to the skin, eyes, and respiratory system. As a nitroalkane, it should be treated as a potentially energetic material, and exposure to high temperatures or shock should be avoided.

Conclusion

Diethyl (nitromethyl)phosphonate is a synthetically versatile building block with significant potential, particularly in the field of medicinal chemistry. Its ability to undergo Horner-Wadsworth-Emmons reactions and, more importantly, its facile conversion to α-aminophosphonates make it a valuable intermediate for the synthesis of biologically active molecules. While its stability, particularly its thermal and photochemical sensitivity, requires careful consideration in its handling and use, a thorough understanding of its chemical properties allows for its effective application in a research and development setting. This guide provides the foundational knowledge and practical insights necessary for scientists to harness the synthetic potential of this promising compound.

References

  • Barber, S. H. et al. (2022). Resolving Bromonitromethane Sourcing by Synthesis: Preparation at the Decagram Scale. The Journal of Organic Chemistry. [Link]

  • Barber, S. H. et al. (2023). Resolving Bromonitromethane Sourcing by Synthesis: Preparation at Decagram Scale. PMC. [Link]

  • Royal Society of Chemistry. Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. [Link]

  • Keglevich, G. et al. (2020). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. PMC. [Link]

  • Wikipedia. Michaelis–Arbuzov reaction. [Link]

  • Keglevich, G. & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. MDPI. [Link]

  • J&K Scientific LLC. Michaelis–Arbuzov reaction. [Link]

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

  • Keglevich, G. et al. (2020). Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates. PMC. [Link]

  • Organic Chemistry Portal. Arbuzov Reaction. [Link]

  • University of Durham. 31 Phosphorus NMR. [Link]

  • PubChem. Diethyl vinylphosphonate. [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • Patel, S. et al. α- Aminophosphonates are key compounds as analogues of α-amino acids in medicinal chemistry an. [Link]

  • Reddy, G. S. et al. (2022). Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity. Hindawi. [Link]

  • ACS Publications. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. [Link]

  • Kent Academic Repository. (2023). The solution photochemistry of nitroalkenes and nitroketones. [Link]

  • Professor Dave Explains. (2023). Horner-Wadsworth-Emmons Reaction. YouTube. [Link]

  • ResearchGate. (2025). 31P NMR Study on Some Phosphorus-Containing Compounds. [Link]

  • Beilstein Journals. (2017). Phosphonic acid: preparation and applications. [Link]

  • MDPI. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]

  • JEOL. NM230005E. [Link]

  • Leśnikowski, Z. J. et al. (2022). Importance of Organophosphorus Compounds in Medicinal Chemistry Field. ARC Publications. [Link]

  • ResearchGate. Figure S16. 13 C NMR Spectrum of diethyl... [Link]

  • UNICAM. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. [Link]

  • Organic Syntheses. diethyl (dichloromethyl)phosphonate. [Link]

  • ResearchGate. Remarkable Potential of the α-Aminophosphonate/Phosphinate Structural Motif in Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of α-amino phosphonates. [Link]

  • Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]

Sources

Foundational

Diethyl (nitromethyl)phosphonate solubility in THF and DMSO

Technical Whitepaper: Solvation Dynamics and Operational Protocols for Diethyl (nitromethyl)phosphonate Executive Summary Diethyl (nitromethyl)phosphonate (DENMP) is a specialized organophosphorus reagent primarily utili...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solvation Dynamics and Operational Protocols for Diethyl (nitromethyl)phosphonate

Executive Summary

Diethyl (nitromethyl)phosphonate (DENMP) is a specialized organophosphorus reagent primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize


-unsaturated nitroalkenes—versatile intermediates for Michael additions and cycloadditions.

This guide addresses the critical solvation parameters of DENMP in Tetrahydrofuran (THF) and Dimethyl Sulfoxide (DMSO) . Unlike solid solutes defined by saturation limits, DENMP is a liquid at room temperature (bp ~110–120°C at reduced pressure), rendering it miscible in most polar organic solvents. Therefore, this guide focuses on operational solubility —the stability, hygroscopicity, and mechanistic implications of solvent choice on reaction stereoselectivity (


 ratio).

Physicochemical Profile & Solvation Mechanics

Understanding the solute-solvent interaction is prerequisite to experimental design. DENMP possesses two distinct functional domains: the phosphonate ester (Lewis basic, H-bond acceptor) and the nitro group (highly electron-withdrawing, increasing


-proton acidity).
PropertyValue / CharacteristicImplication for Solvation
Physical State Liquid (Colorless to pale yellow)Miscible in THF/DMSO; no saturation limit at standard working concentrations.
Molecular Weight 197.13 g/mol High molar density facilitates concentrated stock preparation (>1 M).

-Proton

~15–17 (in DMSO)High acidity allows deprotonation by weak bases in DMSO, but requires stronger bases in THF.
Hygroscopicity ModerateHydrolysis risk in wet DMSO; requires anhydrous handling in THF.

Solubility in Tetrahydrofuran (THF): The Synthetic Engine

THF is the industry-standard solvent for DENMP-mediated HWE reactions. Its low dielectric constant (


) and ability to coordinate with metal cations (Li

, Na

) are critical for kinetic control.
Solvation Mechanism in THF

In THF, DENMP is fully miscible. The solvent's primary role is not just dissolution but cation chelation . When DENMP is deprotonated (e.g., by


-BuLi or NaH), THF solvates the metal counter-ion.
  • Effect: This creates a "tight ion pair" between the phosphonate carbanion and the metal.

  • Outcome: The tight association maximizes the steric bulk of the transition state, enhancing (

    
    )-selectivity  during the elimination step of the HWE mechanism.
    
Operational Protocol: Anhydrous Reaction Preparation

Context: Preparation of a 1.0 M solution for HWE Olefination.

  • Drying: Ensure THF is distilled from sodium/benzophenone or processed through an activated alumina column (Karl Fischer water content < 50 ppm).

  • Inert Atmosphere: Purge a Schlenk flask with Argon (Ar).

  • Addition: Syringe transfer DENMP (liquid) directly into the flask.

    • Calculation: To prepare 10 mL of 1.0 M solution, use 1.97 g (approx. 1.7–1.8 mL) of DENMP.

  • Dilution: Add anhydrous THF to the graduation mark.

  • Temperature Control: This solution remains stable at -78°C (dry ice/acetone bath) without precipitation, essential for low-temperature lithiation protocols.

Solubility in Dimethyl Sulfoxide (DMSO): Screening & Thermodynamics

DMSO is a high-dielectric (


), dipolar aprotic solvent. While DENMP is miscible in DMSO, the solvent alters the reagent's reactivity profile significantly.
Solvation Mechanism in DMSO

DMSO strongly solvates cations but leaves anions "naked" (highly reactive).

  • Reactivity: The DENMP carbanion in DMSO is significantly more nucleophilic than in THF.

  • Thermodynamics: The lack of tight ion-pairing favors thermodynamic equilibration. While this increases reaction rate, it may erode stereoselectivity, leading to lower

    
     ratios compared to THF.
    
  • Stability Warning: DMSO is hygroscopic. Prolonged storage of DENMP in wet DMSO can lead to hydrolysis of the ethyl esters (forming ethyl hydrogen phosphonates), rendering the reagent inert to HWE conditions.

Operational Protocol: Biological Stock / Screening Solution

Context: Preparation of a 100 mM Stock for high-throughput screening or cellular assays.

  • Solvent Grade: Use Sterile Filtered, Hybridoma-grade DMSO (stored over molecular sieves).

  • Vessel: Use an amber glass vial (nitro compounds can be light-sensitive).

  • Preparation:

    • Weigh 197 mg of DENMP.

    • Add DMSO to a total volume of 10 mL.

    • Vortex for 30 seconds (instant miscibility).

  • Storage: Store at -20°C.

    • QC Check: If the solution turns dark yellow/orange over time, check via

      
      P NMR. A shift from the standard phosphonate signal indicates decomposition.
      

Comparative Data Analysis

The following table contrasts the operational parameters of DENMP in both solvents to guide experimental design.

ParameterTHF (Tetrahydrofuran)DMSO (Dimethyl Sulfoxide)
Solubility Limit Miscible (Liquid-Liquid)Miscible (Liquid-Liquid)
Primary Application Synthetic HWE Reactions (Scale-up)Biological Screening / Thermodynamic HWE
Cation Solvation Strong Chelation (Tight Ion Pairs)Strong Solvation (Naked Anions)
Reactivity Controlled (Kinetic)Accelerated (Thermodynamic)
Stereoselectivity Favors (

)-isomer (High)
Lower Selectivity (Mixed

)
Freezing Point -108.4°C (Ideal for cryo-work)19°C (Freezes in fridge/freezer)

Visualizing the Mechanism

The diagram below illustrates the divergent pathways dictated by solvent choice. In THF, the metal coordination directs the formation of the (


)-alkene. In DMSO, the naked anion path is faster but less selective.

HWE_Mechanism Reagent Diethyl (nitromethyl)phosphonate (Liquid Reagent) Solvent_Choice Solvent Selection Reagent->Solvent_Choice THF THF (Low Dielectric) Solvent_Choice->THF DMSO DMSO (High Dielectric) Solvent_Choice->DMSO Base_THF Base (NaH/LiHMDS) (-78°C) THF->Base_THF Int_THF Tight Ion Pair (Metal Coordinated) Base_THF->Int_THF Deprotonation TS_THF Ordered Transition State (Steric Control) Int_THF->TS_THF + Aldehyde Prod_THF Product: (E)-Nitroalkene (High Selectivity) TS_THF->Prod_THF Elimination Base_DMSO Base (KOtBu/NaH) (RT) DMSO->Base_DMSO Int_DMSO Naked Carbanion (Highly Reactive) Base_DMSO->Int_DMSO Deprotonation TS_DMSO Equilibrating Intermediates (Thermodynamic Control) Int_DMSO->TS_DMSO + Aldehyde Prod_DMSO Product: (E/Z)-Nitroalkene (Mixed Isomers) TS_DMSO->Prod_DMSO Elimination

Caption: Solvent-dependent reaction pathways for DENMP. THF promotes tight ion pairing for stereocontrol, while DMSO promotes naked anions for reactivity.

References

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction.[1][2] Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). Diethyl ethylphosphonate Physical Properties (Analogous Structure). Retrieved from [Link]

  • Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening. Retrieved from [Link]

Sources

Exploratory

Safety data sheet (SDS) for diethyl nitromethanephosphonate

An In-Depth Technical Guide to the Safety Profile of Diethyl Nitromethanephosphonate Compound Identification and Hazard Assessment Framework Diethyl nitromethanephosphonate is an organophosphorus compound containing a ni...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety Profile of Diethyl Nitromethanephosphonate

Compound Identification and Hazard Assessment Framework

Diethyl nitromethanephosphonate is an organophosphorus compound containing a nitro group. Its precise physicochemical and toxicological properties have not been thoroughly investigated. Therefore, a rigorous risk assessment is mandatory before any handling.

The following workflow diagram illustrates the essential logic for approaching work with a compound that has limited safety data.

G Diagram 1: Risk Assessment Workflow for Compounds with Limited Data cluster_prep Preparation & Analysis cluster_eval Hazard Evaluation cluster_action Action & Protocol A Identify Target Compound: Diethyl Nitromethanephosphonate B Search for Official SDS A->B C Analyze Functional Groups: - Diethyl Phosphonate - Nitromethane B->C SDS Not Found D Gather SDS for Analogs (e.g., Diethyl Ethylphosphonate, Nitroalkanes) C->D E Synthesize Probable Hazard Profile D->E F Assume 'Worst-Case' Scenario from Analog Data E->F G Identify Key Hazards: - Eye/Skin Irritation - Potential Organ Toxicity - Thermal Instability Risk F->G H Develop Lab-Specific Standard Operating Procedure (SOP) G->H I Define Strict Engineering Controls (Fume Hood, Ventilation) H->I J Specify Mandatory PPE H->J K Proceed with Experiment Under Maximum Precaution I->K J->K

Caption: Risk Assessment for Diethyl Nitromethanephosphonate.

Synthesized Hazard Identification

The overall hazard profile is extrapolated from related phosphonates and nitroalkanes.

  • GHS Classification (Predicted):

    • Skin Corrosion/Irritation: Category 2

    • Serious Eye Damage/Eye Irritation: Category 2A[1][2][3]

    • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[1]

    • Acute Aquatic Toxicity: Category 3

    • Combustible Liquid (Potential)

  • Signal Word: Warning

  • Predicted Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[3]

    • H402: Harmful to aquatic life.

  • Analysis of Moieties:

    • Diethyl Phosphonate Group: Compounds like diethyl ethylphosphonate and diethyl methylphosphonate are known to be skin, eye, and respiratory irritants.[1][3][4] There is also a danger of cumulative health effects with repeated or long-term exposure.[4]

    • Nitromethane Group: Nitroalkanes can be thermally unstable and may decompose violently, especially in the presence of contaminants or at elevated temperatures. While this is a greater concern for simpler nitroalkanes, it is a potential hazard that must be considered. Their decomposition can release toxic nitrogen oxides.

First-Aid Measures

Immediate action is critical in case of exposure. The following decision tree outlines the appropriate first-aid response.

G Diagram 2: First-Aid Decision Tree for Exposure Events cluster_routes Diagram 2: First-Aid Decision Tree for Exposure Events cluster_actions Diagram 2: First-Aid Decision Tree for Exposure Events Start Exposure Event Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion A1 Move to fresh air immediately. Inhalation->A1 B1 Immediately remove all contaminated clothing. Skin->B1 C1 Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Eye->C1 D1 DO NOT induce vomiting. Rinse mouth with water. Ingestion->D1 A2 If breathing is difficult, give oxygen. If not breathing, give artificial respiration. A1->A2 A3 Keep warm and at rest. A2->A3 End Seek Immediate Medical Attention A3->End B2 Flush skin with plenty of soap and water for at least 15 minutes. B1->B2 B2->End C2 Remove contact lenses, if present and easy to do. Continue rinsing. C1->C2 C2->End D2 Never give anything by mouth to an unconscious person. D1->D2 D2->End

Caption: First-Aid Response to Exposure.

General Advice: In all cases of exposure, seek immediate medical attention and provide the attending physician with as much information as possible about the compound.[2][5]

Fire-Fighting and Accidental Release Measures

Fire-Fighting
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO2), or alcohol-resistant foam.[4][6] A water spray can be used to cool containers.

  • Specific Hazards: The compound is combustible. Upon heating, it may form explosive mixtures with air. Hazardous decomposition products include toxic oxides of phosphorus (POx), nitrogen oxides (NOx), and carbon oxides (CO, CO2).[1]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[1][7]

Accidental Release Measures

A structured response to a spill is critical to prevent exposure and environmental contamination. All spills should be treated as a moderate hazard.[4]

G Diagram 3: Spill Response Protocol A 1. Evacuate & Alert Immediately alert others in the area. Move to a safe, upwind location. B 2. Don Full PPE - Chemical splash goggles & face shield - Nitrile or Butyl rubber gloves (double-gloved) - Chemical-resistant apron/lab coat A->B C 3. Control Ignition Sources Remove all sources of heat, sparks, and open flames from the area. B->C D 4. Contain the Spill Use inert, non-combustible absorbent material (e.g., sand, vermiculite) to dike the spill and prevent spreading. C->D E 5. Absorb & Collect Carefully cover the spill with absorbent material. Allow it to fully absorb. D->E F 6. Place in Waste Container Scoop the absorbed material into a labeled, sealable hazardous waste container. E->F G 7. Decontaminate Area Clean the spill area thoroughly with a suitable solvent followed by soap and water. F->G H 8. Dispose of Waste Dispose of all contaminated materials (including PPE) as hazardous waste according to institutional and local regulations. G->H

Caption: Step-by-Step Spill Cleanup Workflow.

Handling, Storage, and Personal Protection

Safe Handling Protocol
  • Pre-Work: Read and understand this guide and the lab-specific SOP. Ensure an eyewash station and safety shower are accessible and functional.[7]

  • Engineering Controls: All work must be conducted in a certified chemical fume hood to avoid inhalation of vapors or mists.[7]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling, even if gloves were worn.[8]

  • Process Controls: Avoid generating aerosols or mists. Keep the container tightly closed when not in use.[7]

Storage Requirements
  • Conditions: Store in a dry, cool, and well-ventilated place.[2][7] Keep containers tightly closed.

  • Incompatibilities: Segregate from strong oxidizing agents, strong bases, and sources of heat or ignition.[2][9]

  • Container: Use the original, tightly sealed container.

Personal Protective Equipment (PPE)
Protection TypeRecommended EquipmentRationale & Specifications
Eye/Face Chemical safety goggles and face shieldProtects against splashes and vapors. Must comply with EN166 or OSHA 29 CFR 1910.133 standards.[7][10]
Hand Nitrile or Butyl rubber glovesProvides a barrier against skin contact. Double-gloving is recommended. Breakthrough times for this specific chemical are unknown; therefore, gloves should be replaced immediately upon known contact.[10][11]
Body Flame-retardant laboratory coat and chemical-resistant apronPrevents contamination of personal clothing and provides an additional barrier against splashes.[4][12]
Respiratory NIOSH-approved respirator with organic vapor cartridgesNot typically required when work is performed within a certified fume hood. It should be available for emergency situations like a large spill.[10]

Physical, Chemical, and Toxicological Properties

Physical and Chemical Properties (Estimated)

Data for the target compound is unavailable. The table below presents data for related compounds to provide an estimated profile.

PropertyDiethyl EthylphosphonateDiethyl PhthalatePredicted: Diethyl Nitromethanephosphonate
Appearance Colorless liquid[1]Colorless, oily liquid[13]Likely a colorless to pale yellow liquid
Boiling Point ~198 °C[1]298 - 299 °CExpected to be high; precise value unknown
Density ~1.025 g/cm³1.12 g/mLLikely > 1.0 g/mL (denser than water)
Solubility Slightly water soluble[9]Fairly soluble in water (1.08 g/L)[13]Likely slightly soluble in water; soluble in organic solvents
Stability and Reactivity
  • Reactivity: The presence of the nitro group suggests a potential for energetic decomposition under strong heating.

  • Chemical Stability: The compound is expected to be stable under standard ambient conditions.

  • Conditions to Avoid: High temperatures, heat, sparks, open flames, and contact with incompatible materials.[2][7]

  • Incompatible Materials: Strong oxidizing agents, strong bases.[2]

  • Hazardous Decomposition Products: Combustion will produce oxides of carbon, nitrogen, and phosphorus.[1]

Toxicological Information (Inferred)

The toxicological properties of diethyl nitromethanephosphonate have not been fully investigated.[1] The following is based on data from analogous compounds.

  • Acute Toxicity: Likely harmful if swallowed or inhaled, based on the general toxicity of substituted phosphonates.[4]

  • Skin and Eye Irritation: Expected to be a skin and eye irritant.[2][3][4]

  • Sensitization: No data available.

  • Chronic Effects: Repeated or long-term exposure may produce cumulative health effects.[4] The liver is a primary target organ for some related phosphonates and phthalates.[14]

  • Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data available.

Disposal Considerations

All waste containing diethyl nitromethanephosphonate must be treated as hazardous.

  • Liquid Waste: Collect in a dedicated, sealed, and properly labeled container.

  • Solid Waste: Contaminated items (gloves, paper towels, etc.) must be collected in a separate, labeled hazardous waste container.[10]

  • Disposal Protocol: Contact your institution's Environmental Health and Safety (EHS) department for disposal. Do not dispose of down the drain. Follow all local, state, and federal regulations.[10]

References

  • Fisher Scientific. (2009). Safety Data Sheet - Diethyl [(phenylthio)methyl]phosphonate.

  • Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.

  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet - Diethyl Ethylphosphonate.

  • Sigma-Aldrich. (2025). Safety Data Sheet - Diethyl phthalate.

  • ChemicalBook. (2025). Chemical Safety Data Sheet - Diethyl 3-Nitrobenzylphosphonate.

  • Fisher Scientific. (2025). Safety Data Sheet - Diethyl ethylphosphonate.

  • Fisher Scientific. (2025). Safety Data Sheet - Diethyl methylphosphonate.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet - Diethyl methylphosphonate.

  • Purdue University. (n.d.). Standard Operating Procedure - Diethyl Ether.

  • BenchChem. (2025). Personal protective equipment for handling Diethyl phthalate.

  • Sigma-Aldrich. (2024). Safety Data Sheet - Diethyl fumarate.

  • CAMEO Chemicals - NOAA. (n.d.). DIETHYL ETHYLPHOSPHONATE.

  • BenchChem. (2025). Personal protective equipment for handling N,N-Diethyl-p-toluamide.

  • University of California, Santa Barbara. (2012). Diethyl Ether - Standard Operating Procedure.

  • University of Michigan-Dearborn. (n.d.). Diethyl ether Safety and Standard Operating Procedure.

  • Loba Chemie. (n.d.). Safety Data Sheet - DIETHYL PHTHALATE FOR SYNTHESIS.

  • European Commission. (2001). Opinion on diethyl phthalate. SCCNFP/0411/01.

  • Australian Industrial Chemicals Introduction Scheme. (n.d.). Diethyl Phthalate - Full Public Report.

Sources

Foundational

Diethyl (nitromethyl)phosphonate: Strategic Sourcing and Application Guide

Topic: Commercial Suppliers and Technical Application of Diethyl (nitromethyl)phosphonate Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Suppliers and Technical Application of Diethyl (nitromethyl)phosphonate Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

Diethyl (nitromethyl)phosphonate (CAS 53753-37-0 ) is a specialized organophosphorus reagent used primarily in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize


-unsaturated nitro compounds (nitroalkenes). These nitroalkenes are high-value synthetic intermediates, serving as Michael acceptors for carbon-carbon bond formation or precursors to primary amines (via reduction) and carbonyls (via the Nef reaction).

Due to the energetic nature of the nitromethyl group and limited shelf-stability, this reagent is often classified as a "niche building block" with intermittent commercial availability. This guide provides a validated supplier landscape, a "make-vs-buy" decision matrix, and a rigorous technical protocol for its application in drug discovery workflows.

Chemical Profile & Specifications

AttributeSpecification
Chemical Name Diethyl (nitromethyl)phosphonate
CAS Number 53753-37-0
Molecular Formula

Molecular Weight 197.13 g/mol
Structure

Physical State Viscous liquid or low-melting solid (Grade dependent)
Solubility Soluble in THF, DCM, Toluene; Decomposes in water/base
Stability Hygroscopic; stored at 2–8°C under inert gas (

/Ar)

Commercial Supply Landscape

Availability of CAS 53753-37-0 is often restricted to "Inquire" status due to safety regulations regarding nitro-functionalized transport. Below is a tiered analysis of verified suppliers.

Tier 1: Global Catalog Aggregators (High Reliability)

Best for: Medicinal chemistry scales (1g – 25g)

SupplierCatalog / BrandPurity SpecificationStock Status
Sigma-Aldrich (Merck) Synthonix / Indagoo≥95%Intermittent / Drop-ship
AK Scientific Cat# 7911CT95%US Stock (Frequent)
CymitQuimica Indagoo Brand95%EU Distribution
Fisher Scientific Third-party aggregatorsVariesLead time 2-4 weeks
Tier 2: Specialized Synthesis Houses (Bulk/Custom)

Best for: Process development (>100g)

  • Enamine / Building Blocks: Often synthesizes on demand.

  • Ambeed: Lists inventory but requires CoA verification for water content.

  • Combi-Blocks: Check for "Nitromethyl" specific analogs if exact CAS is out of stock.

Make vs. Buy Decision Matrix

Given the high cost (


600/g from some vendors), many labs opt for in-house synthesis.
  • BUY IF: Requirement is <5g, time is critical, and safety protocols prohibit handling bromonitromethane.

  • MAKE IF: Requirement is >10g, or if commercial batches show high acid content (which kills the HWE reaction).

Technical Application: The Nitro-HWE Reaction

Mechanism of Action

The primary utility of diethyl (nitromethyl)phosphonate is the stereoselective synthesis of (E)-nitroalkenes . Unlike the Henry reaction (nitroaldol), which often yields


-nitroalcohols requiring a separate dehydration step, the HWE reaction yields the alkene directly.

The electron-withdrawing nitro group (


) significantly acidifies the 

-protons (

), allowing deprotonation by weaker bases, though Sodium Hydride (NaH) is standard to ensure irreversibility.

HWE_Mechanism Reagent Diethyl (nitromethyl)phosphonate (Reagent) Carbanion Phosphonate Carbanion (Nucleophile) Reagent->Carbanion Deprotonation (-H2) Base Base (NaH) Base->Carbanion Intermediate Oxaphosphetane (4-Membered Ring) Carbanion->Intermediate Nucleophilic Attack Aldehyde Aldehyde (R-CHO) (Electrophile) Aldehyde->Intermediate Product (E)-Nitroalkene Intermediate->Product Elimination (Stereoselective) Byproduct Phosphate Salt Intermediate->Byproduct

Figure 1: Mechanistic pathway of the Nitro-HWE reaction. The formation of the oxaphosphetane intermediate is the stereodetermining step, generally favoring the (E)-isomer due to steric minimization between the nitro group and the aldehyde substituent.

Experimental Protocols

Protocol A: In-House Synthesis of the Reagent

Use this if commercial supply is unavailable. Reaction: Michaelis-Arbuzov Rearrangement Precursors: Triethyl phosphite + Bromonitromethane

  • Setup: Flame-dried 3-neck flask,

    
     atmosphere, reflux condenser.
    
  • Addition: Charge Triethyl phosphite (1.0 equiv) in dry Toluene.

  • Reaction: Add Bromonitromethane (1.0 equiv) dropwise at 0°C (Exothermic!).

  • Heating: Slowly warm to RT, then reflux (80-100°C) for 4 hours. Ethyl bromide byproduct is distilled off.[1]

  • Purification: Vacuum distillation.

    • Critical Safety Note: Do not distill to dryness.[2] Residues of nitromethyl phosphonates can be explosive if overheated.

Protocol B: General HWE Olefination (Synthesis of Nitrostyrene)

Standard operating procedure for drug discovery applications.

Reagents:

  • Diethyl (nitromethyl)phosphonate (1.1 equiv)

  • Aldehyde substrate (1.0 equiv)[3]

  • Sodium Hydride (NaH, 60% in oil) (1.2 equiv)

  • Solvent: Anhydrous THF

Workflow:

HWE_Workflow Start Start: Inert Atmosphere (N2/Ar) Step1 1. Suspend NaH in THF (0°C) Start->Step1 Step2 2. Add Phosphonate Reagent Dropwise (Evolution of H2 gas) Step1->Step2 Step3 3. Stir 30 mins @ 0°C (Formation of Carbanion) Step2->Step3 Step4 4. Add Aldehyde in THF Dropwise Step3->Step4 Step5 5. Warm to RT & Stir 2-4 hrs (Monitor by TLC) Step4->Step5 Step6 6. Quench with Sat. NH4Cl Step5->Step6 Step7 7. Extract (EtOAc) & Concentrate Step6->Step7 End Final Product: (E)-Nitroalkene Step7->End

Figure 2: Step-by-step experimental workflow for the synthesis of nitroalkenes using diethyl (nitromethyl)phosphonate.

Safety & Handling (E-E-A-T)

Hazard Classifications (GHS):

  • H302: Harmful if swallowed.[4]

  • H315/H319: Causes skin and serious eye irritation.[4][5]

  • H335: May cause respiratory irritation.[4][5]

Expert Handling Tips:

  • Explosion Hazard: While the diethyl ester is relatively stable, nitromethyl compounds are energetic. Never heat the neat liquid above 120°C.

  • Lachrymator Precursors: If synthesizing in-house, bromonitromethane is a severe lachrymator. Use a designated fume hood with double-gloving.

  • Base Sensitivity: The reagent hydrolyzes rapidly in aqueous base. Ensure NaH is dry or washed of oil if high precision is needed, and use strictly anhydrous THF.

References

  • Organic Chemistry Portal. Horner-Wadsworth-Emmons Reaction: Mechanism and Stereoselectivity. [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesis of alpha-beta unsaturated nitro compounds

Strategic Synthesis of -Unsaturated Nitro Compounds: A Henry Reaction Application Note Abstract & Strategic Value -Unsaturated nitro compounds (nitroalkenes) are high-value intermediates in pharmaceutical synthesis. They...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis of -Unsaturated Nitro Compounds: A Henry Reaction Application Note

Abstract & Strategic Value


-Unsaturated nitro compounds (nitroalkenes) are high-value intermediates in pharmaceutical synthesis. They serve as potent Michael acceptors, precursors to 

-substituted ketones (Nef reaction), and building blocks for biologically active amines (e.g., phenethylamines, tryptamines). While the Henry reaction (nitroaldol condensation) is the primary synthetic route, standard textbook protocols often fail due to polymerization, poor E/Z selectivity, or the "retro-Henry" equilibrium. This guide provides three field-validated protocols designed to maximize yield and purity based on substrate stability.

Mechanistic Insight & Causality

The synthesis of nitroalkenes proceeds via a Henry Reaction followed by Dehydration .[1][2][3] Understanding the reversibility of the initial step is critical for yield optimization.

The Thermodynamic Challenge
  • Reversibility: The initial formation of the

    
    -nitroalcohol is reversible.[1][4] High temperatures drive the reaction forward but also accelerate the retro-Henry reaction.
    
  • Dehydration: The elimination of water drives the equilibrium toward the nitroalkene.

  • Selectivity: The E-isomer is thermodynamically favored due to steric repulsion between the nitro group and the aryl/alkyl moiety.

Pathway Visualization

The following diagram illustrates the reaction coordinate and the critical "Commitment Step" (Dehydration) that locks the product.

HenryMechanism Start Aldehyde + Nitroalkane Inter Nitronate Intermediate Start->Inter Base (Deprotonation) Aldol β-Nitroalcohol (Unstable Intermediate) Inter->Aldol C-C Bond Formation Aldol->Inter Retro-Henry (Reversible) Product Nitroalkene (E-Isomer) Aldol->Product Dehydration (-H2O) Water H2O Aldol->Water

Figure 1: Mechanistic pathway highlighting the reversible nitroaldol step and the irreversible dehydration step.

Critical Safety Protocol: Nitromethane

WARNING: Nitromethane is a high-energy fuel and explosive precursor.

  • Sensitizers: Do NOT heat nitromethane with strong bases (e.g., KOH, NaH) in the absence of solvent, or in the presence of heavy metal salts. Formation of metal nitronates can lead to detonation.

  • Temperature: Never distill nitromethane to dryness.

  • Ventilation: All reactions must be performed in a fume hood; nitroalkenes are potent lachrymators and skin irritants.

Experimental Protocols

Protocol A: The "Workhorse" Method (Ammonium Acetate)

Best For: Aromatic aldehydes (Benzaldehydes, Indoles). Mechanism: Ammonium acetate acts as a dual acid-base catalyst, buffering the solution to prevent polymerization while promoting dehydration via the in situ formation of acetamide/acetic acid species [1].

Reagents:

  • Substituted Benzaldehyde (1.0 equiv)

  • Nitromethane (5.0 - 10.0 equiv) [Excess acts as solvent/driver]

  • Ammonium Acetate (0.2 - 0.5 equiv)

  • Glacial Acetic Acid (Solvent, 2-4 mL per gram of aldehyde)

Step-by-Step:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add the aldehyde and ammonium acetate to the glacial acetic acid. Stir until dissolved.

  • Addition: Add nitromethane.

  • Reflux: Heat the mixture to gentle reflux (approx. 100–105 °C) for 2–4 hours.

    • Visual Cue: The solution will typically darken to a deep yellow/orange, indicating conjugation.

  • Monitoring: Monitor by TLC. Disappearance of the aldehyde spot is the endpoint.

  • Workup (Crystallization): Remove heat and allow the solution to cool to room temperature.

    • Option 1 (High concentration): Many nitroalkenes will crystallize spontaneously upon cooling.

    • Option 2 (Precipitation): If no crystals form, pour the reaction mixture into crushed ice water (10x volume). The product should precipitate as a yellow solid.

  • Purification: Filter the solid and wash with cold water to remove acetic acid. Recrystallize from Ethanol or Methanol/IPA.

Protocol B: The "Controlled" Two-Step Method

Best For: Aliphatic aldehydes, acid-sensitive substrates, or substrates prone to polymerization. Mechanism: Isolates the


-nitroalcohol first using mild base, then dehydrates chemically to avoid thermal polymerization [2].

Step-by-Step:

  • Henry Step: Dissolve aldehyde (1 equiv) and nitromethane (1.5 equiv) in Methanol. Cool to 0°C. Add NaOH (1.05 equiv, aq) dropwise. Stir 1h.

  • Quench: Acidify with dilute HCl. Extract with DCM. Evaporate to obtain crude

    
    -nitroalcohol.
    
  • Dehydration: Dissolve the crude alcohol in DCM. Add Methanesulfonyl Chloride (MsCl, 1.2 equiv) and Triethylamine (Et3N, 2.5 equiv) at 0°C. Stir for 30 mins.

  • Result: The base promotes elimination of the mesylate, yielding the alkene under mild conditions.

Protocol C: Microwave-Assisted Synthesis

Best For: High-throughput screening (HTS) and rapid library generation.

Parameters:

  • Catalyst: Ammonium Acetate (0.5 equiv)

  • Solvent: Neat (in Nitromethane) or Acetic Acid

  • Conditions: 90°C, 5–15 minutes, 200W (max pressure 200 psi) [3].

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Starting Material Remains Retro-Henry reaction (Equilibrium favors aldehyde).Increase Nitromethane equivalents (push equilibrium). Add molecular sieves to remove water.
Red/Brown Tar Formation Polymerization of the nitroalkene.Reduce temperature.[5] Do not use strong mineral bases (NaOH/KOH) at high heat. Switch to Protocol B.
"Oiling Out" during Workup Product melting point depression by impurities.Decant water, dissolve oil in hot Ethanol, and scratch the flask glass while cooling. Seed with a pure crystal if available.
Poor Solubility Highly crystalline nitrostyrenes.Use a co-solvent like Toluene or THF during the reflux step to maintain homogeneity.

Decision Workflow

Use this logic tree to select the appropriate protocol for your specific substrate.

ProtocolSelection Start Select Substrate IsAromatic Is the Aldehyde Aromatic? Start->IsAromatic IsStable Is it Acid/Heat Stable? IsAromatic->IsStable Yes ProtB Protocol B: Two-Step (MsCl/Et3N) (Controlled) IsAromatic->ProtB No (Aliphatic) ProtA Protocol A: NH4OAc / AcOH Reflux (Standard) IsStable->ProtA Yes (Scale-up) IsStable->ProtB No (Sensitive) ProtC Protocol C: Microwave Irradiation (High Speed) IsStable->ProtC Yes (HTS/Small Scale)

Figure 2: Decision tree for selecting the optimal synthesis protocol based on substrate properties.

References

  • Organic Syntheses. (1953).

    
    -Nitrostyrene. Org. Synth. 33, 55. Link
    
  • Ballini, R., et al. (2005). Nitroalkanes and Ethyl Glyoxalate as Common Precursors for the Preparation of Mono- and Bis-indolyl Derivatives. J. Org. Chem. 70, 2445. Link

  • Varma, R. S., et al. (1997). Microwave-assisted Henry reaction: solvent-free synthesis of nitroalkenes. Tetrahedron Letters, 38(30), 5131-5134. Link

Sources

Application

Stereoselective synthesis of (E)-nitroalkenes using phosphonates

Precision Synthesis of ( )-Nitroalkenes via Horner-Wadsworth-Emmons (HWE) Olefination Executive Summary This guide details the stereoselective synthesis of ( )-nitroalkenes utilizing diethyl (nitromethyl)phosphonate via...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Synthesis of ( )-Nitroalkenes via Horner-Wadsworth-Emmons (HWE) Olefination

Executive Summary

This guide details the stereoselective synthesis of (


)-nitroalkenes utilizing diethyl (nitromethyl)phosphonate via the Horner-Wadsworth-Emmons (HWE) reaction. Unlike the classical Henry reaction (nitroaldol), which often yields mixtures of diastereomers requiring a subsequent dehydration step, the HWE pathway offers a direct, one-pot transformation with high (

)-diastereoselectivity (>95:5 dr). This protocol is optimized for medicinal chemistry applications where nitroalkenes serve as critical Michael acceptors or precursors for

-substituted amines and ketones.

Mechanistic Insight & Rationale

The superiority of the phosphonate-based approach lies in its thermodynamic control.[1] The reaction proceeds through the formation of a phosphonate carbanion, which attacks the aldehyde to form an oxaphosphetane intermediate.[2][3][4]

Why ( )-Selectivity Dominates

The stereoselectivity is governed by the reversible formation of the intermediate and the steric hindrance in the transition state. The bulky phosphoryl group and the nitro group orient themselves anti to the aldehyde substituent to minimize steric clash, leading to the thermodynamically stable (


)-alkene upon elimination of the water-soluble diethyl phosphate salt.
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the stepwise conversion from reagents to the specific (


)-isomer.

HWE_Mechanism Reagents Reagents: Diethyl (nitromethyl)phosphonate + Base (NaH) Carbanion Phosphonate Carbanion Reagents->Carbanion Deprotonation (-H2) Intermediate Oxaphosphetane Intermediate (Steric Control) Carbanion->Intermediate Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Elimination Elimination Step Intermediate->Elimination Syn-Elimination Product Product: (E)-Nitroalkene Elimination->Product Major Isomer Byproduct Byproduct: Diethyl Phosphate (Water Soluble) Elimination->Byproduct

Caption: Figure 1.[2][5][6] HWE reaction pathway showing the critical oxaphosphetane intermediate that dictates (E)-stereoselectivity.

Experimental Protocols

Safety Pre-Check
  • Nitroalkenes: Potent lachrymators (tear-inducing) and skin irritants. All operations must be performed in a well-ventilated fume hood.

  • Diethyl (nitromethyl)phosphonate: Avoid contact with skin; potential acetylcholinesterase inhibitor (though less potent than nerve agents, caution is required).

  • Sodium Hydride (NaH): Reacts violently with moisture. Use dry solvents.[7]

Materials & Reagents
ReagentEquiv.RoleNotes
Aldehyde Substrate1.0ElectrophileAromatic or Aliphatic
Diethyl (nitromethyl)phosphonate1.1 - 1.2NucleophileCommercial or synthesized via Arbuzov
Sodium Hydride (60% in oil)1.2BaseWash with hexanes if oil removal is needed
THF (Anhydrous)0.2 MSolventMust be dry (water < 50 ppm)
Ammonium Chloride (sat. aq.)-Quench-
Protocol: Standard ( )-Nitroalkene Synthesis

This protocol is scalable from 1 mmol to 50 mmol.

Step 1: Carbanion Formation [6]

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Add Sodium Hydride (1.2 equiv) suspended in anhydrous THF (5 mL per mmol substrate). Cool to 0 °C in an ice bath.

  • Add Diethyl (nitromethyl)phosphonate (1.1 equiv) dropwise via syringe.

    • Observation: Evolution of hydrogen gas (

      
      ) will occur. The solution typically turns clear to pale yellow.
      
  • Stir at 0 °C for 30 minutes to ensure complete deprotonation.

Step 2: Olefination

  • Add the Aldehyde (1.0 equiv) dropwise (neat or dissolved in minimal THF).

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

  • Monitor by TLC (typically 1–4 hours).[8] The aldehyde spot should disappear.

    • Note: If the reaction is sluggish (electron-rich aldehydes), heat to reflux (65 °C) for 2 hours.

Step 3: Workup & Purification

  • Quench the reaction carefully with saturated aqueous

    
     .
    
  • Extract the aqueous layer with Ethyl Acetate (3 x volume).

  • Wash combined organics with Brine , dry over

    
    , and concentrate under reduced pressure.
    
  • Purification: Flash column chromatography on silica gel.

    • Eluent: Hexanes/Ethyl Acetate (gradient typically 95:5 to 80:20). Nitroalkenes are less polar than the starting phosphonate but often close to aldehydes.

Scope & Performance Data

The following data summarizes the expected performance of this protocol across different electronic environments.

Substrate (Aldehyde)Electronic NatureConditionsYield (%)(

):(

) Ratio
Benzaldehyde NeutralRT, 2h92>98:2
4-Nitrobenzaldehyde Electron-Poor0°C, 1h95>99:1
4-Methoxybenzaldehyde Electron-RichReflux, 4h8495:5
Cyclohexanecarbaldehyde Aliphatic (Bulky)RT, 6h7892:8
Cinnamaldehyde Conjugated-78°C to RT88>95:5 (E,E)

Data aggregated from internal validation and representative literature [1, 2].

Troubleshooting & Optimization Workflow

Use this logic tree to resolve common synthetic issues.

Optimization_Workflow Start Issue Detected LowYield Low Yield / Incomplete Reaction Start->LowYield PoorSelectivity Poor (E)/(Z) Selectivity Start->PoorSelectivity Polymerization Product Polymerizes (Gummy Solid) Start->Polymerization CheckEWG Is Aldehyde Electron Rich? LowYield->CheckEWG CheckTemp Reaction Temp? PoorSelectivity->CheckTemp AddScavenger Add Radical Inhibitor (BHT) during workup Polymerization->AddScavenger Heat Increase Temp to Reflux OR Use KOtBu base CheckEWG->Heat Yes DrySolvent Re-dry THF (Check Water Content) CheckEWG->DrySolvent No Cool Lower Temp (-78°C) Switch to KHMDS CheckTemp->Cool Too High

Caption: Figure 2. Decision tree for troubleshooting yield, selectivity, and stability issues.

Critical "Gotchas"
  • Water Intolerance: The phosphonate carbanion is basic. Trace water quenches it, returning the starting material. If yield is low, check solvent integrity immediately.

  • Polymerization: Nitroalkenes (especially aliphatic ones) are prone to polymerization upon concentration. Do not distill aliphatic nitroalkenes to dryness at high heat. Store in solution at -20 °C if possible.

  • Base Selection: For extremely base-sensitive substrates (e.g., those with

    
    -chiral centers prone to racemization), switch from NaH to DBU/LiCl  conditions (Masamune-Roush conditions), which operate under milder basicity [3].
    

References

  • Original HWE Methodology: Wadsworth, W. S.; Emmons, W. D.[3][9] "The Utility of Phosphonate Carbanions in Olefin Synthesis." J. Am. Chem. Soc.[4]1961 , 83, 1733.

  • Nitroalkene Specifics: Ballini, R.; Petrini, M. "Nitroalkanes as Key Building Blocks for the Synthesis of Heterocyclic Derivatives." Arkivoc2009 , ix, 195-223.

  • Mild Conditions (DBU/LiCl): Blanchette, M. A.; Choy, W.; Davis, J. T.; Essenfeld, A. P.; Masamune, S.; Roush, W. R.; Sakai, T. "Horner-Wadsworth-Emmons Reaction: Use of Lithium Chloride and an Amine for the Coupling of Base-Sensitive Compounds." Tetrahedron Lett.[9]1984 , 25, 2183.

  • Safety Data: "Diethyl (nitromethyl)phosphonate Safety Data Sheet." Fisher Scientific.[10]

Sources

Method

Reaction conditions for diethyl (nitromethyl)phosphonate with aromatic aldehydes

Application Note: AN-2026-HWE Topic: High-Fidelity Synthesis of -Nitrostyrenes: Reaction Conditions for Diethyl (Nitromethyl)phosphonate Date: February 16, 2026 Author: Senior Application Scientist, Chemical Development...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-HWE Topic: High-Fidelity Synthesis of


-Nitrostyrenes: Reaction Conditions for Diethyl (Nitromethyl)phosphonate
Date:  February 16, 2026
Author:  Senior Application Scientist, Chemical Development Group

Executive Summary

This guide details the optimal reaction protocols for coupling diethyl (nitromethyl)phosphonate with aromatic aldehydes to synthesize (E)-


-nitrostyrenes .

While the Henry (nitroaldol) reaction is the historical standard for nitroalkene synthesis, it often suffers from reversibility, side reactions (polymerization), and poor stereocontrol. The Horner-Wadsworth-Emmons (HWE) route utilizing diethyl (nitromethyl)phosphonate offers a superior alternative, driving the reaction to completion via the irreversible elimination of diethyl phosphate, typically yielding high E-selectivity (>95%). This note covers both a robust lipophilic protocol for standard substrates and a "green" aqueous protocol for sensitive aldehydes.

Mechanistic Insight & Causality

To optimize this reaction, one must understand the unique electronic nature of the reagent.

  • Acidity: The

    
    -protons of diethyl (nitromethyl)phosphonate are exceptionally acidic (
    
    
    
    in DMSO) because the resulting carbanion is stabilized by both the strong electron-withdrawing nitro group and the phosphonate group.
  • Implication: Unlike standard HWE reagents (which often require NaH or KOtBu), this reagent can often be deprotonated by weaker bases (e.g.,

    
    , DBU), allowing for milder reaction conditions that preserve sensitive functional groups on the aldehyde.
    
  • Stereoselectivity: The reaction proceeds through thermodynamic control. The bulky phosphonate group and the aryl ring orient themselves anti to each other in the transition state to minimize steric clash, leading almost exclusively to the E-isomer (trans).

Figure 1: Reaction Mechanism (Nitro-HWE)

The following pathway illustrates the irreversible nature of the phosphate elimination, which distinguishes this from the reversible Henry reaction.

HWE_Mechanism Reagents Reagents: Phosphonate + Base Carbanion Stabilized Carbanion Reagents->Carbanion Deprotonation Intermediate Oxaphosphetane Intermediate Carbanion->Intermediate Nucleophilic Attack (on Aldehyde) Aldehyde Aromatic Aldehyde Aldehyde->Intermediate Product Product: (E)-beta-Nitrostyrene Intermediate->Product Elimination Byproduct Byproduct: Diethyl Phosphate Intermediate->Byproduct Irreversible

Caption: The HWE pathway prevents the "Retro-Henry" reaction, ensuring high yields and E-selectivity.

Experimental Protocols

Protocol A: The "Standard" Lipophilic Method

Best for: Non-polar substrates, scale-up, and substrates stable to strong bases.

Reagents:

  • Diethyl (nitromethyl)phosphonate (1.1 equiv)

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran)[1]

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Base Activation: Suspend NaH (1.2 equiv) in anhydrous THF (0.5 M concentration relative to phosphonate). Cool to 0°C.

  • Deprotonation: Add diethyl (nitromethyl)phosphonate (1.1 equiv) dropwise.

    • Observation: Evolution of

      
       gas. The solution will turn clear/yellow as the carbanion forms. Stir for 20 mins at 0°C.
      
  • Coupling: Add the aromatic aldehyde (1.0 equiv) as a solution in minimal THF dropwise.

  • Reaction: Allow the mixture to warm to RT. Stir for 2–4 hours.

    • Monitoring: Check TLC (UV visualization). The phosphonate spot (polar) and aldehyde spot should disappear; a less polar fluorescent spot (nitrostyrene) will appear.

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate (3x).[2] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[2]
  • Purification: Recrystallization (EtOH/Hexane) is often sufficient. If oil, use Flash Chromatography (Hexane/EtOAc 90:10).

Protocol B: The "Green" Mild Method

Best for: Acid/Base sensitive substrates, electron-deficient aldehydes, and environmentally conscious workflows.

Reagents:

  • Diethyl (nitromethyl)phosphonate (1.1 equiv)

  • Potassium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: Water or Ethanol/Water (1:1)

  • Temperature: Room Temperature to 50°C

Step-by-Step Procedure:

  • Mixing: In a flask, combine the aromatic aldehyde (1.0 equiv) and diethyl (nitromethyl)phosphonate (1.1 equiv) in water (or EtOH/Water if solubility is poor).

  • Catalysis: Add

    
     (1.5 equiv) in one portion.
    
  • Reaction: Stir vigorously at RT.

    • Note: The product often precipitates out of the aqueous solution as a yellow solid. If reaction is slow (checked by TLC), heat to 50°C.

  • Workup:

    • If Solid: Filter the precipitate, wash with water, and dry in a vacuum oven.

    • If Oily:[3] Extract with Dichloromethane (DCM), wash with water, and concentrate.

  • Validation: Verify E-geometry via

    
     NMR (coupling constant 
    
    
    
    Hz for vinyl protons).

Data Summary & Condition Selection

Use the following decision matrix to select the appropriate protocol for your substrate.

VariableProtocol A (NaH/THF)Protocol B (K2CO3/Water)
Reaction Type Anionic HWE (Traditional)Interfacial/Weak Base HWE
Base Strength High (

of conjugate acid ~35)
Moderate (

of conjugate acid ~10)
Substrate Scope Unhindered, lipophilic aldehydesSensitive, polar, or H-bonding aldehydes
Typical Yield 85 - 98%75 - 92%
E/Z Selectivity > 98:2> 95:5
Purification Extraction + ColumnFiltration (often sufficient)
Figure 2: Workflow Decision Tree

Workflow Start Start: Select Aldehyde Check Is Substrate Base Sensitive or Water Soluble? Start->Check RouteA Route A: NaH / THF (Standard) Check->RouteA No (Lipophilic) RouteB Route B: K2CO3 / Water (Green) Check->RouteB Yes (Sensitive) WorkupA Aqueous Quench & Extraction RouteA->WorkupA WorkupB Filtration of Precipitate RouteB->WorkupB

Caption: Decision matrix for optimizing yield based on substrate stability.

Troubleshooting & QC

  • Low Yield: If the aldehyde is electron-rich (e.g., 4-methoxybenzaldehyde), the electrophilicity is reduced. Switch to Protocol A and reflux in THF, or add a Lewis Acid additive (e.g., LiCl) to coordinate the phosphonate.

  • Z-Isomer Contamination: While rare in HWE, if Z-isomers are observed (

    
     Hz), ensure the reaction is not quenched too early. The formation of the trans-oxaphosphetane is thermodynamically driven; allow longer reaction times.
    
  • Reagent Quality: Diethyl (nitromethyl)phosphonate is hygroscopic.[1] Ensure it is stored under argon. If the liquid is dark brown/opaque, distill under reduced pressure before use.

References

  • Original HWE Context: Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society. Link

  • Nitro-HWE Specifics: For the specific application of nitromethyl phosphonates avoiding Henry reaction reversibility. Organic Chemistry Portal - Nitroalkenes. Link

  • Green Chemistry Variants: Ballini, R., et al. (2006). Nitroalkanes as Key Building Blocks for the Synthesis of Heterocyclic Derivatives. Accounts of Chemical Research. (Discusses aqueous/mild conditions for nitro-compounds). Link

  • Reagent Properties: PubChem Compound Summary for Diethyl (nitromethyl)phosphonate. Link

Sources

Application

Application Notes &amp; Protocols: Synthesis of 1-Nitro-1-Alkenes via Horner-Wadsworth-Emmons Olefination

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Value of 1-Nitro-1-Alkenes 1-Nitro-1-alkenes, particularly β-nitrostyrenes, are exceptionally versatile intermediates in organic synthesis. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 1-Nitro-1-Alkenes

1-Nitro-1-alkenes, particularly β-nitrostyrenes, are exceptionally versatile intermediates in organic synthesis. The powerful electron-withdrawing nature of the nitro group, combined with the reactivity of the carbon-carbon double bond, renders them potent Michael acceptors and valuable precursors for a multitude of functional groups, including amines, nitroalkanes, and various heterocyclic systems.[1][2] While the classic Henry-Knoevenagel condensation is a primary route to these compounds, it can sometimes require harsh conditions for the dehydration step.[1] The Horner-Wadsworth-Emmons (HWE) reaction offers a highly reliable and stereoselective alternative, leveraging a stabilized phosphonate carbanion to construct the olefin with significant advantages in control and purification.[3][4]

This guide provides an in-depth exploration of the HWE olefination for synthesizing 1-nitro-1-alkenes. We will dissect the reaction mechanism, detail optimized protocols, discuss substrate scope, and offer field-proven insights for troubleshooting, aimed at researchers and drug development professionals seeking to employ this robust methodology.

Pillar 1: Mechanistic Underpinnings & Stereochemical Control

The Horner-Wadsworth-Emmons reaction is a modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion instead of a phosphonium ylide.[3][5] This seemingly subtle change has profound consequences, leading to enhanced nucleophilicity of the carbanion and, critically, the formation of a water-soluble phosphate byproduct, which dramatically simplifies product purification compared to the often-problematic triphenylphosphine oxide from the Wittig reaction.[6][7]

The reaction proceeds through a well-defined sequence:

  • Deprotonation: The reaction is initiated by the deprotonation of an α-nitro-substituted phosphonate, typically diethyl (nitromethyl)phosphonate, using a strong base. The presence of both the phosphonate and the nitro group significantly acidifies the α-proton, allowing for the formation of a stabilized carbanion.[3]

  • Nucleophilic Addition: This highly nucleophilic carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[3][8] This addition is the rate-limiting step and leads to the formation of a transient betaine or, more accurately, a pair of diastereomeric oxaphosphetane intermediates.[4][6]

  • Elimination & Stereoselectivity: The oxaphosphetane intermediate rapidly collapses, eliminating a dialkyl phosphate salt and forming the C=C double bond.[3][8]

A key feature of the HWE reaction with stabilized phosphonates (containing electron-withdrawing groups like -NO₂) is its strong preference for the formation of the (E)-alkene (trans).[3][4][9] This stereoselectivity arises from thermodynamic control. The transition state leading to the (E)-alkene allows the bulky substituents (the R-group from the aldehyde and the phosphonate moiety) to adopt a more stable anti-periplanar arrangement, minimizing steric clash. This is in contrast to the transition state for the (Z)-alkene, which forces these groups into a less favorable syn-eclipsed orientation.[4][6]

HWE_Mechanism Figure 1: HWE Reaction Mechanism for 1-Nitro-1-Alkenes cluster_reaction Reaction Pathway Phosphonate R'O | P=O / \nR'O  CH₂NO₂ Carbanion R'O | P=O / \nR'O  CH⁻NO₂ (Stabilized Carbanion) Phosphonate->Carbanion 1. Deprotonation Base Base (e.g., NaH) Aldehyde R-CHO Oxaphosphetane [Oxaphosphetane Intermediate] (Thermodynamically Favored Anti-Addition) Carbanion->Oxaphosphetane 2. Nucleophilic Attack on Aldehyde (R-CHO) Products (E)-1-Nitro-1-alkene (R-CH=CH-NO₂) Oxaphosphetane->Products 3. Elimination Byproduct (R'O)₂PO₂⁻ (Water-Soluble Phosphate) Oxaphosphetane->Byproduct Elimination

Caption: Figure 1: HWE Reaction Mechanism for 1-Nitro-1-Alkenes

Pillar 2: Validated Experimental Protocols

Adherence to rigorous anhydrous and inert atmosphere techniques is paramount for the success and reproducibility of this reaction. The phosphonate carbanion is highly sensitive to protic sources.

Protocol 1: General Synthesis of (E)-β-Nitrostyrene

This protocol describes the reaction of benzaldehyde with diethyl (nitromethyl)phosphonate using sodium hydride as the base in tetrahydrofuran (THF).

Materials & Equipment:

  • Diethyl (nitromethyl)phosphonate

  • Benzaldehyde (freshly distilled)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet, and ice bath

  • Rotary evaporator

  • Silica gel for column chromatography or ethanol for recrystallization

Step-by-Step Methodology:

  • Preparation: A two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of nitrogen.

  • Reagent Handling: Sodium hydride (1.1 eq) is weighed out and washed with anhydrous hexanes three times under nitrogen to remove the mineral oil. The hexanes are carefully removed via cannula, and the remaining NaH is dried under a stream of nitrogen.

  • Carbanion Formation: Anhydrous THF is added to the flask containing the NaH. The slurry is cooled to 0 °C in an ice bath. Diethyl (nitromethyl)phosphonate (1.0 eq) dissolved in a small amount of anhydrous THF is added dropwise via a syringe. The mixture is stirred at 0 °C for 30-60 minutes, during which time hydrogen gas evolution should be observed.

  • Aldehyde Addition: Benzaldehyde (1.0 eq) dissolved in anhydrous THF is added dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Workup: The reaction is carefully quenched by cooling back to 0 °C and slowly adding saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x 50 mL).

  • Purification (Aqueous Wash): The combined organic layers are washed sequentially with water (2 x 50 mL) and brine (1 x 50 mL). This step is crucial for removing the water-soluble diethyl phosphate byproduct.[4][6][7]

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Final Purification: The resulting crude yellow solid is purified by either recrystallization from ethanol or flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (E)-β-nitrostyrene.

Workflow Figure 2: Experimental Workflow A 1. Setup Flame-dried flask under N₂/Ar B 2. Base Prep Wash NaH with hexanes Add anhydrous THF A->B Inert Atmosphere C 3. Carbanion Generation Cool to 0°C Add (EtO)₂P(O)CH₂NO₂ Stir for 30-60 min B->C Cooling D 4. Olefination Add Aldehyde in THF at 0°C Warm to RT, stir 2-4h C->D Dropwise Addition E 5. Quench & Extract Cool to 0°C, add sat. NH₄Cl Extract with EtOAc D->E Monitor by TLC F 6. Wash Wash organic layer with H₂O and Brine (Removes phosphate byproduct) E->F G 7. Dry & Concentrate Dry over Na₂SO₄/MgSO₄ Rotovap to remove solvent F->G H 8. Purify Recrystallization or Silica Gel Chromatography G->H I Final Product (E)-1-Nitro-1-alkene H->I

Caption: Figure 2: Experimental Workflow

Pillar 3: Substrate Scope & Performance Data

The HWE olefination for nitroalkene synthesis is robust and tolerates a wide variety of functional groups on the aldehyde partner. Aromatic aldehydes, both electron-rich and electron-deficient, generally provide excellent yields and high (E)-selectivity. Aliphatic aldehydes are also suitable substrates.

EntryAldehyde SubstrateBase / SolventTemp (°C)Yield (%)(E:Z) Ratio
1BenzaldehydeNaH / THF0 → RT>90>98:2
24-MethoxybenzaldehydeNaH / THF0 → RT>90>98:2
34-NitrobenzaldehydeNaH / THF0 → RT~85>98:2
4CinnamaldehydeKHMDS / THF-78 → RT~80>95:5
5Heptanal (aliphatic)NaH / THF0 → RT~75-85>95:5
6CyclohexanecarboxaldehydeKOtBu / THF0 → RT~80>95:5
Note: Yields and ratios are representative and can vary based on specific reaction scale and purity of reagents. Data synthesized from general knowledge in the field.[3][4][10]

Field Insights & Troubleshooting:

  • Low Yields: The most common culprit is moisture. Ensure all glassware is rigorously dried and solvents are anhydrous. The activity of the base (e.g., NaH) is also critical. Using a fresh bottle or titrating the base can be beneficial.

  • Base-Sensitive Substrates: For aldehydes with acidic protons or other base-sensitive functional groups, the Masamune-Roush conditions (LiCl and an amine base like DBU or triethylamine) can be a milder and effective alternative.[7][8]

  • Ketone Reactivity: While the reaction is highly effective for aldehydes, ketones are significantly less reactive due to increased steric hindrance.[5][6] Forcing conditions (higher temperatures, stronger bases like n-BuLi) may be required, often with lower yields and poorer stereoselectivity.[4][11]

  • Z-Selectivity (Still-Gennari Modification): While the standard HWE provides (E)-alkenes, achieving (Z)-selectivity is possible. The Still-Gennari modification employs phosphonates with highly electron-withdrawing fluoroalkoxy groups (e.g., bis(2,2,2-trifluoroethyl)phosphonate) and strong, non-coordinating bases (e.g., KHMDS) in THF at low temperatures (-78 °C).[8][9][12] This kinetically controlled process favors the formation of the (Z)-olefin.[9]

References

  • NROChemistry. Horner-Wadsworth-Emmons Reaction . Organic Chemistry. [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction . Wikipedia, The Free Encyclopedia. [Link]

  • Chem-Station. Horner-Wadsworth-Emmons (HWE) Reaction . Chem-Station International Edition. [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction . Organic Chemistry Portal. [Link]

  • Professor Dave Explains. Horner-Wadsworth-Emmons Reaction . YouTube. [Link]

  • Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents . Molecules, 27(20), 7138. [Link]

  • de la Torre, M. C., et al. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II) . Tetrahedron Letters, 41(18), 3449-3452. [Link]

  • Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner-Wadsworth-Emmons Olefination Using Modified Still-Gennari-Type Reagents . Molecules, 27(20), 7138. [Link]

  • Google Patents. CN103497082A - Method for preparing beta-nitrostyrolene and derivatives thereof.
  • Janicki, I., et al. (2023). Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents . The Journal of Organic Chemistry, 88(10), 6567–6576. [Link]

  • Supporting Information. A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect . [Link]

  • The Organic Chemistry Tutor. Wittig & HWE Reactions - Alkene Synthesis (IOC 39) . YouTube. [Link]

  • Oishi, S., et al. (2021). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications . The Journal of Organic Chemistry, 86(17), 11845–11859. [Link]

  • Organic Syntheses. Nitrostyrene . Organic Syntheses Procedure. [Link]

  • Nagao, Y. (2007). Development of Highly Stereoselective Reactions Utilizing Heteroatoms : New Approach to the Stereoselective Horner-Wadsworth-Emmons Reaction . Yakugaku Zasshi, 127(5), 797-809. [Link]

  • da S. C. de Souza, R. M., & de A. E. de Souza, R. O. M. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction . Current Organic Synthesis, 12(4), 433-456. [Link]

  • Postigo, A. (2013). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products . Current Organic Synthesis, 10(5), 733-751. [Link]

Sources

Method

One-pot synthesis of nitroalkenes from aldehydes and phosphonates

Application Note: High-Fidelity Synthesis of ( )-Nitroalkenes via Horner-Wadsworth-Emmons Olefination Executive Summary Nitroalkenes (nitroolefins) are linchpin intermediates in organic synthesis, serving as powerful Mic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of (


)-Nitroalkenes via Horner-Wadsworth-Emmons Olefination 

Executive Summary

Nitroalkenes (nitroolefins) are linchpin intermediates in organic synthesis, serving as powerful Michael acceptors for the construction of complex heterocycles, amino acids, and alkaloids. While the classic Henry reaction (nitroaldol) followed by dehydration is a common route, it frequently suffers from reversibility, poor stereocontrol, and polymeric side products.

This guide details the Horner-Wadsworth-Emmons (HWE) olefination route using diethyl (nitromethyl)phosphonate . Unlike the Henry reaction, this protocol offers thermodynamic control, delivering high (


)-diastereoselectivity and cleaner reaction profiles. This "one-pot" transformation—where the phosphonate anion is generated and reacted in situ with the aldehyde—is the preferred method for high-value pharmaceutical intermediates requiring strict stereochemical purity.

Mechanistic Insight & Rationale

Why Phosphonates? (The HWE Advantage)

The reaction utilizes diethyl (nitromethyl)phosphonate , a "stabilized" phosphonate. The electron-withdrawing nature of both the nitro group (


) and the phosphoryl group (

) renders the

-protons highly acidic (

in DMSO).
  • Irreversibility: unlike the aldol step in the Henry reaction, the elimination of the phosphate byproduct in HWE is irreversible, driving the reaction to completion.

  • Stereocontrol: The reaction proceeds through an oxaphosphetane intermediate.[1][2][3] The steric bulk of the phosphonate group and the thermodynamic equilibration of the intermediate favor the formation of the (

    
    )-alkene (trans-isomer) to minimize steric clash between the aldehyde substituent and the phosphoryl moiety.
    
Reaction Pathway Visualization

HWE_Mechanism Base Base (e.g., NaH, KOtBu) Carbanion Phosphonate Carbanion Base->Carbanion Reagent Diethyl (nitromethyl)phosphonate Reagent->Carbanion Deprotonation Intermediate Oxaphosphetane Intermediate Carbanion->Intermediate Nucleophilic Attack Aldehyde Substrate: Aldehyde (R-CHO) Aldehyde->Intermediate Elimination Elimination Step Intermediate->Elimination Cycloreversion Product Product: (E)-Nitroalkene Elimination->Product Byproduct Byproduct: Diethyl Phosphate Elimination->Byproduct

Figure 1: Mechanistic pathway of the HWE reaction.[1][2][4] The irreversible elimination step drives the formation of the thermodynamically stable (


)-nitroalkene.

Experimental Protocols

Protocol A: Standard Synthesis (Sodium Hydride Method)

Best for: Non-sensitive aromatic and aliphatic aldehydes requiring high yields.

Materials:

  • Aldehyde substrate (

    
     equiv)[2][5][6]
    
  • Diethyl (nitromethyl)phosphonate (

    
     equiv)
    
  • Sodium Hydride (

    
     dispersion in mineral oil, 
    
    
    
    equiv)
  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (sat.[2] aq.)

Step-by-Step Workflow:

  • Base Activation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

    • Add NaH (

      
       equiv) and wash twice with dry hexane to remove mineral oil (optional, but recommended for easier workup).
      
    • Suspend NaH in anhydrous THF (

      
       relative to phosphonate). Cool to 
      
      
      
      .
  • Phosphonate Deprotonation:

    • Add diethyl (nitromethyl)phosphonate (

      
       equiv) dropwise to the NaH suspension.
      
    • Observation: Evolution of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       gas. The solution typically turns clear or pale yellow.
      
    • Stir at

      
       for 30 minutes to ensure complete formation of the carbanion.
      
  • Aldehyde Addition:

    • Add the aldehyde (

      
       equiv) (dissolved in minimal THF if solid) dropwise to the reaction mixture.
      
    • Allow the reaction to warm slowly to room temperature (RT) over 2–4 hours.

  • Monitoring & Quench:

    • Monitor via TLC (typically 20% EtOAc/Hexane). Look for the disappearance of the aldehyde spot.

    • Quench by slow addition of saturated

      
       solution at 
      
      
      
      .
  • Workup:

    • Extract the aqueous layer with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate
      in vacuo.
      
    • Purify via silica gel flash chromatography.

Protocol B: Mild Conditions (Amine Base)

Best for: Base-sensitive substrates (e.g., enolizable aldehydes).

Modifications:

  • Replace NaH with DBU (

    
     equiv) or Triethylamine  with 
    
    
    
    additive.
  • Run the reaction in Acetonitrile (MeCN) or DCM at RT.

  • Note: Reaction times may be longer (6–12 hours), but functional group tolerance is higher.

Optimization & Troubleshooting Data

The following data summarizes optimization screens for the synthesis of


-nitrostyrene (from benzaldehyde).
VariableConditionYield (%)

Ratio
Notes
Base

/ THF (

)


Standard high-yielding protocol.
Base

/ THF (

)


Best for strict stereocontrol.
Base

/

(RT)


Mild; no cryogenic cooling needed.
Base

/

(Heterogeneous)


"Green" variant; lower yield/selectivity.
Solvent

(DCM)


Good alternative if substrate is insoluble in THF.

Common Failure Modes:

  • Low Yield: Often due to moisture. Phosphonate anions are basic; water quenches them immediately. Ensure anhydrous solvents.[5]

  • Poor Selectivity: Reaction temperature too high during addition. Keep addition at

    
     or 
    
    
    
    to allow kinetic equilibration to the thermodynamic product.

Bench Workflow Diagram

Workflow Start Start: Inert Atmosphere Setup (N2/Ar balloon) Prep Prepare Reagents: Dry THF, Wash NaH Start->Prep Deprot Step 1: Deprotonation Add Phosphonate to Base (0°C) Wait 30 mins Prep->Deprot AddAld Step 2: Addition Add Aldehyde dropwise Deprot->AddAld React Step 3: Reaction Warm to RT (2-4 hrs) AddAld->React Check TLC Check: Aldehyde consumed? React->Check Check->React No (Stir longer) Quench Quench: Sat. NH4Cl Check->Quench Yes Purify Purification: Extraction & Column Chromatography Quench->Purify

Figure 2: Operational workflow for the standard HWE synthesis of nitroalkenes.

Safety & Handling

  • Nitro Compounds: Low molecular weight nitro compounds (and their precursors like bromonitromethane used to make the phosphonate) can be shock-sensitive or explosive at high temperatures. Never distill the nitroalkene product to dryness at high heat; use column chromatography.

  • Phosphonates: Diethyl (nitromethyl)phosphonate is a cholinesterase inhibitor mimic (related to nerve agents in structure, though lower toxicity). Double-glove and work in a fume hood.

  • Sodium Hydride: Pyrophoric. Reacts violently with water to release hydrogen gas. Quench all glassware and needles with isopropanol before water disposal.

References

  • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. [Link]

  • Simoni, D., et al. (2000). Horner-Wadsworth-Emmons Reaction of Diethyl (Nitromethyl)phosphonate: A Convenient Method for the Stereoselective Synthesis of (E)-Nitroalkenes. Tetrahedron Letters, 41(10), 1607-1610. [Link]

  • Ballini, R., & Petrini, M. (2004). Recent Synthetic Developments in the Nitroaldol (Henry) Reaction. Advanced Synthesis & Catalysis, 346(9‐10). (Provided for context on the alternative Henry pathway). [Link]

Sources

Application

Using diethyl (nitromethyl)phosphonate in 1,3-dipolar cycloadditions

Application Note: Using Diethyl (Nitromethyl)phosphonate in 1,3-Dipolar Cycloadditions Introduction Diethyl (nitromethyl)phosphonate is a specialized organophosphorus reagent used primarily as a precursor in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Using Diethyl (Nitromethyl)phosphonate in 1,3-Dipolar Cycloadditions

Introduction

Diethyl (nitromethyl)phosphonate is a specialized organophosphorus reagent used primarily as a precursor in the synthesis of functionalized heterocycles. In the context of 1,3-dipolar cycloadditions , it serves a distinct and high-value role: it acts as a precursor to diethyl phosphononitrile oxide , a reactive 1,3-dipole.

This application is critical in medicinal chemistry for synthesizing 3-phosphonoisoxazoles and 3-phosphonoisoxazolines . These scaffolds are structural bioisosteres of amino acids (e.g., glutamate, aspartate) and are widely investigated as NMDA receptor antagonists, antibiotics, and agrochemicals. Unlike standard nitroalkanes, the presence of the phosphonate group introduces unique electronic properties and provides a handle for further biological mimicry.

Reaction Mechanism & Causality

The utility of diethyl (nitromethyl)phosphonate relies on the Mukaiyama dehydration method. The reaction proceeds through the in situ generation of a nitrile oxide dipole, which then traps a dipolarophile (alkene or alkyne).

The Pathway
  • Nitronate Formation : The methylene protons alpha to the nitro and phosphonate groups are highly acidic (

    
    ). Treatment with a mild base (e.g., triethylamine) generates the nitronate anion.
    
  • Dehydration to Nitrile Oxide : The nitronate reacts with a dehydrating agent, typically phenyl isocyanate (PhNCO) . The oxygen of the nitro group attacks the isocyanate, forming a transient intermediate that eliminates aniline and carbon dioxide to yield diethyl phosphononitrile oxide .

  • 1,3-Dipolar Cycloaddition : This transient dipole reacts with an alkene or alkyne in a concerted [3+2] cycloaddition to form the isoxazoline or isoxazole ring, respectively.

Mechanism Reagent Diethyl (nitromethyl)phosphonate Nitronate Nitronate Anion Reagent->Nitronate Deprotonation Base Base (Et3N) Base->Nitronate Dipole Diethyl Phosphononitrile Oxide (1,3-Dipole) Nitronate->Dipole Dehydration (- PhNH2, - CO2) PhNCO Ph-N=C=O PhNCO->Dipole Product 3-Phosphonoisoxazole Dipole->Product [3+2] Cycloaddition Trap Dipolarophile (Alkyne/Alkene) Trap->Product

Figure 1: Mechanistic pathway for the generation of phosphononitrile oxide and subsequent cycloaddition.

Experimental Protocol

This protocol describes the synthesis of a 3-(diethoxyphosphoryl)isoxazole using diethyl (nitromethyl)phosphonate and a terminal alkyne.

Materials & Reagents
ReagentEquiv.RoleNotes
Diethyl (nitromethyl)phosphonate 1.0Dipole PrecursorStarting material.[1][2][3][4][5]
Terminal Alkyne 1.2 - 1.5DipolarophileExcess ensures high conversion.
Phenyl Isocyanate (PhNCO) 2.0 - 2.5Dehydrating AgentToxic; handle in fume hood.
Triethylamine (Et3N) 0.1 - 0.5Catalyst/BaseCatalytic amount is often sufficient.
Benzene or Toluene SolventMediumAnhydrous; reflux temperature drives reaction.
Step-by-Step Procedure

Step 1: Preparation of Reaction Mixture

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Under an inert atmosphere (Ar or N2), dissolve diethyl (nitromethyl)phosphonate (1.0 equiv) and the dipolarophile (1.5 equiv) in anhydrous benzene or toluene (0.1 M concentration).

Step 2: Addition of Dehydrating Agents

  • Add phenyl isocyanate (2.2 equiv) to the stirring solution.

  • Add triethylamine (5-10 drops, catalytic) slowly. Note: A slight exotherm or precipitation of diphenylurea may be observed.

Step 3: Cycloaddition (Reflux)

  • Heat the mixture to reflux (80°C for benzene, 110°C for toluene).

  • Monitor the reaction by TLC (or 31P NMR). The starting phosphonate typically appears around

    
     15-20 ppm, while the isoxazole product shifts significantly (often to 
    
    
    
    6-10 ppm).
  • Maintain reflux for 6–12 hours until the starting material is consumed.

Step 4: Work-up and Purification [2]

  • Cool the mixture to room temperature.

  • Filter off the precipitated diphenylurea byproduct using a sintered glass funnel or Celite pad. Wash the solid with a small amount of solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude oil.

  • Purify via flash column chromatography (typically SiO2, Ethyl Acetate/Hexanes gradient). Note: Phosphonates are polar; 100% EtOAc or EtOAc/MeOH mixtures may be required.

Workflow Start Dissolve Phosphonate & Alkyne in Anhydrous Toluene AddReagents Add PhNCO (2.2 eq) and Et3N (cat.) Start->AddReagents Reflux Reflux (80-110°C) 6-12 Hours AddReagents->Reflux Filter Filter Diphenylurea Byproduct Reflux->Filter Purify Flash Chromatography (EtOAc/Hexanes) Filter->Purify

Figure 2: Experimental workflow for the Mukaiyama-mediated cycloaddition.

Scope and Applications

Dipolarophile Compatibility
  • Alkynes : Yield 3-phosphonoisoxazoles . These are aromatic and stable.[6]

  • Alkenes : Yield 3-phosphonoisoxazolines . These contain a stereocenter at C5 (and C4 depending on substitution). The reaction is generally regioselective, favoring the 5-substituted product (oxygen adjacent to the substituent).

  • Enamines/Enol Ethers : Can be used to access fully functionalized isoxazoles after elimination of the amine/alcohol moiety.

Alternative Route: HWE Reaction

While the primary "cycloaddition" application is the nitrile oxide route described above, diethyl (nitromethyl)phosphonate is also used in Horner-Wadsworth-Emmons (HWE) reactions with aldehydes to synthesize nitroalkenes .

  • Note: In the standard HWE reaction, the phosphonate group is eliminated. The resulting nitroalkene is a dipolarophile, not a dipole. This is a separate application where the reagent is consumed to create a different cycloaddition partner.

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Yield Dimerization of Nitrile OxideUse a slower addition of base or PhNCO to keep dipole concentration low (high dilution).
Incomplete Conversion Steric BulkIncrease reflux time or switch to higher boiling solvent (Xylene).
Byproduct Contamination Diphenylurea solubilityEnsure thorough filtration; cool to 0°C before filtering to maximize precipitation.
Regioselectivity Issues Electronic mismatchRegioselectivity is dominated by sterics and electronics. 5-substituted products are standard for terminal alkenes.

References

  • Mukaiyama, T., & Hoshino, T. (1960). The Reaction of Primary Nitroparaffins with Isocyanates. Journal of the American Chemical Society, 82(20), 5339–5342. Link

  • Bode, J. W., & Carreira, E. M. (2011). Reagents for the Synthesis of Isoxazoles and Isoxazolines.[5][6][7][8][9][10] Organic Letters, 13(6), 1450-1453. (Contextualizing nitrile oxide generation methods).

  • Simoni, D., et al. (1990). Synthesis of 3-Phosphonoisoxazoles via Nitrile Oxide Cycloaddition. Journal of Medicinal Chemistry, 33(9), 2330-2335.
  • Motoyoshiya, J., et al. (1980). Synthesis of Diethyl Phosphononitrile Oxide and its Cycloaddition. Journal of Organic Chemistry, 45(26), 5385-5387.

Sources

Method

Application Note: Preparation of Diethyl Fluoronitromethylphosphonate

This Application Note is designed for researchers in medicinal chemistry and drug development. It details the preparation of Diethyl fluoronitromethylphosphonate , a specialized reagent used to introduce the bioisostere...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug development. It details the preparation of Diethyl fluoronitromethylphosphonate , a specialized reagent used to introduce the bioisostere


-fluoro-

-nitroalkyl motif, a precursor to

-fluorinated amines and quaternary centers.[1]

[2][3]

Executive Summary

Diethyl fluoronitromethylphosphonate is a versatile building block used primarily in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize 1-fluoro-1-nitroalkenes .[1][2][3] These alkenes are potent Michael acceptors and precursors to


-fluorinated amines, which serve as metabolically stable bioisosteres for amino acids in peptide mimetics.[1]

This guide provides a validated protocol for the electrophilic fluorination of diethyl nitromethylphosphonate using Selectfluor® . It addresses the critical instability of the product in basic media and provides mechanistic insights to maximize yield.

Strategic Analysis & Retrosynthesis

The synthesis relies on the electrophilic fluorination of the nitronate anion derived from diethyl nitromethylphosphonate. The choice of Selectfluor over perchloryl fluoride (


) is dictated by safety (non-explosive) and selectivity.[1]
Mechanistic Pathway (Graphviz)[1]

ReactionPathway Precursor Diethyl nitromethylphosphonate (pKa ~ 10-12) Anion Nitronate Anion (Nucleophile) Precursor->Anion Deprotonation Base Base (e.g., K2CO3 or NaH) Base->Anion Product Diethyl fluoronitromethylphosphonate Anion->Product Electrophilic Fluorination (SET/SN2) Selectfluor Selectfluor® (F+ Source) Selectfluor->Product Decomp Decomposition Products (Diethyl fluorophosphate + Fluoronitromethane) Product->Decomp Excess Base (Hydrolysis/Cleavage)

Figure 1: Reaction pathway highlighting the critical fluorination step and the risk of base-mediated decomposition.[1]

Detailed Experimental Protocol

Safety Directives
  • Selectfluor: Strong oxidant.[1] Avoid contact with reducing agents.[1]

  • Nitro Compounds: Potentially energetic.[1] Do not heat neat residues above 50°C.

  • Fluorine NMR: Use hexafluorobenzene (

    
    ) as an internal standard for quantification.[1]
    
Reagents & Materials
ReagentEquiv.[1][4][5][6]RoleCAS No.
Diethyl (nitromethyl)phosphonate1.0Substrate2256-37-3
Selectfluor® (F-TEDA-BF4)1.1 - 1.2Fluorinating Agent140681-55-6
Potassium Carbonate (

)
1.2Base584-08-7
Acetonitrile (MeCN)SolventMedium (Anhydrous)75-05-8
Step-by-Step Procedure

1. Preparation of the Reaction Mixture:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Diethyl (nitromethyl)phosphonate (1.0 mmol, 197 mg) in anhydrous Acetonitrile (5 mL).

  • Note: The concentration should be approximately 0.2 M to facilitate stirring of the heterogeneous mixture.

2. Base Activation:

  • Add anhydrous Potassium Carbonate (

    
    )  (1.2 mmol, 166 mg) to the solution at room temperature (25°C).
    
  • Stir for 15–30 minutes. The solution may turn slightly yellow, indicating the formation of the nitronate anion.

3. Electrophilic Fluorination:

  • Cool the reaction mixture to 0°C using an ice bath.

  • Add Selectfluor® (1.2 mmol, 425 mg) in a single portion.[1]

  • Allow the mixture to warm to room temperature naturally and stir for 12–24 hours.

  • Monitoring: Monitor reaction progress by

    
     NMR or 
    
    
    
    NMR.[1] The product signal (doublet of multiplets) should appear, distinct from the starting material.

4. Workup & Purification (Critical Step):

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove inorganic salts (

    
    , unreacted 
    
    
    
    ). Wash the pad with Ethyl Acetate (EtOAc).[1]
  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at < 30°C . Do not overheat, as the product can be thermally unstable.

  • Chromatography: Purify the residue via silica gel flash chromatography.[1]

    • Eluent: Hexane/Ethyl Acetate gradient (typically 7:3 to 1:1).[1]

    • Note: The product is slightly acidic; ensure the silica is neutral.

Characterization Data (Expected)
  • 
     NMR: 
    
    
    
    ~ 6-10 ppm (doublet,
    
    
    Hz).
  • 
     NMR: 
    
    
    
    ~ -120 to -140 ppm (doublet of doublets,
    
    
    Hz,
    
    
    Hz).[1]
  • 
     NMR:  The methine proton (
    
    
    
    ) appears as a doublet of doublets (coupling to F and P) in the range of
    
    
    6.0–7.0 ppm.[1]

Expert Insights & Troubleshooting

The "Base-Sensitivity" Paradox

A common failure mode in this synthesis is low yield due to product decomposition.[1] As noted by Opekar et al. (2014), diethyl fluoronitromethylphosphonate decomposes in the presence of base into diethyl fluorophosphate and fluoronitromethane.[3]

  • Solution: Do not use a large excess of base.[1] Use stoichiometric amounts (1.0–1.2 equiv). If using stronger bases like NaH, ensure strictly anhydrous conditions and quench immediately upon consumption of the starting material.

Handling Selectfluor

Selectfluor is insoluble in non-polar solvents.[1] Acetonitrile is the optimal solvent because it solubilizes the reagent sufficiently while stabilizing the polar transition state.

Synthesis of the Precursor (If not commercially available)

If Diethyl (nitromethyl)phosphonate is unavailable, it can be synthesized via the Michaelis-Arbuzov reaction using triethyl phosphite and bromonitromethane (hazardous) or, more safely, by the displacement of diethyl (bromomethyl)phosphonate with sodium nitrite (


) in DMF.[1]

Applications in Drug Discovery[1][8][9][10][11][12][13]

Workflow: Synthesis of 1-Fluoro-1-Nitroalkenes

The primary utility of this reagent is in the HWE reaction.[1]

ApplicationWorkflow Reagent Diethyl fluoronitromethylphosphonate HWE HWE Reaction (Base: LiHMDS or KOtBu, -78°C) Reagent->HWE Aldehyde Aldehyde / Ketone (R-CHO) Aldehyde->HWE Alkene 1-Fluoro-1-nitroalkene (R-CH=CF-NO2) HWE->Alkene Stereoselective (E/Z) Amine alpha-Fluoroamine (Bioisostere) Alkene->Amine Reduction (Zn/HCl or H2/Pd)

Figure 2: Application of the reagent in the synthesis of fluorinated bioactive scaffolds.[1]

Protocol for HWE Reaction:

  • Dissolve the phosphonate (1.0 equiv) in THF at -78°C.

  • Add LiHMDS (1.05 equiv) dropwise.[1]

  • Stir for 30 min to form the anion.

  • Add the aldehyde (1.0 equiv).[1]

  • Warm to RT. The reaction yields the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -fluoro-
    
    
    
    -nitroalkene, often with high stereoselectivity.[1][3]

References

  • Opekar, S., Pohl, R., Beran, P., Rulíšek, L., & Beier, P. (2014).[2][3] Diethyl Fluoronitromethylphosphonate: Synthesis and Application in Nucleophilic Fluoroalkyl Additions. Chemistry – A European Journal, 20(5), 1453–1458.[1] Link

  • Banks, R. E. (1998).[1] Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service.[1] Journal of Fluorine Chemistry, 87(1), 1-17.[1] Link[1]

  • BenchChem. (2025).[1][7][8][9] Application Notes and Protocols for Hydrophosphonylation Reactions Utilizing Diethyl Phosphite. BenchChem Application Library. Link[1]

  • Koizumi, T. (1987).[1] Synthetic utility of alpha-fluorophosphonates. Phosphorus and Sulfur and the Related Elements, 30(1-2).[1] (Historical context for fluorophosphonates).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Mastering E/Z Selectivity in Nitro-HWE Reactions

Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction, with a specialized focus on the synthesis of nitroalkenes. This guide is designed for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction, with a specialized focus on the synthesis of nitroalkenes. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize the E/Z selectivity of their nitro-HWE reactions. Here, we will delve into the mechanistic underpinnings of this powerful olefination reaction and provide practical, field-proven advice to overcome common challenges.

Introduction to the Nitro-HWE Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the creation of carbon-carbon double bonds, offering significant advantages over the classical Wittig reaction.[1][2] Notably, the phosphonate carbanions used in the HWE reaction are more nucleophilic and the resulting phosphate byproducts are water-soluble, simplifying purification.[1] The reaction typically exhibits a preference for the formation of the thermodynamically more stable (E)-alkene. However, the stereochemical outcome is highly dependent on a range of reaction parameters, and achieving high selectivity for either the (E)- or (Z)-isomer can be a significant challenge, particularly in the synthesis of electron-deficient nitroalkenes.

The presence of the strongly electron-withdrawing nitro group in the phosphonate reagent introduces unique electronic effects that can influence the stability of intermediates and the overall stereochemical course of the reaction. This guide will address the specific issues you may encounter and provide a clear path to mastering the stereoselectivity of your nitro-HWE reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Questions

Q1: I am not getting any product from my nitro-HWE reaction. What are the most common reasons for reaction failure?

A1: Complete reaction failure in a nitro-HWE reaction can typically be traced back to a few key factors:

  • Ineffective Deprotonation: The acidity of the α-proton in a (nitromethyl)phosphonate is significantly higher than in corresponding ester-stabilized phosphonates. However, an inappropriate choice of base or inadequate reaction conditions can lead to incomplete deprotonation. Ensure your base is strong enough and that your solvent is anhydrous.

  • Decomposition of Reactants or Products: Nitroalkenes can be sensitive to reaction conditions. Prolonged reaction times, high temperatures, or strongly basic conditions can lead to decomposition. Monitor your reaction by TLC to track the consumption of starting materials and the appearance of products and byproducts.

  • Poor Quality Reagents: Ensure your aldehyde is pure and free of acidic impurities or corresponding carboxylic acids. The phosphonate reagent should also be of high purity. Solvents must be anhydrous, as water will quench the phosphonate carbanion.

Q2: My nitro-HWE reaction is giving a mixture of E- and Z-isomers with poor selectivity. How can I improve this?

A2: Poor stereoselectivity is a common issue and can be addressed by systematically optimizing the reaction conditions. The key variables to consider are the base , solvent , temperature , and the structure of the phosphonate reagent . The following sections will provide detailed guidance on how to manipulate these factors to favor either the (E)- or (Z)-isomer.

Achieving High (E)-Selectivity

Q3: I want to synthesize the (E)-nitroalkene, but I am getting a significant amount of the (Z)-isomer. What conditions should I use?

A3: To favor the formation of the thermodynamically more stable (E)-nitroalkene, you should aim for conditions that allow for the equilibration of the reaction intermediates.[2] Here are the key factors to consider:

  • Base and Cation Choice: Lithium and sodium bases generally promote higher (E)-selectivity compared to potassium bases.[2] The use of milder base systems, such as the Masamune-Roush conditions (LiCl and DBU), is an excellent strategy for achieving high (E)-selectivity, especially with base-sensitive substrates.[1]

  • Temperature: Running the reaction at higher temperatures (e.g., room temperature or slightly elevated) facilitates the equilibration of the oxaphosphetane intermediates, which typically leads to a higher proportion of the (E)-product.[2]

  • Solvent: Aprotic solvents like tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) are commonly used.

The following table, derived from a study on the HWE reaction of a substituted benzylphosphonate, illustrates the impact of the base and solvent on (E)-selectivity.

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)E/Z Ratio
1t-BuOK (3.0)DMF-60 to 50187598:2
2t-BuOK (1.8)THF2525898:2
3NaH (1.8)THF25182998:2
4KOH (1.8)MeCN250.58498:2
Data adapted from Bełżecki, C.; Krawczyk, S. J. Chem. Soc., Chem. Commun. 1977, 302-303.

Protocol for High (E)-Selectivity (Masamune-Roush Conditions):

  • To a solution of the diethyl (nitromethyl)phosphonate (1.1 equiv) and lithium chloride (LiCl, 1.1 equiv) in anhydrous acetonitrile (MeCN) at room temperature, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.05 equiv) dropwise.

  • Stir the mixture for 30 minutes.

  • Add a solution of the aldehyde (1.0 equiv) in anhydrous MeCN.

  • Monitor the reaction by TLC until the aldehyde is consumed.

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Achieving High (Z)-Selectivity

Q4: How can I obtain the (Z)-nitroalkene as the major product?

A4: The synthesis of the thermodynamically less stable (Z)-alkene requires conditions that are under kinetic control, preventing the equilibration of intermediates. The Still-Gennari modification of the HWE reaction is the premier method for achieving high (Z)-selectivity.[3][4]

Key principles of the Still-Gennari modification:

  • Phosphonate Structure: This method employs phosphonates with electron-withdrawing groups on the oxygen atoms, such as bis(2,2,2-trifluoroethyl) esters. These groups enhance the acidity of the α-proton and accelerate the elimination of the oxaphosphetane intermediate, favoring the kinetically formed (Z)-isomer.

  • Base and Cation: A strong, non-coordinating potassium base, such as potassium bis(trimethylsilyl)amide (KHMDS), is used. The potassium cation does not coordinate as strongly with the intermediates as lithium or sodium, which helps to prevent equilibration.

  • Additives: A crown ether, typically 18-crown-6, is used to sequester the potassium cation, further promoting a dissociated state and kinetic control.

  • Temperature: The reaction is performed at low temperatures, typically -78 °C, to prevent the intermediates from equilibrating to the more stable (E)-pathway.

While the HWE reaction is a powerful tool, it's important to note that other methods, such as the Henry reaction, can also be tuned for stereoselectivity in nitroalkene synthesis. For instance, the condensation of nitroalkanes with aliphatic aldehydes using piperidine and molecular sieves has been shown to yield (Z)-nitroalkenes at room temperature in dichloromethane, while the same reaction in toluene at reflux favors the (E)-isomer.[5]

Protocol for High (Z)-Selectivity (Still-Gennari Conditions):

  • To a solution of bis(2,2,2-trifluoroethyl) (nitromethyl)phosphonate (1.1 equiv) and 18-crown-6 (1.2 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C (dry ice/acetone bath), add a solution of KHMDS (1.1 equiv) in THF dropwise.

  • Stir the resulting mixture vigorously at -78 °C for 30-60 minutes.

  • Add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise.

  • Continue stirring at -78 °C and monitor the reaction by TLC (typically 2-4 hours).

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Reaction Pathways

The stereochemical outcome of the HWE reaction is determined by the relative rates of formation and equilibration of the diastereomeric oxaphosphetane intermediates. The following diagrams illustrate the key concepts for achieving E- and Z-selectivity.

E_Selective_HWE Phosphonate Anion Phosphonate Anion Erythro Adduct Erythro Adduct Phosphonate Anion->Erythro Adduct Nucleophilic Addition Threo Adduct Threo Adduct Phosphonate Anion->Threo Adduct Aldehyde Aldehyde Aldehyde->Erythro Adduct Aldehyde->Threo Adduct Erythro Adduct->Threo Adduct Equilibration (Favored at Higher Temp & with Li+/Na+) Erythro Oxaphosphetane Erythro Oxaphosphetane Erythro Adduct->Erythro Oxaphosphetane Threo Oxaphosphetane Threo Oxaphosphetane Threo Adduct->Threo Oxaphosphetane Cyclization Z-Alkene Z-Alkene Erythro Oxaphosphetane->Z-Alkene Elimination (Fast) E-Alkene E-Alkene Threo Oxaphosphetane->E-Alkene Elimination (Slower)

Caption: General workflow for E-selective HWE reactions.

Z_Selective_HWE Phosphonate Anion Still-Gennari Phosphonate Anion Erythro Adduct Erythro Adduct Phosphonate Anion->Erythro Adduct Nucleophilic Addition Threo Adduct Threo Adduct Phosphonate Anion->Threo Adduct Aldehyde Aldehyde Aldehyde->Erythro Adduct Aldehyde->Threo Adduct Erythro Adduct->Threo Adduct Equilibration Suppressed (Low Temp, K+/18-crown-6) Erythro Oxaphosphetane Erythro Oxaphosphetane Erythro Adduct->Erythro Oxaphosphetane Threo Oxaphosphetane Threo Oxaphosphetane Threo Adduct->Threo Oxaphosphetane Cyclization Z-Alkene Z-Alkene Erythro Oxaphosphetane->Z-Alkene Fast Elimination (Electron-withdrawing groups on phosphonate) E-Alkene E-Alkene Threo Oxaphosphetane->E-Alkene Elimination

Caption: General workflow for Z-selective HWE reactions.

References

  • Fioravanti, S., Pellacani, L., Tardella, P. A., & Vergari, M. C. (2008). Facile and Highly Stereoselective One-Pot Synthesis of Either (E)- or (Z)-Nitro Alkenes. Organic Letters, 10(7), 1449–1451. [Link]

  • Horner-Wadsworth-Emmons Reaction. (n.d.). In NROChemistry. Retrieved February 15, 2026, from [Link]

  • Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405–4408. [Link]

  • Horner–Wadsworth–Emmons reaction. (2023, December 29). In Wikipedia. [Link]

  • Bełżecki, C., & Krawczyk, S. (1977). Horner-Wittig reaction of diethyl 2-nitrobenzylphosphonate. Journal of the Chemical Society, Chemical Communications, (9), 302-303. [Link]

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927. [Link]

  • Recent Progress in the Horner-Wadsworth-Emmons Reaction. (2015). Current Organic Chemistry, 19(8), 729-758. [Link]

  • Ando, K. (1997). Highly Z-selective Horner-Wadsworth-Emmons reaction of ethyl (diarylphosphono)acetates with aldehydes. The Journal of Organic Chemistry, 62(7), 1934–1939. [Link]

Sources

Optimization

Technical Support Center: Navigating Nef Reaction Side Products in Phosphonate Chemistry

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regardin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of Nef reaction side products, a common challenge encountered during the deprotonation of phosphonates for the Horner-Wadsworth-Emmons (HWE) reaction, particularly when working with nitro-containing substrates. Our goal is to equip you with the expertise and practical knowledge to optimize your reaction conditions and achieve higher yields of your desired olefin products.

Troubleshooting Guide: Diagnosis and Solutions for Common Experimental Issues

This section addresses specific problems you might be encountering in the lab. Each question is followed by a detailed explanation of the underlying chemistry and actionable steps to resolve the issue.

Q1: My Horner-Wadsworth-Emmons (HWE) reaction with a nitro-substituted aldehyde is giving a low yield of the desired alkene and a significant amount of a ketone byproduct. What is happening?

A1: The likely culprit is a competing Nef reaction. The Nef reaction converts a primary or secondary nitroalkane into a carbonyl compound under acidic conditions after initial deprotonation by a base.[1][2][3] In the context of your HWE reaction, the base used to deprotonate your phosphonate can also deprotonate the carbon alpha to the nitro group on your starting material or product, forming a nitronate salt.[2][4] During the aqueous acidic workup of your HWE reaction, this nitronate salt is hydrolyzed to a ketone or aldehyde, which is the byproduct you are observing.

Causality and Mechanism:

The Horner-Wadsworth-Emmons reaction relies on the generation of a phosphonate carbanion, which is a potent nucleophile.[5][6] However, the α-protons of nitroalkanes are also acidic (pKa ~10 in DMSO), making them susceptible to deprotonation by the strong bases typically used in HWE reactions, such as sodium hydride (NaH) or n-butyllithium (n-BuLi).[2] This creates a competition between the desired deprotonation of the phosphonate and the undesired deprotonation of the nitroalkane.

Diagram 1: Competing Deprotonation Pathways

G cluster_0 Desired HWE Pathway cluster_1 Competing Nef Reaction Initiation Phosphonate Phosphonate (R'O)₂P(O)CH₂R Carbanion Phosphonate Carbanion (R'O)₂P(O)CHR⁻ Phosphonate->Carbanion Base Aldehyde Nitro-Aldehyde R''-CHO Carbanion->Aldehyde Nucleophilic Attack Alkene Desired Alkene R''CH=CHR Aldehyde->Alkene Elimination Nitroalkane Nitro-Aldehyde or Product (with α-CH-NO₂) Nitronate Nitronate Salt Nitroalkane->Nitronate Base Ketone Ketone/Aldehyde Byproduct Nitronate->Ketone Acidic Workup (H₃O⁺) Base Base Base->Phosphonate Base->Nitroalkane G A 1. Preparation - Dry glassware and solvents - Inert atmosphere (N₂ or Ar) B 2. Reagent Admixture - Dissolve phosphonate and nitro-aldehyde in anhydrous THF - Cool to -78 °C A->B C 3. Deprotonation - Slowly add LiHMDS solution dropwise - Stir for 30-60 min at -78 °C B->C D 4. Reaction - Monitor by TLC for consumption of starting material C->D E 5. Quenching - Quench with saturated aq. NH₄Cl at -78 °C - Warm to room temperature D->E F 6. Workup & Purification - Aqueous extraction - Dry organic layer - Column chromatography E->F

Caption: Step-by-step workflow for a selective HWE reaction.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add your phosphonate ester (1.1 eq.) and nitro-aldehyde (1.0 eq.) to a flame-dried flask containing anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of Lithium Hexamethyldisilazide (LiHMDS) (1.05 eq.) in THF dropwise to the stirred solution over 20-30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting aldehyde is consumed, carefully quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

By understanding the underlying mechanisms and carefully selecting your reaction conditions, you can successfully suppress the competing Nef reaction and achieve high yields of your desired olefin products in your Horner-Wadsworth-Emmons reactions.

References

  • Chemistry Guide. (2026, January 17). Nef Reaction: Mechanism, Examples, Limitations. Retrieved from [Link]

  • Nef, J. U. (1894). Ueber die Constitution der Salze der Nitroparaffine. Justus Liebig's Annalen der Chemie, 280(2-3), 263–291.
  • Wikipedia. (2023, November 29). Nef reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nef Reaction. Retrieved from [Link]

  • Roman, D., et al. (2021). Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Synthesis, 53(15), 2713–2739.
  • Masamune, S., & Roush, W. R. (Eds.). (1991). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408.
  • Novikov, R. A., & Tomilov, Y. V. (2023). Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds. Molecules, 28(2), 735.
  • Sari, I. N., et al. (2025). Development and Mechanistic Insights into Nef Reaction for Preparation of Aldehydes Using Singlet Oxygen. Organic Letters, 27, 4263-4268.
  • chemeurope.com. (n.d.). Nef reaction. Retrieved from [Link]

  • Wikipedia. (2023, December 13). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Pina, A. S., et al. (2016). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Synthesis, 13(4), 535-557.
  • Pinnick, H. W. (1990). The Nef Reaction. Organic Reactions, 38, 655-792.
  • Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Diethyl (nitromethyl)phosphonate Purification

Welcome to the technical support center for handling crude reaction mixtures containing diethyl (nitromethyl)phosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling crude reaction mixtures containing diethyl (nitromethyl)phosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven solutions for isolating pure products by effectively removing unreacted starting material. We will delve into the causality behind experimental choices, ensuring a robust and reproducible purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the typical components of a crude mixture after a reaction using diethyl (nitromethyl)phosphonate?

A crude reaction mixture will typically contain a combination of the following:

  • Desired Product: The adduct formed from the reaction of the diethyl (nitromethyl)phosphonate carbanion with an electrophile.

  • Unreacted Diethyl (nitromethyl)phosphonate: Excess or unconsumed starting material.

  • Reaction Byproducts: Products from side-reactions, such as self-condensation or decomposition of the starting materials or product.

  • Catalyst/Reagent Residue: Residual base (e.g., NaH, K₂CO₃, DBU) and the resulting salts formed after quenching (e.g., NaCl, K₂SO₄).

  • Solvents: The reaction solvent (e.g., THF, DMF, Toluene).

Q2: What key properties of diethyl (nitromethyl)phosphonate influence purification?

Understanding the physicochemical properties of diethyl (nitromethyl)phosphonate is critical for designing an effective separation strategy.

PropertyValue / DescriptionImplication for Purification
Polarity High. The molecule contains a polar phosphonate group (P=O) and a highly polar nitro group (-NO₂).Adsorbs strongly to polar stationary phases like silica gel. It has moderate solubility in water and good solubility in polar organic solvents.
Boiling Point High. Estimated to be >120 °C at reduced pressure (e.g., <5 mmHg).Difficult to remove by simple evaporation. Requires high vacuum for distillation, which risks thermal decomposition.
Acidity The α-proton is acidic (pKa ~10-13) and is removed by a base to form the reactive carbanion.The phosphonate can exist as an anion in basic solutions, significantly increasing its water solubility. This can be exploited during aqueous workups.
Stability Stable under normal conditions but can be hydrolyzed under strong acidic or basic conditions.[1][2]Workup and purification should ideally be performed under neutral or mildly acidic/basic conditions to prevent degradation of both the starting material and the product.[2]
Q3: How can I effectively monitor the purification process?

Thin-Layer Chromatography (TLC) is the most convenient method.

  • Stationary Phase: Standard silica gel plates (Silica Gel 60 F₂₅₄).

  • Mobile Phase (Eluent): A solvent system of hexanes and ethyl acetate is a good starting point. Due to the high polarity of diethyl (nitromethyl)phosphonate, it will have a very low Retention Factor (Rf), often remaining at the baseline. Your desired product will likely have a higher Rf.

  • Visualization: UV light (254 nm) and/or staining with a potassium permanganate or phosphomolybdic acid solution.[3]

Troubleshooting Guide: Removing Unreacted Phosphonate

This section provides detailed protocols to address the common challenge of residual diethyl (nitromethyl)phosphonate in your crude product.

Workflow for Product Purification

G cluster_0 Initial Workup cluster_1 Purification cluster_2 Final Product quench 1. Quench Reaction (e.g., with aq. NH4Cl) extract 2. Liquid-Liquid Extraction (e.g., EtOAc vs. Water/Brine) quench->extract dry 3. Dry & Concentrate (Na2SO4, Rotary Evaporation) extract->dry tlc 4. Analyze via TLC dry->tlc chrom 5a. Column Chromatography (If mixture of polarities) tlc->chrom Impurities present recryst 5b. Recrystallization (If product is a solid) tlc->recryst Solid product, impurities soluble distill 5c. Distillation (If product is a volatile liquid) tlc->distill Volatile product, non-volatile impurities pure Pure Product chrom->pure recryst->pure distill->pure

Caption: General workflow for reaction workup and purification.

Issue 1: Phosphonate Remains After Initial Aqueous Workup

An initial extraction is often insufficient due to the phosphonate's solubility in common organic solvents.

Solution A: Optimized Liquid-Liquid Extraction

This method leverages the high polarity and acidic nature of the phosphonate to wash it out of the organic phase.

Causality: By washing the organic layer with a mild aqueous base (like saturated sodium bicarbonate), any remaining acidic diethyl (nitromethyl)phosphonate is deprotonated. The resulting salt has significantly higher solubility in the aqueous phase and is thus removed from the organic layer containing your likely less-polar product.[4]

Experimental Protocol:

  • Solvent Choice: Ensure your product is dissolved in a water-immiscible organic solvent such as ethyl acetate (EtOAc), diethyl ether (Et₂O), or dichloromethane (DCM).

  • Transfer: Transfer the organic solution to a separatory funnel.

  • Basic Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and vent frequently. Shake gently for 1-2 minutes to avoid emulsion formation.[3]

  • Separate Layers: Allow the layers to separate and drain the aqueous (bottom) layer if using DCM, or the organic (top) layer if using EtOAc/Et₂O.

  • Repeat: Repeat the basic wash (Step 3 & 4) two more times.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). This removes residual water and helps break any emulsions.

  • Dry and Concentrate: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.[5]

  • Analysis: Check the purity of the residue by TLC.

| Troubleshooting Extraction | | :--- | :--- | | Problem | Possible Cause & Solution | | Persistent Emulsion | The mixture contains surfactants or finely divided solids. Solution: Add more brine to increase the ionic strength of the aqueous phase. Alternatively, filter the entire emulsified mixture through a pad of Celite®. | | Product is also extracted | The desired product is also acidic or has high water solubility. Solution: Neutralize the reaction mixture carefully to pH ~7 before extraction. If the product remains water-soluble, this method is unsuitable; proceed to column chromatography. |

Issue 2: Product and Phosphonate Have Similar Solubility

When extraction fails, chromatography is the most powerful tool for separation.

Solution B: Flash Column Chromatography

Causality: This technique separates molecules based on their differential partitioning between a solid stationary phase (silica gel) and a liquid mobile phase (eluent).[6] The highly polar diethyl (nitromethyl)phosphonate will have a strong affinity for the polar silica gel and will move through the column much more slowly than a less polar product.[7]

Experimental Protocol:

  • TLC Analysis: Determine an optimal eluent system. Find a solvent mixture (e.g., Hexanes:EtOAc) where your desired product has an Rf value of approximately 0.2-0.4. In this system, the phosphonate should have an Rf ≈ 0.

  • Column Packing: Prepare a column with silica gel (230-400 mesh) using your chosen eluent system (starting with the least polar mixture if using a gradient).[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of solvent (e.g., DCM). For best results, adsorb this solution onto a small amount of silica gel, evaporate the solvent to get a dry powder, and load this powder onto the top of the packed column ("dry loading").[7]

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 10% EtOAc in hexanes).

    • Gradually increase the polarity of the eluent (gradient elution) to move your product down the column.[6]

    • Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator. The unreacted phosphonate will remain strongly adsorbed at the top of the column.

Caption: Separation principle in flash column chromatography.

| Troubleshooting Chromatography | | :--- | :--- | | Problem | Possible Cause & Solution | | Poor Separation (Overlapping Spots) | The eluent system polarity is not optimized. Solution: Re-evaluate the eluent using TLC. A shallower gradient or an isocratic elution with the perfectly optimized solvent ratio might be necessary. Ensure the column is not overloaded.[6] | | Product Streaking on TLC/Column | The product or impurities may be acidic or basic, interacting too strongly with the silica. Solution: Add a small amount (~0.5%) of a modifier to your eluent. Use triethylamine for basic compounds or acetic acid for acidic compounds. Given the acidic nature of the phosphonate's α-proton, a small amount of acetic acid may improve resolution. |

Safety First: Handling Diethyl (nitromethyl)phosphonate
  • Always work in a well-ventilated fume hood.[1]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.[8]

  • This compound is an irritant. Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water.[1][9]

  • It is incompatible with strong oxidizing agents and strong bases.[1]

References
  • Fisher Scientific, Safety Data Sheet: Diethyl methylphosphon
  • Fisher Scientific, Safety Data Sheet: Diethyl ethylphosphon
  • Fisher Scientific, Safety Data Sheet: Diethyl (cyanomethyl)
  • Santa Cruz Biotechnology, Inc.
  • Santa Cruz Biotechnology, Inc.
  • Organic Syntheses, Coll. Vol. 10, p.392 (2004); Vol. 78, p.229 (2002). [Link]

  • Organic Syntheses, Coll. Vol. 7, p.160 (1990); Vol. 64, p.71 (1986). [Link]

  • BenchChem, Technical Support Center: Purification of Diethyl [hydroxy(phenyl)
  • BenchChem, Application Notes and Protocols: Step-by-Step Synthesis of Diethyl (4-nitrobenzyl)
  • McKenna, C. E., et al. The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein J. Org. Chem.16 , 1643–1650 (2020). [Link]

  • BenchChem, Technical Support Center: Work-up Procedures for Aromatic Nitr
  • Mol-Instincts, Compound diethyl {methyl}phosphonate. (n.d.).

  • Angene, Exploring the Synthesis and Properties of Diethyl Phosphon
  • BenchChem, Technical Support Center: Diethyl Phosphon
  • Organic Syntheses, Vol. 88, p.189 (2011). [Link]

  • BenchChem, Application Note and Protocol: Purification of Diethyl (2,6-dichlorobenzyl)
  • Wikipedia, Diethylphosphite. (n.d.). [Link]

  • SpringerLink, Green quantification of amino(poly)phosphonates using ion chromatography coupled to integrated pulsed amperometric detection. Anal Bioanal Chem416 , 145–156 (2024). [Link]

  • BenchChem, Application Notes and Protocols for Hydrophosphonylation Reactions Utilizing Diethyl Phosphite. (2025).
  • ResearchGate, Synthesis of diethyl (5-ethyl-2-hydroxy-3-nitrophenyl)phosphonate and its complexation properties towards hexavalent actinides. (2022).
  • PubChem, National Center for Biotechnology Information. Diethyl ethylphosphonate. (n.d.). [Link]

  • Journal of Pharmaceutical Research International, Development and Validation of a Diethyl Phosphite Content in Foscarnet Sodium USP by GC MS Technique. 33, 332-341 (2021).
  • BenchChem, Diethyl (Bromomethyl)phosphonate: A Comprehensive Technical Guide for Researchers. (2025).
  • MDPI, Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate. Molecules23 , 1237 (2018). [Link]

  • ResearchGate, Removing phosphonate antiscalants from membrane concentrate solutions using granular ferric hydroxide. (2014).
  • Organic Syntheses, Coll. Vol. 4, p.466 (1963); Vol. 34, p.52 (1954). [Link]

  • Organic Syntheses, Coll. Vol. 4, p.334 (1963); Vol. 31, p.42 (1951). [Link]

  • Organic Syntheses, Vol. 100, p.84-98 (2023). [Link]

Sources

Optimization

Technical Support Center: Nitroalkene Synthesis &amp; Stabilization

Topic: Solving Polymerization Issues in Nitroalkene Synthesis Audience: Researchers, Process Chemists, and Drug Development Scientists.[1] Welcome to the Nitroalkene Synthesis Support Hub Status: Operational Lead Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving Polymerization Issues in Nitroalkene Synthesis

Audience: Researchers, Process Chemists, and Drug Development Scientists.[1]

Welcome to the Nitroalkene Synthesis Support Hub

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: Nitroalkenes (nitroolefins) are "spring-loaded" electrophiles. Their high reactivity as Michael acceptors makes them invaluable intermediates in the synthesis of heterocycles and pharmaceuticals, but this same reactivity renders them prone to rapid, uncontrolled polymerization. This guide addresses the root causes of degradation—specifically anionic and radical polymerization—and provides field-proven protocols to stabilize your workflow.

Module 1: The Root Cause Analysis

Before troubleshooting, you must understand why your reaction failed. Nitroalkenes are electron-deficient alkenes.[1] They are susceptible to two primary failure modes during synthesis (typically the Henry Reaction followed by dehydration):[2]

  • Anionic Polymerization: Initiated by the very bases used to catalyze the Henry reaction. If the base is too strong or not fully neutralized, it attacks the

    
    -position, triggering a chain reaction.
    
  • Radical Polymerization: Initiated by heat or light during workup/distillation.

Visualizing the Failure Pathways

The following diagram illustrates the kinetic competition between successful synthesis and polymerization.

Nitroalkene_Pathways Start Aldehyde + Nitroalkane Inter β-Nitroaldol (Intermediate) Start->Inter Base Cat. (Henry Rxn) Side Cannizzaro/Retro-Henry Side Products Start->Side Strong Base Inter->Start Reversible (Retro-Henry) Product Nitroalkene (Target) Inter->Product Dehydration (-H2O) Polymer Polymer/Tar (Failure) Product->Polymer 1. Excess Base (Anionic) 2. Heat/Light (Radical)

Figure 1: Kinetic competition in nitroalkene synthesis. Note that the product itself is the monomer for the polymerization side-reaction.

Module 2: Field-Proven Synthesis Protocols

To minimize polymerization, we recommend avoiding strong bases (KOH, NaOH) unless absolutely necessary. The Ammonium Acetate Method is the industry standard for robustness because it buffers the reaction medium, preventing the pH spikes that trigger anionic polymerization.

Protocol A: The Ammonium Acetate Method (Standard)

Best for: Aromatic aldehydes (benzaldehyde derivatives).

Reagents:

  • Aldehyde (1.0 equiv)[3]

  • Nitromethane (5.0 - 10.0 equiv) – Acts as both reagent and solvent.

  • Ammonium Acetate (0.1 - 0.5 equiv)

  • Acetic Acid (Glacial, mild co-solvent)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser. Flush with Nitrogen (

    
    ).[1]
    
  • Addition: Add the aldehyde and ammonium acetate (

    
    ) to nitromethane.
    
    • Technical Note: If solubility is poor, add Glacial Acetic Acid (AcOH) until homogeneous. The AcOH also suppresses anionic polymerization by neutralizing transient alkoxides.

  • Reaction: Reflux gently (

    
    ) for 2-4 hours. Monitor via TLC (Target 
    
    
    
    is typically higher than the aldehyde).
  • Workup (Critical Step):

    • Cool to room temperature.[4]

    • Do NOT distill the nitromethane off at high heat.

    • Pour the mixture into ice-cold water. The nitroalkene should precipitate as a solid.

  • Isolation: Filter the solid. Wash with cold water to remove residual

    
     and AcOH.
    
Protocol B: The Two-Step "Mild" Method (For Sensitive Substrates)

Best for: Aliphatic aldehydes or substrates prone to heat degradation.

If refluxing turns your reaction into tar, separate the steps.

  • Henry Reaction: React aldehyde + nitroalkane with a mild base (e.g., Amberlyst A-21 or catalytic NaOH) at 0°C to isolate the

    
    -nitroalcohol.
    
  • Dehydration: Treat the isolated alcohol with Methanesulfonyl Chloride (MsCl) and Triethylamine (

    
    ) at -10°C to 0°C.
    
    • Why: This eliminates the high-heat dehydration step, shutting down thermal polymerization pathways.

Module 3: Troubleshooting & FAQs

Diagnostic Decision Tree

Use this logic flow to identify the specific error in your process.

Troubleshooting_Tree Start Problem Detected Issue1 Reaction turns black/tarry during reflux Start->Issue1 Issue2 Product oils out instead of crystallizing Start->Issue2 Issue3 Low Yield / Retro-Henry Start->Issue3 Sol1 CAUSE: Polymerization. FIX: Lower Temp, switch to Protocol B (MsCl/TEA). Issue1->Sol1 Sol2 CAUSE: Impurities/Solvent. FIX: Recrystallize from iPrOH or EtOH. Issue2->Sol2 Sol3 CAUSE: Water in system. FIX: Use Molecular Sieves or Dean-Stark trap. Issue3->Sol3

Figure 2: Troubleshooting logic for common nitroalkene synthesis failures.

Common Questions & Fixes

Q: My product polymerizes during distillation. How do I purify it? A: Avoid distillation if possible. Nitroalkenes are thermally unstable.

  • Preferred: Recrystallization.[5][6][7][8][9] Common solvents include Ethanol (EtOH), Isopropanol (iPrOH), or a Hexane/Ethyl Acetate mix.

  • If you must distill: Use a Kugelrohr apparatus under high vacuum (<1 mmHg) to keep the bath temperature below 80°C. Add a radical inhibitor (e.g., hydroquinone) to the pot before heating.

Q: The reaction mixture turned into a viscous red oil. What happened? A: This is the classic sign of anionic polymerization .

  • Cause: Your base concentration was too high, or you used a base that was too strong (like unbuffered NaOH), generating a high concentration of nitronate anions that attacked the product.

  • Fix: Switch to the Ammonium Acetate method (Protocol A). The acetate buffers the pH. Alternatively, add 10 mol% of a radical inhibitor like BHT (Butylated hydroxytoluene) to the reaction mixture.

Q: How do I store nitroalkenes for long periods? A: Nitroalkenes degrade via hydrolysis (releasing


) and polymerization.
  • Storage Protocol:

    • Dry thoroughly (water catalyzes hydrolysis).

    • Store under Argon/Nitrogen atmosphere.

    • Keep at -20°C in the dark (amber vials).

    • Pro-Tip: For aliphatic nitroalkenes (highly unstable), store as a dilute solution in DCM or Toluene rather than neat, to reduce intermolecular polymerization rates.

Module 4: Data & Chemical Compatibility

Solvent & Base Compatibility Matrix

Use this table to select the correct reaction medium.

ComponentRecommendedCautionAvoidReason
Base Ammonium Acetate (

)
Triethylamine (

)
KOH, NaOH, NaHStrong bases trigger rapid anionic polymerization.
Solvent Nitromethane, Acetic AcidEthanol, MethanolTHF, DMF (if unbuffered)Polar aprotic solvents (DMF) can enhance basicity, increasing side reactions.
Dehydration MsCl /

(Low Temp)
Acetic AnhydrideSulfuric Acid (

)
Strong acids cause charring; High heat causes radical polymerization.
Purification Recrystallization (iPrOH)Column ChromatographyDistillation (Atmospheric)Silica gel can be slightly acidic/basic, degrading the product. Neutral Alumina is safer.

References

  • Henry Reaction Mechanism & Catalysis

    • Ballini, R., & Bosica, G. (1997).[10] Nitroaldol Reaction. Journal of Organic Chemistry.

    • (Verified via ACS Publications)

  • Polymerization of Nitroalkenes

    • Vogl, O. (2000). Polymerization of Nitroalkenes. Journal of Polymer Science.
    • (General Journal Link for verification)

  • Ammonium Acetate Protocol

    • Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of Nitrostyrenes. Journal of Organic Chemistry.
  • Purification Techniques

    • BenchChem Technical Guides.[1][5] Preventing polymerization of nitroalkenes in synthesis.

    • (General Resource)[5]

Disclaimer: The protocols provided here are for research purposes. Always consult the Safety Data Sheet (SDS) for Nitromethane and Nitroalkenes, as they are potential explosives and irritants.

Sources

Troubleshooting

Alternative bases to NaH for nitro-phosphonate reactions

Introduction Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with nitro-phosphonate coupling reactions, such as the Henry...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with nitro-phosphonate coupling reactions, such as the Henry (nitroaldol) or Michael addition. While Sodium Hydride (NaH) is a powerful and widely used base, its high reactivity can lead to challenges in yield, selectivity, and substrate compatibility. This document provides a comprehensive resource on alternative bases, offering detailed troubleshooting advice and frequently asked questions to help you optimize your synthetic routes. Our goal is to empower you with the knowledge to select the appropriate base for your specific system, enhancing reproducibility and overall success.

Frequently Asked Questions (FAQs)

Q1: What are the common problems associated with using Sodium Hydride (NaH) in nitro-phosphonate reactions?

Sodium Hydride is a potent, non-nucleophilic base, making it effective for deprotonating phosphonates and other carbon acids.[1] However, its utility is often compromised by several factors:

  • High Reactivity & Poor Chemoselectivity: NaH can deprotonate other acidic protons in complex molecules, leading to a loss of selectivity and the formation of undesired side products.

  • Safety and Handling: As a flammable solid that reacts violently with water, NaH requires stringent handling procedures (e.g., dispersion in mineral oil, inert atmosphere), which can be cumbersome.

  • Dual Reactivity: Beyond its role as a base, NaH can sometimes act as a reducing agent, especially at elevated temperatures or with sensitive functional groups. This can lead to unexpected and unwanted reaction pathways.[2]

  • Solvent Incompatibility: The use of NaH in common polar aprotic solvents like DMF and acetonitrile can be problematic. NaH can react with these solvents, leading to decomposition and erosion of reagent stoichiometry, which ultimately results in lower yields.[2]

  • Heterogeneity: NaH is insoluble in most organic solvents, leading to heterogeneous reaction mixtures. This can cause issues with reproducibility and reaction kinetics, as the reaction rate becomes dependent on the surface area of the NaH particles.

Q2: What are the main classes of alternative bases to NaH, and what are their general characteristics?

Alternatives to NaH can be broadly categorized into inorganic and organic bases. The choice depends on the substrate's sensitivity, the required basicity, and desired reaction conditions.

  • Inorganic Carbonates (e.g., K₂CO₃, Cs₂CO₃): These are mild, often inexpensive, and easy-to-handle solid bases.[3][4] They are particularly useful for substrates with sensitive functional groups where a strong base would cause degradation. Cesium carbonate (Cs₂CO₃) is notably mild and effective in promoting various alkylations and C-C bond formations while suppressing common side reactions.[5][6]

  • Organic Amine Bases (e.g., DBU, TBD): These are strong, non-nucleophilic, and typically soluble in organic solvents, allowing for homogeneous reaction conditions.

    • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A highly efficient and versatile base used catalytically for both Henry and Michael reactions, even with sterically demanding substrates.[7][8][9]

    • TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene): Often referred to as an organocatalyst "superbase," TBD is exceptionally effective for promoting nitroaldol reactions rapidly and under mild conditions.[10][11][12]

The diagram below illustrates a general mechanistic pathway for these base-catalyzed reactions.

G cluster_deprotonation Step 1: Deprotonation cluster_addition Step 2: Nucleophilic Addition cluster_protonation Step 3: Protonation Phosphonate R'O₂P(O)CH₂R Carbanion [R'O₂P(O)CHR]⁻ Phosphonate->Carbanion Base Base Base (B:) Base->Carbanion ConjAcid [B-H]⁺ Carbanion2 [R'O₂P(O)CHR]⁻ ConjAcid2 [B-H]⁺ Nitroalkene R''CH=CHNO₂ (Electrophile) Adduct Intermediate Adduct Nitroalkene->Adduct Adduct2 Intermediate Adduct Carbanion2->Adduct Product Final Product Adduct2->Product Proton Transfer ConjAcid2->Product BaseSelectionWorkflow start Start: Analyze Substrate sensitive_groups Base-sensitive functional groups present? (e.g., esters, epoxides) start->sensitive_groups steric_hindrance High steric hindrance around reaction center? sensitive_groups->steric_hindrance  No mild_base Use Mild Inorganic Base (K₂CO₃, Cs₂CO₃) sensitive_groups->mild_base  Yes strong_organic_base Use Strong Organic Base (DBU, TBD) steric_hindrance->strong_organic_base  No steric_hindrance->strong_organic_base  Yes (Non-nucleophilic bases are ideal) reaction_rate Is rapid conversion critical? tbd_option Consider TBD for maximum rate reaction_rate->tbd_option  Yes dbu_option DBU is a robust, general-purpose choice reaction_rate->dbu_option  No strong_organic_base->reaction_rate

Caption: Decision workflow for selecting an appropriate alternative base.

Comparison of Common Alternative Bases
BasepKa (Conjugate Acid)Typical ConditionsAdvantagesDisadvantages/Considerations
K₂CO₃ ~10.3Stoichiometric, 25-100 °CInexpensive, easy to handle, mild, environmentally friendly. [3][13]Heterogeneous, may require higher temperatures or longer reaction times. [4]
Cs₂CO₃ ~10.3Stoichiometric, 25-80 °CVery mild, high functional group tolerance, often suppresses side reactions. [5][6]More expensive than K₂CO₃.
DBU ~13.5Catalytic (0.1-0.3 eq), 0-25 °CHomogeneous, highly efficient, strong but non-nucleophilic, works with hindered substrates. [7][9]Higher cost, must be purified/stored carefully. Can promote elimination if not controlled.
TBD ~14.0Catalytic (0.05-0.2 eq), 0-25 °CExtremely fast reactions, often considered a "superbase," excellent for Henry reactions. [11][12]Very strong, may lack selectivity in highly functionalized molecules.

Troubleshooting Guide

Q1: My reaction is not going to completion, resulting in low conversion of starting material. What should I do?

Low conversion is a common issue that can often be resolved by systematically checking reaction parameters. [14][15] Initial Checks:

  • Reagent Purity: Ensure phosphonate, nitroalkane, and aldehyde/ketone are pure. Aldehydes, in particular, can oxidize upon storage. Purify reagents if necessary.

  • Anhydrous Conditions: Moisture can quench the base and inhibit the reaction. Flame-dry glassware and use anhydrous solvents, especially when using strong organic bases.

Troubleshooting Steps:

  • Increase Base Equivalents: If using a catalytic amount of an organic base (e.g., 0.1 eq DBU), try increasing the loading to 0.2 or 0.3 equivalents.

  • Switch to a Stronger Base: If you are using K₂CO₃ and seeing little to no reaction, your phosphonate may not be acidic enough for deprotonation. Consider switching to a stronger base like DBU or TBD, provided your substrate can tolerate it.

  • Increase Temperature: For reactions with inorganic carbonates, gently heating the reaction (e.g., to 40-60 °C) can often increase the rate and drive it to completion.

  • Check Solvent: Ensure your solvent is appropriate. While THF and CH₂Cl₂ are common, sometimes a more polar solvent like acetonitrile can accelerate the reaction (if compatible with the base).

LowConversionTroubleshooting start Low Conversion Observed check_reagents 1. Verify Reagent Purity & Anhydrous Conditions start->check_reagents issue_persists1 Issue Persists? check_reagents->issue_persists1 adjust_base 2. Adjust Base issue_persists1->adjust_base  Yes end Problem Resolved issue_persists1->end  No increase_loading Increase Catalytic Loading (e.g., 0.1 -> 0.3 eq DBU) adjust_base->increase_loading stronger_base Switch to Stronger Base (e.g., K₂CO₃ -> DBU) adjust_base->stronger_base adjust_conditions 3. Optimize Conditions increase_loading->adjust_conditions stronger_base->adjust_conditions increase_temp Increase Temperature (especially for K₂CO₃) adjust_conditions->increase_temp change_solvent Change Solvent adjust_conditions->change_solvent increase_temp->end change_solvent->end

Caption: Troubleshooting flowchart for low reaction conversion.

Q2: I'm observing significant formation of the dehydrated nitroalkene side product. How can I suppress this?

The formation of a nitroalkene is a result of elimination of water from the initial β-nitro alcohol adduct. This is a common side reaction, especially with strong bases or extended reaction times. [16] Strategies to Minimize Elimination:

  • Use a Milder Base: This is the most effective strategy. Strong bases like DBU or TBD can promote elimination. Switching to K₂CO₃ or, even better, Cs₂CO₃ will significantly reduce the rate of this side reaction. [4][17]2. Lower the Reaction Temperature: Perform the reaction at 0 °C or even lower temperatures. The activation energy for the desired addition is often lower than that for the elimination.

  • Reduce Reaction Time: Monitor the reaction closely by TLC or LCMS and quench it as soon as the starting material is consumed. Do not let the reaction stir for an extended period after completion.

  • Use a Protic Solvent (with caution): In some cases, a small amount of a protic solvent like isopropanol can help protonate the intermediate adduct quickly, outcompeting the elimination pathway. This must be carefully optimized as it can also inhibit the initial deprotonation.

Q3: My starting materials or product appear to be degrading. Is my base too strong?

Yes, this is a strong indication that the chosen base is too reactive for your substrate. Degradation, discoloration, or the appearance of multiple unidentifiable spots on a TLC plate are classic signs of incompatibility.

Immediate Actions:

  • Switch to a Milder Base: Immediately move down the basicity scale. If you were using TBD, switch to DBU. If using DBU, switch to an inorganic carbonate like Cs₂CO₃. [17][5]2. Lower the Temperature: Run the reaction at 0 °C or -20 °C to mitigate decomposition pathways.

  • Ensure Base Quality: Old or improperly stored DBU can contain colored impurities. Using freshly purified base can sometimes resolve degradation issues.

Experimental Protocol: General Procedure for DBU-Catalyzed Michael Addition

This protocol provides a starting point for the conjugate addition of a dialkyl phosphonate to a nitroalkene using DBU.

Materials:

  • Dialkyl H-phosphonate (1.2 eq)

  • Nitroalkene (1.0 eq)

  • DBU (0.2 eq), purified

  • Anhydrous THF (to make a 0.2 M solution with respect to the nitroalkene)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen line

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the flask, add the nitroalkene (1.0 eq) and dissolve it in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Nucleophile Addition: Add the dialkyl H-phosphonate (1.2 eq) to the cooled solution and stir for 5 minutes.

  • Initiation: Add DBU (0.2 eq) dropwise via syringe to the stirring solution.

  • Monitoring: Allow the reaction to stir at 0 °C. Monitor its progress by TLC or LCMS every 30 minutes. The reaction is typically complete within 1-4 hours.

  • Workup: Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired nitro-phosphonate product.

References

  • Current time inform
  • Recent advances in Michael addition of H-phosphon
  • Recent Advances in Asymmetric Organocatalyzed Conjug
  • 1,5,7-Triazabicyclo[4.4.0]dec-1-ene (TBD), 7-Methyl-TBD (MTBD) and the Polymer-Supported TBD (P-TBD): Three Efficient Catalysts for the Nitroaldol (Henry) Reaction and for the Addition of Dialkyl Phosphites to Unsaturated Systems.
  • Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry.
  • Influence of Base On Nitro-Aldol (Henry)
  • Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent.
  • Henry reaction. Wikipedia.
  • Phosphonium Salt Catalyzed Henry Nitroaldol Reactions.
  • A Comparative Guide to DBU and Other Bases in Nitro Compound Synthesis. Benchchem.
  • Potassium Carbonate Promoted Nucleophilic Addition of Alkenes with Phosphites. Synlett.
  • Comparison of TBD with other catalysts and proposed mechanism.
  • Mild and Efficient Cs2CO3-Promoted Synthesis of Phosphonates.
  • Catalytic Asymmetric Synthesis of C-Chiral Phosphon
  • Potassium carbonate as a base for generation of carbanions from CH-acids in organic synthesis.
  • Synthesis of Nucleoside Phosphate and Phosphon
  • Cesium carbonate as a mediated inorganic base in some organic transformations.
  • 1,5,7‐Triazabicyclo[4.4.0]dec‐5‐ene.
  • Reaction mechanism and selectivity control for the TBD catalyzed...
  • CsCO3.
  • Nitro compound synthesis by conjug
  • What are some common causes of low reaction yields? Reddit.
  • Cesium carbonate as a mediated inorganic base in some organic transformations.
  • Solvent-Free Henry and Michael Reactions with Nitroalkanes Promoted by Potassium Carbonate as a Versatile Heterogeneous C
  • Cesium carbonate as a mediated inorganic base in some organic transform
  • Recent Advances in H-Phosphonate Chemistry. Part 1. H-Phosphonate Esters: Synthesis and Basic Reactions.
  • Organic Transformations Utilizing 1,5,7‐Triazabicyclo[4.4.0]Dec‐5‐Ene (TBD): A Tale of Two Nitrogens.
  • Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphin
  • Methylcarbonate and bicarbonate phosphonium salts as catalysts for the nitroaldol (Henry) reaction. PubMed.
  • The Michael Addition Reaction and Conjug
  • Henry Reaction. Organic Chemistry Portal.
  • Steric effects. Wikipedia.
  • Electric Hindrance and Precursor Complexes in the Regiochemistry of Some Nitr
  • Nucleophilic conjug
  • DBU Promoted Polysubstituted Arene Formation via a Michael Addition/Cyclization/Elimin
  • DBU-Mediated Addition of α-Nitroketones to α-Cyano-enones and α,β-Unsaturated α-Ketoesters: Synthesis of Dihydrofurans and Conjug
  • Synthesis of γ-Nitro Aliphatic Methyl Esters Via Michael Additions Promoted by Microwave Irradi
  • ChemInform Abstract: DBU-Promoted Alkylation of Alkyl Phosphinates and H-Phosphonates.
  • Optimizing base selection for phosphonate deproton
  • Phosphonate synthesis by substitution or phosphonyl
  • Green phosphonate chemistry – Does it exist? RSC Publishing.
  • Phosphon
  • A new approach to phosphorylation of nucleosides using oxyonium phosphobetaines as intermedi
  • Low yield in Phosphoamidite synthesis. Reddit.
  • Highly efficient metal-free one-pot synthesis of α-aminophosphonates through reduction followed by Kabachnik–fields reaction. Aragen Life Sciences.
  • Wh
  • Synthetic Organic Reactions Mediated by Sodium Hydride.

Sources

Optimization

Technical Support Center: Thermal Safety in Nitro-Phosphonate Synthesis

Current Status: Operational Ticket Focus: Exotherm Control & Scale-Up Safety Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Exotherm Control & Scale-Up Safety Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Brief: The "Sleeping Giant" of Nitro-Phosphonates

Welcome to the technical support hub. If you are accessing this guide, you are likely scaling up a Michael Addition (Nitromethane/Nitroalkane + Vinylphosphonate) or a Michaelis-Arbuzov reaction involving nitro-substituted halides.

The Core Problem: Nitro-phosphonate synthesis is deceptively simple in the flask but kinetically treacherous at scale. The reaction often exhibits a "stall-and-spike" profile:

  • Induction Period: The reaction delays initiation due to mixing or catalyst activation.

  • Accumulation: You continue dosing reagents because you see no exotherm.

  • Runaway: The accumulated mass reacts simultaneously, overwhelming the cooling jacket.

This guide moves beyond basic "add slowly" advice. We will implement Self-Validating Dosing Protocols based on heat flow, not just time.

Critical Process Parameters (CPPs) & Mechanism

To control the exotherm, you must visualize where the heat comes from. In the Michael addition of nitromethane to diethyl vinylphosphonate, the deprotonation of nitromethane is rapid, but the carbon-carbon bond formation is the rate-limiting, heat-generating step.

Visual 1: Reaction Kinetic & Thermal Pathway

This diagram illustrates the critical "Heat Generation" nodes in the synthesis pathway.

NitroPhosphonate_Mechanism Reagents Reagents: Nitromethane + Vinylphosphonate Intermediate Nitronate Intermediate (High Energy) Reagents->Intermediate Activation Base Catalyst/Base (e.g., DBU, Alkoxide) Base->Intermediate Catalysis Product Product: Gamma-Nitro Phosphonate Intermediate->Product C-C Bond Formation Heat EXOTHERM RELEASE (ΔH ~ -90 kJ/mol) Intermediate->Heat Rapid Release SideRxn Risk: Polymerization or Bis-Addition Intermediate->SideRxn If T > 40°C

Figure 1: Kinetic pathway showing the critical heat release point during C-C bond formation. Note that the intermediate formation is reversible, but the heat release drives the equilibrium.

Troubleshooting Guide (FAQ)

These scenarios are based on real user tickets regarding thermal instability.

Q1: "I started dosing the nitroalkane, but the temperature isn't rising. Should I increase the addition rate?"

Status: CRITICAL STOP. Diagnosis: You are in an Induction Period . The Science: This is the most dangerous moment in the process. If the reaction hasn't started (due to moisture in the catalyst, low temperature, or poor mixing), the reagents are accumulating . If you increase the rate now, you are building a "thermal bomb." When the reaction finally kicks off (triggers), the adiabatic temperature rise (


) will exceed the boiling point of your solvent.
The Fix: 
  • Stop Dosing immediately.

  • Wait for the "kick" (a sudden temperature rise of 2-5°C).

  • If no kick occurs after 30 mins, sample for HPLC/NMR to check for catalyst deactivation.

  • Never resume dosing until you confirm consumption of the initial charge.

Q2: "My jacket temperature is -10°C, but the internal temperature is drifting up. Is this safe?"

Status: WARNING. Diagnosis: Heat Transfer Limitation (


 value drop).
The Science:  As you scale from 100mL to 5L+, your surface-area-to-volume ratio (

) drops drastically. A jacket at -10°C might have been sufficient for a flask, but at pilot scale, the heat generation rate (

) is exceeding the heat removal rate (

). The Fix:
  • Calculate the Accumulation Fraction :

    
    .
    
  • If accumulation > 15%, stop dosing and allow the reactor to "digest" the reactants.

  • Resume dosing only when

    
     returns to baseline.
    
Q3: "Can I use a one-pot batch method instead of fed-batch to save time?"

Status: PROHIBITED. Diagnosis: Violation of Stoessel’s Criticality Class. The Science: Nitro-phosphonate Michael additions often fall into Stoessel Class 4 or 5 (gassy/explosive if cooling fails). In a batch process, all potential chemical energy is present at


. If cooling fails, the Maximum Temperature of Synthesis Reaction (

) will exceed the Decomposition Temperature (

) of the nitro group. The Fix:
  • Mandatory: Use Semi-Batch (Fed-Batch) protocols.

  • Why: This ensures that at any given moment, the "potential energy" in the reactor is low (only unreacted monomer is present).

Validated Experimental Protocol: Semi-Batch Synthesis

This protocol uses a "Look-Ahead" Dosing Strategy to prevent accumulation.

Phase A: Preparation & System Check
  • Reactor: Double-jacketed reactor with overhead stirring (high torque required).

  • Sensors: Internal thermocouple (

    
    ), Jacket thermocouple (
    
    
    
    ), and ideally a Heat Flow sensor.
  • Solvent: THF or Ethanol (Dry). Note: Water content >0.5% can kill the DBU catalyst.

Phase B: The "10% Initiation" Rule

Instead of starting the main feed immediately, we validate the chemistry first.

  • Charge Vinylphosphonate (1.0 equiv) and Solvent. Cool to 0°C.

  • Charge Catalyst (e.g., DBU, 0.05 equiv).

  • The Test Dose: Add only 10% of the Nitromethane.

  • Hold & Observe: Watch for an exotherm of 2-5°C within 5-10 minutes.

    • If Exotherm observed: The system is active. Proceed to Phase C.

    • If NO Exotherm:ABORT. Do not add more. Check catalyst quality.

Phase C: Reaction-Controlled Dosing

Use the following logic loop for the remaining 90%.

Visual 2: The "Self-Validating" Dosing Logic

Follow this decision tree for every 10% aliquot of reagent.

Dosing_Logic Start Ready to Dose Next Aliquot CheckTemp Is Tint < Setpoint? Start->CheckTemp Dose Dose 5-10% of Nitromethane CheckTemp->Dose Yes Wait Wait 10 mins (Digestion Time) CheckTemp->Wait No (Cooling) Dose->Wait CheckDelta Did Temp Spike & Return? Wait->CheckDelta Accumulation WARNING: Accumulation Detected CheckDelta->Accumulation No (Stall) Proceed Proceed to Next Aliquot CheckDelta->Proceed Yes (Rxn Active) Stop STOP DOSING Sample Rxn Accumulation->Stop Proceed->CheckTemp Loop

Figure 2: Decision tree for safe reagent addition. This loop prevents the "Stall-and-Spike" phenomenon.

Data Summary: Scale-Up Physics

The following table highlights why your lab protocol fails in the pilot plant. You must recalculate your cooling requirements.

ParameterLab Scale (500 mL)Pilot Scale (50 L)Impact on Nitro-Phosphonate
Surface/Volume (

)
~10

~2

5x reduction in cooling efficiency.
Heat Removal (

)
High (Rapid)Low (Slow)Exotherms linger longer, promoting side reactions.
Dosing Strategy Constant StreamStep-wise / Fed-batchContinuous stream causes local hot-spots at large scale.
Adiabatic Rise (

)
Negligible (Heat loss to air)Critical (Adiabatic)If cooling fails, pilot reactor hits

instantly.

References & Authority

The protocols and safety parameters defined above are grounded in the following authoritative sources on process safety and organophosphorus chemistry.

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Defines Criticality Classes and MTSR).

  • Bretherick, L. Bretherick's Handbook of Reactive Chemical Hazards. (Specific entries on Nitromethane and Polymerization hazards).

  • Org. Process Res. Dev. (2020). Scale-up of Michaelis-Arbuzov and Michael Addition Reactions.

  • U.S. Chemical Safety Board (CSB). Reactive Hazard Investigation Reports.

  • Mettler Toledo. Thermal Analysis & Criticality Classes in Process Safety.

Disclaimer: This guide is for technical support purposes. All scale-up activities involving energetic nitro compounds must be preceded by a specific Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) study of your specific unique mixture.

Troubleshooting

Purification methods for unstable nitroalkene products

Ticket #NA-902: Stabilization & Purification of Unstable Nitroalkenes Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #NA-902: Stabilization & Purification of Unstable Nitroalkenes Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Product Degradation Risk)

Welcome to the Nitroalkene Stabilization Hub

You are likely here because your nitroalkene product—whether a robust


-nitrostyrene or a fragile aliphatic nitroolefin—is degrading during what should be a standard purification.

The Core Issue: Nitroalkenes are "chemical chameleons." They are electron-deficient Michael acceptors that are highly susceptible to:

  • Polymerization: Triggered by high concentration or Lewis acidic surfaces (like silica gel).

  • Hydrolysis (Nef-like reactions): Triggered by residual aqueous base or acid.

  • Michael Addition: Triggered by nucleophilic impurities (amines, thiols).[1]

This guide replaces "standard" purification logic with specialized protocols designed to suppress these degradation pathways.

Part 1: Diagnostic & Decision Matrix

Before choosing a method, assess your compound's physical state and stability profile.

PurificationDecision Start Crude Nitroalkene State Physical State? Start->State Solid Solid (Crystalline) State->Solid Liquid Oil / Liquid State->Liquid Recryst Protocol A: Recrystallization (Preferred) Solid->Recryst High Purity Distill Vacuum Distillation (If thermally stable) Liquid->Distill Aliphatic/Simple Column Protocol B: Buffered Silica Column Liquid->Column Complex/Thermally Labile Distill->Column If decomposes w/ heat

Figure 1: Decision matrix for selecting the least destructive purification method based on physical state and thermal stability.

Part 2: Troubleshooting Guides & Protocols

Issue 1: "My product turns to black tar on the column."

Diagnosis: Silica Gel Acidity. Standard silica gel is slightly acidic (pH ~5-6) due to surface silanol groups (


). This acidity catalyzes the polymerization of nitroalkenes, turning a yellow product into a dark, immobile band at the baseline.

Solution: Protocol B (Buffered Silica Chromatography) You must neutralize the silica surface before the product touches it.

Step-by-Step Protocol:

  • The Deactivation Slurry:

    • Calculate the silica amount needed (approx. 30:1 silica-to-compound ratio).

    • Prepare a slurry of silica in your non-polar eluent (e.g., Hexanes or Pentane).

    • Critical Step: Add 1–2% Triethylamine (Et

      
      N)  to this slurry. Stir for 5 minutes.
      
  • Packing:

    • Pour the slurry into the column.

    • Flush with 2 column volumes of the starting eluent (containing 1% Et

      
      N) to ensure the entire bed is basic.
      
  • Elution:

    • Load your sample.[1][2][3]

    • Run the column using an eluent system containing 0.5–1% Et

      
      N .
      
    • Note: Nitroalkenes are often colored (yellow/orange). If you see the band streaking or darkening, increase flow rate immediately.

Scientist's Note: If you cannot use amine additives (e.g., sensitive protecting groups), switch to Neutral Alumina (Brockmann Grade III). It is far gentler than silica but offers lower resolution.

Issue 2: "The product oils out or won't crystallize."

Diagnosis: Impurity "Plasticizers." Trace aldehydes or nitroalkane starting materials act as solvents, preventing the crystal lattice from forming.

Solution: Protocol A (Solvent-Pair Recrystallization) Recrystallization is superior to chromatography for nitroalkenes because it avoids surface catalysis.

Solvent Compatibility Table:

Solvent SystemSuitabilityNotes
Ethanol (Abs.) ⭐⭐⭐⭐⭐ (Best)Standard for

-nitrostyrenes. Dissolve hot, cool slowly.
Methanol ⭐⭐⭐⭐Good, but higher solubility may reduce yield.
Isopropanol (IPA) ⭐⭐⭐⭐Excellent for "oily" solids.
IPA / Hexane ⭐⭐⭐Use if single solvents fail. Add Hexane to hot IPA until cloudy.
Acetic Acid ⭐⭐Historic method (Organic Syntheses), but hard to remove traces.

Troubleshooting "Oiling Out":

  • Dissolve crude in minimum hot Ethanol/IPA.

  • Cool to room temperature. If oil droplets form, scratch the glass vigorously with a glass rod.

  • Seed it: Add a tiny crystal of pure product (if available) or a similar nitrostyrene.

  • Deep Freeze: Place the flask in a -20°C freezer for 24 hours.

Issue 3: "Yield drops drastically after aqueous workup."

Diagnosis: Retro-Henry Reaction (Hydrolysis). The Henry reaction is reversible. In the presence of water and base (even mild bicarbonate), the nitroalkene can hydrolyze back to the aldehyde and nitroalkane.

Solution: Protocol C (The Kinetic Quench)

  • Temperature Control: Cool the reaction mixture to 0°C before quenching.

  • Acidification: Do NOT quench with strong base. Use saturated aqueous Ammonium Chloride (NH

    
    Cl)  or dilute HCl (if product is acid-stable) to neutralize the base catalyst immediately.
    
  • Speed: Perform extraction quickly. Do not let the organic layer sit in contact with water for hours.

  • Drying: Dry organics over MgSO

    
     (slightly acidic) rather than Na
    
    
    
    SO
    
    
    to further discourage base-catalyzed degradation.

Part 3: Mechanism of Failure (The "Why")

Understanding the mechanism allows you to predict stability.

DegradationPathways cluster_Silica On Silica Gel cluster_Water In Aqueous Workup Nitroalkene Nitroalkene (R-CH=C(NO2)-R') AcidSites Si-OH (Acidic) Nitroalkene->AcidSites Base OH- / Base Nitroalkene->Base Polymer Polymerization (Dark Tar) AcidSites->Polymer Catalysis Hydrolysis Retro-Henry (Aldehyde + Nitroalkane) Base->Hydrolysis Reversible Rxn

Figure 2: Primary degradation pathways. Silica surface acidity promotes irreversible polymerization, while aqueous bases promote reversible hydrolysis.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I distill aliphatic nitroalkenes (e.g., 1-nitropropene)? A: Yes, but with extreme caution. Aliphatic nitroalkenes are thermally unstable. You must use high vacuum (< 2 mmHg) to keep the bath temperature below 80°C. If the pot residue turns black/viscous, stop immediately—an exotherm may follow.

Q: My product is a liquid, but I don't have a high-vac setup. Can I use the buffered column? A: Yes. Follow Protocol B. Ensure you use a "Flash" technique (rapid flow) rather than gravity elution. The longer the compound sits on the silica (even buffered), the higher the risk of degradation.

Q: How should I store unstable nitroalkenes? A:

  • Cold: -20°C is mandatory for aliphatics; 4°C is acceptable for styrenes.

  • Dark: They are photo-active. Wrap vials in aluminum foil.

  • Inert: Flush with Nitrogen/Argon to prevent moisture-induced hydrolysis.

References

  • Organic Syntheses , Coll.[4] Vol. 1, p. 413 (1941); Vol. 9, p. 66 (1929). Nitrostyrene. Link

  • Rochester University , Department of Chemistry. Tips for Flash Chromatography: Acid Sensitive Compounds. Link

  • Kabalka, G. W., et al. "Synthesis of Nitroalkenes via the Ultrasound-Accelerated Henry Reaction." Tetrahedron Letters, Vol. 31, No. 37, pp 5323-5326. (Demonstrates sensitivity to reaction conditions).
  • Ballini, R., et al. "Nitroalkanes and Analogs in Organic Synthesis." Wiley-VCH.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Phosphonate Olefination vs. Nitroaldol Dehydration

Executive Summary: The Case for Phosphonate Control In the landscape of alkene synthesis, the Horner-Wadsworth-Emmons (HWE) reaction (Phosphonate Olefination) stands as the superior methodology for generating -unsaturate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Phosphonate Control

In the landscape of alkene synthesis, the Horner-Wadsworth-Emmons (HWE) reaction (Phosphonate Olefination) stands as the superior methodology for generating


-unsaturated systems compared to the Nitroaldol (Henry) Dehydration  sequence.

While the Henry reaction remains relevant for accessing specific nitrogen-bearing scaffolds, it suffers from inherent reversibility ("Retro-Henry"), variable stereocontrol, and safety concerns upon scale-up. In contrast, HWE offers a thermodynamically driven, irreversible elimination pathway that guarantees high


-selectivity (>95:5) and operational simplicity.

This guide analyzes the mechanistic divergences, provides a direct performance comparison, and details the "Masamune-Roush" protocol—a mild HWE variant that outperforms traditional nitroaldol workflows in drug development contexts.

Mechanistic Divergence: Why HWE Wins on Selectivity

The core advantage of HWE lies in its reaction coordinate. The HWE reaction proceeds through a chelated transition state that allows for thermodynamic equilibration before the irreversible elimination step, ensuring high stereochemical purity.

Conversely, the Nitroaldol route involves a reversible addition to form a


-nitroalcohol.[1] The subsequent dehydration is often non-stereoselective and requires harsh activating agents (e.g., MsCl/Et

N) or high heat, which can degrade sensitive APIs.
Visualizing the Pathway Difference

The following diagram contrasts the direct, convergent nature of HWE against the stepwise, reversible instability of the Henry sequence.

ReactionComparison cluster_0 HWE Olefination (Convergent) cluster_1 Nitroaldol Dehydration (Stepwise) HWE_Start Aldehyde + Phosphonate HWE_TS Oxaphosphetane (Chelated TS) HWE_Start->HWE_TS Base (Irreversible) HWE_Prod E-Alkene (>95:5) HWE_TS->HWE_Prod Elimination Henry_Start Aldehyde + Nitroalkane Henry_Inter Beta-Nitroalcohol Henry_Start->Henry_Inter Reversible Henry_Inter->Henry_Start Equilibrium Henry_Prod Nitroalkene (Mix E/Z) Henry_Inter->Henry_Prod Harsh Dehydration (-H2O) Henry_Retro Retro-Henry (Reversion)

Caption: Comparative reaction coordinate showing the irreversible, stereocontrolled HWE pathway versus the reversible, stepwise Henry reaction.

Critical Performance Analysis

The following data synthesizes performance metrics from typical API synthesis campaigns (e.g., cinnamate vs. nitrostyrene derivatives).

FeaturePhosphonate Olefination (HWE)Nitroaldol (Henry) Dehydration
Stereoselectivity Excellent (

-isomer >95%)
due to thermodynamic control.
Variable. Often 3:1 to 5:1 (

) without chiral catalysts.
Reversibility Irreversible.[2] Once the bond forms, it stays.Reversible. Retro-Henry reaction lowers yield and scrambles stereocenters.
Byproducts Water-soluble phosphate salts.[3][4] Removed by simple aqueous wash.[5]Water (dehydration). Requires removal (Dean-Stark/sieves) to drive equilibrium.
Safety Profile High. Phosphonates are stable and non-explosive.Low to Moderate. Nitro residues are energetic; dry nitroalkenes can polymerize violently.
Atom Economy Moderate (loss of phosphate group).High (initially), but reduced by activating reagents (e.g., MsCl) if chemical dehydration is used.

Experimental Protocols

Protocol A: The "Gold Standard" HWE (Masamune-Roush Conditions)

Context: This protocol uses LiCl and DBU. It is superior to NaH methods because Li


 chelates the phosphonate and carbonyl oxygen, increasing the acidity of the 

-proton and ensuring a "soft" deprotonation compatible with base-sensitive groups (epoxides, lactones).

Reagents:

  • Aldehyde substrate (1.0 equiv)[6]

  • Triethyl phosphonoacetate (1.2 equiv)

  • Lithium Chloride (LiCl) (1.2 equiv, anhydrous)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv)

  • Solvent: Acetonitrile (MeCN)

Workflow:

  • Preparation: Flame-dry a round-bottom flask under Argon. Add anhydrous LiCl and MeCN.

  • Chelation: Add the phosphonate and the aldehyde. Stir at 0°C for 10 minutes. Note: The LiCl coordinates to the phosphonate, lowering the pKa.

  • Initiation: Add DBU dropwise. The solution may turn slightly yellow.

  • Reaction: Stir at room temperature for 1–3 hours. Monitor by TLC.

  • Workup (Self-Validating Step): Quench with saturated NH

    
    Cl. Extract with Ethyl Acetate.
    
    • Validation: The aqueous layer will contain the diethyl phosphate byproduct.[4] The organic layer contains the pure alkene.

    • Purity Check: NMR should show a coupling constant (

      
      ) of ~16 Hz for the vinylic protons, confirming 
      
      
      
      -geometry.
Protocol B: Nitroaldol Dehydration (The Alternative)

Context: Used only when a nitro-group is explicitly required in the final molecule.

Reagents:

  • Aldehyde (1.0 equiv)[6]

  • Nitromethane (5.0 equiv - acts as solvent/reagent)

  • Ammonium Acetate (0.5 equiv)

  • Acetic Acid (solvent support)

Workflow:

  • Reflux: Combine reagents and heat to reflux (approx. 100°C) for 4–12 hours.

  • Monitoring: Requires rigorous monitoring for "Retro-Henry" decomposition.

  • Workup: Remove excess nitromethane in vacuo (Caution: Explosion risk if distilled to dryness).

  • Purification: Recrystallization is usually required to remove the

    
    -isomer and polymerized side products.
    

Strategic Decision Matrix

When should a process chemist choose one over the other? Use this logic flow to determine the optimal route for your API intermediate.

DecisionMatrix Start Target Molecule Analysis IsNitro Is a Nitro group explicitly required in the product? Start->IsNitro HWE_Route Select HWE Olefination IsNitro->HWE_Route No (Esters, Nitriles, Ketones) Henry_Route Select Henry Reaction IsNitro->Henry_Route Yes (Nitroalkene) HWE_Detail Use Masamune-Roush (LiCl/DBU) for >95% E-Selectivity HWE_Route->HWE_Detail Check_Scale Is Scale > 100g? Henry_Route->Check_Scale Safety_Protocol CRITICAL: DSC Safety Study required for Nitro-residues Check_Scale->Safety_Protocol Yes Standard_Henry Proceed with Two-Step Dehydration Check_Scale->Standard_Henry No

Caption: Decision tree for selecting olefination methodology based on functional group requirements and safety constraints.

Conclusion

For general olefination requirements in drug discovery and development, phosphonate olefination (HWE) is the superior methodology . It offers a programmable stereochemical outcome, milder conditions via the Masamune-Roush modification, and a safety profile compatible with kilogram-scale manufacturing. The Nitroaldol dehydration should be reserved strictly for cases where the nitro functionality is a non-negotiable structural motif.

References

  • Masamune-Roush Conditions (LiCl/DBU): Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984).[4] Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds.[7] Tetrahedron Letters, 25(21), 2183–2186.

  • HWE Reaction Mechanism & Stereoselectivity: Maryanoff, B. E., & Reitz, A. B. (1989).[3] The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions.[4][8] Stereochemistry, Mechanism, and Selected Synthetic Aspects.[2][3][4][5][9][10][11] Chemical Reviews, 89(4), 863–927.

  • Henry Reaction Limitations & Side Reactions: Luzzio, F. A. (2001).[12] The Henry reaction: recent examples.[10] Tetrahedron, 57(5), 915–945.

  • Still-Gennari Modification (Z-Selective HWE): Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination.[8][13] Tetrahedron Letters, 24(41), 4405–4408.

Sources

Comparative

Technical Guide: 31P NMR Characterization of Diethyl (nitromethyl)phosphonate

This guide details the 31P NMR chemical shift of diethyl (nitromethyl)phosphonate , providing a comparative analysis against structural analogs to validate electronic effects and reaction monitoring. Executive Summary Di...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 31P NMR chemical shift of diethyl (nitromethyl)phosphonate , providing a comparative analysis against structural analogs to validate electronic effects and reaction monitoring.

Executive Summary

Diethyl (nitromethyl)phosphonate is a critical reagent in the Horner-Wadsworth-Emmons (HWE) synthesis of


-unsaturated nitroalkenes.[1] Its identification and purity assessment rely heavily on 31P NMR spectroscopy , which offers a distinct diagnostic window free from the spectral crowding often seen in 1H NMR.
  • Target Chemical Shift:

    
     10.0 – 15.0 ppm  (Singlet, relative to 85% H
    
    
    
    PO
    
    
    ).
  • Key Diagnostic Feature: A significant upfield shift relative to unsubstituted alkyl phosphonates (e.g., diethyl methylphosphonate, ~30 ppm) due to the strong electron-withdrawing nature of the

    
    -nitro group.
    
  • Primary Application: Monitoring the Michaelis-Arbuzov reaction progress (disappearance of triethyl phosphite at ~140 ppm).

Comparative Chemical Shift Analysis

To ensure accurate identification, the chemical shift of diethyl (nitromethyl)phosphonate must be contextualized against structural analogs. The electronic environment of the phosphorus nucleus is heavily influenced by the


-substituent's electronegativity and anisotropy.
Benchmark Data: 31P NMR Shifts of -Substituted Phosphonates

Solvent: CDCl


 | Reference: 85% H

PO

(

0.0 ppm)
CompoundStructure

31P (ppm)
Electronic Effect
Diethyl (nitromethyl)phosphonate

12.0 – 15.0 Strong Shielding (Nitro EWG)
Diethyl (cyanomethyl)phosphonate

6.0 – 14.0*Strong Shielding (Cyano EWG)
Triethyl phosphonoacetate

21.6Moderate Shielding (Ester EWG)
Diethyl methylphosphonate

29.0 – 30.0Reference (Alkyl Donor)
Triethyl phosphite (Starting Material)

138.0 – 140.0 Deshielded (P(III) Species)

*Note: Chemical shifts for cyano-substituted phosphonates can vary significantly (6-14 ppm) depending on concentration and specific solvent interactions, but consistently appear upfield of the carbethoxy analog.

Mechanistic Insight: The Shielding Effect

The phosphorus nucleus in phosphonates is sensitive to the electron density at the


-carbon.
  • Electron-Withdrawing Groups (EWGs): Substituents like

    
     and 
    
    
    
    withdraw electron density from the
    
    
    -carbon. Counter-intuitively, in 31P NMR of phosphonates, strong
    
    
    -EWGs often result in an upfield shift (lower ppm value) relative to the methyl parent. This is attributed to changes in the paramagnetic shielding term of the phosphorus tensor.
  • Reaction Monitoring: The synthesis involves converting a P(III) species (Triethyl phosphite,

    
     140 ppm) to a P(V) species (Phosphonate, 
    
    
    
    12-15 ppm). This massive shift (
    
    
    ppm) makes 31P NMR the gold standard for monitoring the Michaelis-Arbuzov reaction.

Visualization: Electronic Trends & Reaction Monitoring

The following diagram illustrates the logical relationship between the


-substituent's electronic nature and the resulting 31P NMR shift, alongside the reaction monitoring workflow.

G cluster_0 Electronic Shielding Trend (Alpha-Substituent Effect) Start Triethyl Phosphite (P(III) Reagent) ~140 ppm Nitro Diethyl (nitromethyl)phosphonate (Nitro EWG) ~12-15 ppm Start->Nitro Michaelis-Arbuzov Reaction (P(III) -> P(V)) Methyl Diethyl Methylphosphonate (Reference) ~30 ppm Carbethoxy Triethyl Phosphonoacetate (Ester EWG) ~21.6 ppm Methyl->Carbethoxy + EWG (Ester) Upfield Shift Carbethoxy->Nitro + Stronger EWG (Nitro) Further Upfield

Caption: 31P NMR chemical shift trend showing the shielding effect of electron-withdrawing groups and the P(III) to P(V) transition.

Experimental Protocol: Synthesis & Characterization

Protocol A: Synthesis via Michaelis-Arbuzov Reaction

This standard protocol ensures the formation of the P-C bond while minimizing side reactions.

  • Reagents:

    • Triethyl phosphite (1.2 equiv).

    • Nitromethane (solvent/reactant) or Bromonitromethane (1.0 equiv). Note: Direct reaction with nitromethane requires oxidative conditions; reaction with halonitromethanes is standard Arbuzov.

    • Preferred Route: Reaction of Triethyl phosphite with Bromonitromethane or Chloronitromethane .[2][3]

  • Procedure:

    • Heat Triethyl phosphite to 100-110°C under inert atmosphere (N

      
      ).
      
    • Add Halonitromethane dropwise (exothermic).

    • Distill off the ethyl halide byproduct to drive equilibrium.

    • Continue heating for 2-4 hours.

  • Purification: High-vacuum distillation (bp ~100-110°C at 0.5 mmHg).

Protocol B: 31P NMR Acquisition

Objective: Confirm conversion and purity.

  • Sample Preparation:

    • Dissolve ~20 mg of crude/purified oil in 0.6 mL CDCl

      
       .
      
    • Optional: Add a capillary containing 85% H

      
      PO
      
      
      
      as an external standard (set to 0.0 ppm).
  • Instrument Parameters:

    • Nucleus: 31P (typically 162 MHz on a 400 MHz instrument).[4]

    • Decoupling: Proton-decoupled (31P{1H}) to observe singlets.

    • Relaxation Delay (d1): 2-5 seconds (Phosphorus relaxation can be slow; ensure sufficient delay for quantitative integration).

    • Scans: 16-64 scans are usually sufficient due to high 31P sensitivity.

  • Analysis:

    • Pass Criteria: Major singlet at 12-15 ppm .

    • Fail Criteria: Presence of starting material peak at 140 ppm (incomplete reaction) or phosphate peaks at -1 to +5 ppm (hydrolysis/oxidation byproducts).

References

  • BenchChem. Diethyl (nitromethyl)phosphonate | 53753-37-0. Retrieved from .

  • Royal Society of Chemistry. Water Determines the Products: an Unexpected Brønsted Acid-Catalyzed PO-R Cleavage of P(III) Esters. (Contains comparative phosphonate NMR data). Retrieved from .

  • Sigma-Aldrich. Diethyl cyanomethylphosphonate 31P NMR Data. Retrieved from .

  • University of Southampton. The Stereoselective Synthesis of 13C-Labelled 11Z-Retinals. (Contains Triethyl phosphonoacetate 31P NMR data: 21.59 ppm). Retrieved from .

  • ResearchGate. 31P NMR Chemical Shifts of Common Phosphonates. Retrieved from .

Sources

Validation

Comparative Analysis: 1H NMR Profiling of (E)-Nitroalkene Products

Executive Summary This guide provides a technical analysis of the 1H NMR spectral characteristics of (E)-nitroalkenes (specifically -nitrostyrenes), the thermodynamically stable products of the Henry condensation. In dru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectral characteristics of (E)-nitroalkenes (specifically


-nitrostyrenes), the thermodynamically stable products of the Henry condensation. In drug discovery and organic synthesis, these compounds serve as critical Michael acceptors.

The primary challenge in their characterization is distinguishing the desired (E)-isomer from the kinetically favored or photo-induced (Z)-isomer and unreacted aldehyde precursors. This guide establishes the vicinal coupling constant (


)  as the definitive metric for stereochemical assignment, supported by chemical shift data and mechanistic causality.

Part 1: Mechanistic Basis of NMR Signals

The distinctive NMR signature of (E)-nitroalkenes arises from the electronic environment created by the nitro group (


) and the conjugated aromatic system.
Chemical Shift Causality
  • Deshielding Effect: The nitro group is a powerful electron-withdrawing group (EWG) via both induction (

    
    ) and resonance (
    
    
    
    ). This significantly deshields the vinylic protons, pushing them downfield (typically > 7.0 ppm).
  • Resonance Contribution (The "Beta Effect"): Resonance structures place a partial positive charge on the

    
    -carbon (adjacent to the phenyl ring). Consequently, the 
    
    
    
    -proton
    is typically more deshielded (resonating further downfield) than the
    
    
    -proton
    .
Stereochemical Coupling (The Karplus Relationship)
  • Trans vs. Cis Geometry: The magnitude of the vicinal coupling constant (

    
    ) depends on the dihedral angle between the C-H bonds.
    
    • (E)-Isomer (Trans): Dihedral angle

      
      . According to the Karplus equation, this maximizes orbital overlap, resulting in a large 
      
      
      
      value (12–16 Hz)
      .
    • (Z)-Isomer (Cis): Dihedral angle

      
      . While overlap exists, the associated strain and twisting often reduce the effective coupling, resulting in a smaller 
      
      
      
      value (6–12 Hz)
      .

Part 2: Comparative Analysis (Product vs. Alternatives)

The following table contrasts the spectral fingerprint of the target (E)-product against its primary impurity ((Z)-isomer) and the starting material.

Table 1: Spectral Comparison of (E)- -Nitrostyrene and Alternatives
Feature(E)-Nitroalkene (Target) (Z)-Nitroalkene (Alternative/Impurity) Benzaldehyde (Precursor)
Thermodynamic Status Stable (Major Product)Unstable/Kinetic (Minor Product)Starting Material
Coupling Constant (

)
13.0 – 13.8 Hz (Large)8.0 – 10.0 Hz (Small)N/A (Singlet or weak long-range)
H-

Shift (Ph-C
H=)
~7.95 – 8.15 ppm (Doublet)~6.50 – 7.00 ppm (Doublet)N/A
H-

Shift (=C
H-NO

)
~7.50 – 7.65 ppm (Doublet)~6.00 – 6.50 ppm (Doublet)N/A
Aldehyde Proton AbsentAbsent~10.0 ppm (Singlet)
Geometry Planar (Conjugated)Twisted (Steric clash between Ph/NO

)
Planar

*Note: Chemical shifts for (Z)-isomers are solvent-dependent and often appear upfield relative to (E)-isomers due to the loss of planarity (reduced conjugation) caused by steric hindrance between the phenyl ring and the nitro group.

Visualization: Stereochemical Assignment Logic

The following decision tree outlines the logical flow for assigning stereochemistry based on experimental NMR data.

NMR_Logic_Tree Start Acquire 1H NMR Spectrum (Focus on 7.0 - 8.5 ppm) CheckDoublets Identify Vinylic Doublets (Non-aromatic region) Start->CheckDoublets CalcJ Calculate Coupling Constant (J) J = (ppm1 - ppm2) * MHz CheckDoublets->CalcJ Aldehyde Impurity: Aldehyde (Singlet at ~10 ppm) CheckDoublets->Aldehyde No Doublets found Decision Value of J? CalcJ->Decision E_Isomer Product: (E)-Isomer (J = 12-16 Hz) Trans-coupling Decision->E_Isomer > 12 Hz Z_Isomer Alternative: (Z)-Isomer (J = 6-12 Hz) Cis-coupling Decision->Z_Isomer < 12 Hz

Figure 1: Logic tree for stereochemical assignment of nitroalkenes using coupling constants.

Part 3: Experimental Protocol

Synthesis Context (Henry Reaction)

The standard route to (E)-nitroalkenes involves the condensation of an aromatic aldehyde with nitromethane, followed by dehydration.

  • Reaction:

    
    
    
  • Note: The dehydration step is reversible; however, the (E)-isomer precipitates preferentially due to its stability and planarity, driving the equilibrium.

NMR Sample Preparation
  • Solvent:

    
     is standard. If solubility is poor, 
    
    
    
    is an excellent alternative but may shift peaks slightly downfield (see Table 1 ranges).
  • Concentration: Dissolve ~5-10 mg of product in 0.6 mL of solvent.

  • Filtration: Filter the solution through a cotton plug into the NMR tube to remove solid catalyst residues (e.g., ammonium acetate) which can cause line broadening.

Data Acquisition & Processing
  • Spectral Window: Ensure the window covers -1 to 11 ppm to catch the aldehyde proton (if unreacted) at 10 ppm.

  • Resolution: Acquire at least 16 scans (NS=16) to resolve the hyperfine splitting if present.

  • Integration:

    • Calibrate the solvent residual peak (

      
       = 7.26 ppm).
      
    • Integrate the vinylic doublets. They should integrate to 1H each relative to the aromatic protons.

    • Calculation: Determine

      
       in Hz: 
      
      
      
      .
Visualization: Synthesis & Isomerization Pathway

Synthesis_Pathway Aldehyde Ar-CHO (Start) Nitroaldol Nitroaldol Intermediate Aldehyde->Nitroaldol + CH3NO2, Base Z_Alkene (Z)-Nitroalkene (Kinetic) Nitroaldol->Z_Alkene - H2O (Fast) E_Alkene (E)-Nitroalkene (Thermodynamic) Nitroaldol->E_Alkene - H2O (Slow) Z_Alkene->E_Alkene Isomerization (Heat/Acid)

Figure 2: Reaction pathway showing the thermodynamic convergence toward the (E)-isomer.

References

  • Chemical Shift Data & Spectra

    • National Institutes of Health (NIH) PubChem. Beta-nitrostyrene, (E)- Spectral Data. Available at: [Link]

  • Coupling Constants & Stereochemistry

    • Reich, H. J. Structure Determination Using NMR: Spin-Spin Splitting (J-Coupling). University of Wisconsin-Madison. Available at: [Link]

  • Synthesis & Isomerization

    • Alvarez, R., et al. (2021). One-pot selective synthesis of β-nitrostyrenes. Royal Society of Chemistry.[1] Available at: [Link]

  • General NMR Interpretation

    • LibreTexts Chemistry. 1H NMR Coupling Constants. Available at: [Link]

Sources

Comparative

Spectroscopic Differentiation of Phosphonate and Nitro Pharmacophores: A Comparative IR Guide

Introduction: The Bioisostere Challenge In modern drug design, phosphonates ( ) and nitro groups ( ) are frequently employed as bioisosteres for carboxylates or as transition-state mimics. While their electronic properti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bioisostere Challenge

In modern drug design, phosphonates (


) and nitro groups (

) are frequently employed as bioisosteres for carboxylates or as transition-state mimics. While their electronic properties differ, their vibrational signatures in the mid-infrared region (1500–1000 cm⁻¹) often lead to ambiguity.

Both functional groups exhibit strong dipoles resulting in intense infrared absorption bands. The critical challenge arises in the 1300–1350 cm⁻¹ region, where the symmetric stretch of the nitro group can overlap with the phosphoryl (


) stretch of electron-deficient phosphonates.

This guide moves beyond basic peak assignment, offering a self-validating spectroscopic workflow to definitively distinguish these moieties using Fourier Transform Infrared (FTIR) spectroscopy.

Fundamental Vibrational Modes: The Spectral Fingerprint[1]

To differentiate these groups, one must first establish their baseline "spectral fingerprints." The table below synthesizes data from standard spectroscopic literature [1, 2, 3].

Table 1: Comparative IR Absorption Bands
FeatureNitro Group (

)
Phosphonate (

)
Differentiation Note
Primary Band 1

(Asymmetric)
1500–1550 cm⁻¹ (Strong)

(Phosphoryl)
1200–1300 cm⁻¹ (Strong)
Nitro

is typically distinct and higher in energy than

.
Primary Band 2

(Symmetric)
1290–1360 cm⁻¹ (Strong)

(Ester)
990–1060 cm⁻¹ (Very Strong)
CRITICAL: The P-O-C band is the "smoking gun" for phosphonates; nitro groups lack strong absorption here.
Band Shape Sharp, often described as "eye teeth" (two distinct spikes).Broad, often complex due to rotamers and H-bonding.Phosphonate bands broaden significantly in protic solvents.
Substituent Effect Conjugation lowers frequency (e.g., aromatic nitro: ~1520/1340 cm⁻¹).Electronegative groups on P raise frequency (e.g.,

can reach ~1350 cm⁻¹).
Electron-withdrawing groups make

overlap with Nitro

.

The Overlap Challenge & Mechanistic Resolution

The "Danger Zone" (1300–1350 cm⁻¹)

The primary risk of misidentification occurs when analyzing aromatic nitro compounds alongside electronegative phosphonates .

  • Aromatic Nitro: The symmetric stretch shifts down to ~1340 cm⁻¹.

  • Electronegative Phosphonate: The

    
     stretch shifts up to ~1300+ cm⁻¹ due to the inductive withdrawal of electron density from the phosphorus atom, strengthening the 
    
    
    
    bond order [4].
Resolution Strategy: The P-O-C Confirmational Band

While the


 and 

symmetric bands may overlap, the P-O-C (aliphatic) stretching vibration at 990–1050 cm⁻¹ provides a definitive negative control.
  • Observation: If the spectrum lacks a very strong, broad band near 1030 cm⁻¹, the compound is unlikely to be a phosphonate ester, regardless of the activity at 1250 cm⁻¹.

Experimental Protocol: The Solvent Shift Test

Relying solely on peak position in a solid-state (KBr or ATR) spectrum is insufficient for critical structural confirmation. The following protocol utilizes the hydrogen-bond accepting capability of the phosphoryl oxygen to validate its presence.

Principle: The


 bond is a strong hydrogen bond acceptor. In protic solvents, H-bonding lengthens the 

bond, reducing its force constant and shifting the absorption to a lower wavenumber . The

bonds in a nitro group are far less basic and exhibit negligible shifts [5].
Step-by-Step Methodology
  • Baseline Scan (Inert Solvent):

    • Dissolve the sample in a non-polar, non-protic solvent (e.g.,

      
      , 
      
      
      
      , or
      
      
      ).
    • Acquire a spectrum and note the position of the candidate band (approx. 1250–1350 cm⁻¹).[1]

  • Challenge Scan (Protic Solvent):

    • Dissolve the sample in a strong H-bond donor solvent (e.g., Methanol or Chloroform/Methanol mix). Note: Chloroform itself is a weak H-bond donor, but Methanol is superior for this test.

    • Acquire the spectrum.[2][3][4][5][6][7][8][9][10][11][12][13]

  • Analysis:

    • Phosphonate (

      
      ):  Expect a red shift (lower frequency)  of 10–20 cm⁻¹ and significant band broadening.
      
    • Nitro (

      
      ):  The band position remains relatively static  (< 5 cm⁻¹ shift).
      

Decision Logic Visualization

The following decision tree outlines the logical flow for assigning these functional groups based on the data and protocols described above.

IR_Identification Start Unknown Sample Spectrum Check_1500 Check 1500-1560 cm⁻¹ (Strong Band?) Start->Check_1500 Check_1000 Check 990-1060 cm⁻¹ (Strong/Broad Band?) Start->Check_1000 Nitro_Candidate Candidate: Nitro Group (Asymmetric Stretch) Check_1500->Nitro_Candidate Yes Phosphonate_Candidate Candidate: Phosphonate (P-O-C Stretch) Check_1000->Phosphonate_Candidate Yes Ambiguity Ambiguity Region: Check 1200-1350 cm⁻¹ Nitro_Candidate->Ambiguity Phosphonate_Candidate->Ambiguity Solvent_Test PROTOCOL: Solvent Shift Test (Compare CCl₄ vs. MeOH) Ambiguity->Solvent_Test Differentiate Sym-NO₂ vs P=O Result_Nitro CONFIRMED: Nitro Group (No significant shift) Solvent_Test->Result_Nitro Δν < 5 cm⁻¹ Result_Phosphonate CONFIRMED: Phosphonate (Red shift 10-20 cm⁻¹) Solvent_Test->Result_Phosphonate Δν > 10 cm⁻¹ (Broadens)

Figure 1: Decision tree for the spectroscopic differentiation of Nitro and Phosphonate groups.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Ed. Wiley.

  • NIST Chemistry WebBook. (n.d.). Infrared Spectra of Nitro and Organophosphorus Compounds. National Institute of Standards and Technology. [Link]

  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.

  • Nyquist, R. A. (2001). Interpreting Infrared, Raman, and Nuclear Magnetic Resonance Spectra. Academic Press. (Focus on Solvent Effects on P=O).

Sources

Validation

Comparative Guide: Mass Spectrometry Fragmentation of Nitro-Phosphonates

Executive Summary Nitro-phosphonates represent a challenging class of analytes due to the competing lability of the C-P bond and the nitro group. This guide compares the two dominant analytical approaches: Gas Chromatogr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitro-phosphonates represent a challenging class of analytes due to the competing lability of the C-P bond and the nitro group. This guide compares the two dominant analytical approaches: Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) .

While EI-MS provides library-searchable spectra, it frequently induces thermal degradation and excessive fragmentation that obscures the molecular ion. In contrast, LC-ESI-MS/MS offers a softer ionization route that preserves the protonated molecule (


), allowing for detailed structural elucidation via collision-induced dissociation (CID). This guide recommends ESI-MS/MS for structural validation and metabolic stability studies.

Part 1: The Ionization Dilemma (EI vs. ESI)

The choice of ionization technique dictates the fragmentation topography. For nitro-phosphonates, the high thermal energy of GC injection ports often triggers premature degradation before ionization even occurs.

Table 1: Comparative Performance Matrix
FeatureGC-EI-MS (Traditional)LC-ESI-MS/MS (Recommended)
Ionization Energy Hard (~70 eV)Soft (Thermal/Electric Field)
Molecular Ion (

)
Often absent or weak (<5% relative abundance)Dominant

or

Thermal Stability High Risk: Nitro group elimination in injectorSafe: Ambient/low temp ionization
Fragmentation Control Non-adjustable (fixed energy)Tunable (Collision Energy Ramping)
Key Mechanism Radical-induced cleavageCharge-remote & Charge-driven rearrangements
Sensitivity Low ng rangepg range (SRM/MRM modes)

Part 2: Mechanistic Deep Dive

To interpret the spectra of nitro-phosphonates, one must understand the "Nitro-Nitrite Rearrangement" and how it competes with phosphonate ester cleavage.

The Nitro-Nitrite Rearrangement

A defining characteristic of nitro-compounds in mass spectrometry is the isomerization of the nitro group (


) into a nitrite ester (

). This is followed by the homolytic cleavage of the O-NO bond, resulting in the loss of nitric oxide (

, 30 Da).
  • Diagnostic Shift: Look for

    
     (loss of NO) and 
    
    
    
    (loss of
    
    
    ).
  • Significance: This rearrangement is often faster than C-P bond cleavage in EI, but competitive in ESI-CID.

Phosphonate Characteristic Ions

Regardless of the nitro group, the phosphonate moiety (


) yields signature fragments:
  • 
     79: 
    
    
    
    (Protonated metaphosphoric acid)
  • 
     47: 
    
    
    
  • McLafferty Rearrangement: If the alkoxy groups are ethyl or larger, a hydrogen transfer leads to the loss of an alkene (e.g.,

    
     for ethyl esters).
    
Visualization: Fragmentation Pathways

The following diagram illustrates the competitive pathways for a diethyl


-nitro-phosphonate under ESI-MS/MS conditions.

NitroPhosphonateFragmentation Fig 1. Competitive Fragmentation Pathways of Nitro-Phosphonates (ESI-CID) Precursor Protonated Precursor [M+H]+ Isomer Nitrite Isomer [R-ONO-P...]+ Precursor->Isomer Nitro-Nitrite Rearrangement Frag_NO2 Fragment B [M - NO2]+ Precursor->Frag_NO2 -NO2 (46 Da) Direct Cleavage Frag_P Phosphonate Ions m/z 79, 47 Precursor->Frag_P C-P Bond Scission Frag_NO Fragment A [M - NO]+ Isomer->Frag_NO -NO (30 Da) Frag_NO->Frag_P Secondary Decay

Part 3: Experimental Protocol (Self-Validating System)

To ensure data integrity, this protocol uses a "breakdown curve" approach to validate the lability of the nitro group.

Sample Preparation[1][2]
  • Solvent: Dissolve 1 mg of analyte in Acetonitrile:Water (50:50) + 0.1% Formic Acid. Avoid Methanol if transesterification is suspected.

  • Concentration: Dilute to 1 µg/mL for direct infusion or 100 ng/mL for LC injection.

LC-MS/MS Parameters (ESI Mode)
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Polarity: Positive (

    
    ) is preferred for structure; Negative (
    
    
    
    ) is superior for sensitivity if the
    
    
    -proton is acidic.
  • Source Temp: Keep

    
     to prevent thermal degradation of the nitro group.
    
Validation Step: The Breakdown Curve
  • Objective: Distinguish between thermal degradation (source) and collision-induced fragmentation (cell).

  • Method:

    • Isolate the parent ion (

      
      ) in Q1.
      
    • Ramp Collision Energy (CE) from 0 to 60 eV in 5 eV increments.

    • Validation Logic: If

      
       fragments (e.g., loss of 
      
      
      
      ) appear at 0 eV, thermal degradation is occurring in the source. Reduce source temperature/voltage immediately.

Part 4: Data Interpretation Guide

Use this table to assign peaks in your mass spectrum. Data assumes a Diethyl


-nitro-phosphonate derivative.
Table 2: Diagnostic Transitions
Observed Mass ShiftLoss IdentityMechanistic Origin

-17

Loss of hydroxyl (rare, usually from acid form).

-28

McLafferty Rearrangement: Loss of ethene from ethyl ester groups.

-30

Nitro-Nitrite Rearrangement: Diagnostic for nitro groups.

-46

Direct cleavage of C-N bond.

-47

Elimination of nitrous acid (common if

-hydrogens present).

79
Product Ion

(Phosphonate fingerprint).

Part 5: Workflow for Structural Elucidation

The following workflow illustrates the logical steps to confirm a nitro-phosphonate structure using MS/MS.

Workflow Fig 2. Structural Elucidation Workflow Start Unknown Sample ESI Soft Ionization (ESI) Start->ESI FullScan Full Scan (Q1) Check for [M+H]+ ESI->FullScan Check Is [M+H]+ dominant? FullScan->Check Optimize Lower Source Temp Check Solvents Check->Optimize No (Thermal Degradation) MSMS Perform MS/MS (CID) Check->MSMS Yes Optimize->ESI Analyze Look for Neutral Losses: 30 (NO), 46 (NO2), 28 (Ethene) MSMS->Analyze Confirm Structure Confirmed Analyze->Confirm

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Organophosphorus Compounds. National Institute of Standards and Technology. [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of organophosphorus compounds using electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]

  • Yinon, J. (2006).[1] Mass Spectrometry of Explosives: Nitro Compounds and Related Derivatives. Rapid Communications in Mass Spectrometry. [Link]

  • Sundarapandian, S., et al. (2011).[2] Nitro-nitrite rearrangement in the gas phase: A mass spectrometric perspective. Journal of the American Society for Mass Spectrometry. [Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of Diethyl (nitromethyl)phosphonate

Executive Summary & Immediate Hazard Profile This guide outlines the safe disposal and handling protocols for Diethyl (nitromethyl)phosphonate (CAS: 2761-27-5) . While often treated as a standard organic reagent, this co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Hazard Profile

This guide outlines the safe disposal and handling protocols for Diethyl (nitromethyl)phosphonate (CAS: 2761-27-5) . While often treated as a standard organic reagent, this compound possesses specific energetic properties due to the nitro-functionality adjacent to the phosphonate group.

Critical Warning: The primary operational risk is not the reagent itself, but its conjugate base . Treatment of this compound with strong bases (common in Horner-Wadsworth-Emmons reactions) generates nitronate salts , which can be shock-sensitive and explosive if allowed to dry.

Property Data
CAS Number 2761-27-5
Molecular Formula C₅H₁₂NO₅P
Hazards (GHS) H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant)
Flash Point >110°C (Combustible, not Flammable)
Incompatibilities Strong Bases (forms explosive nitronates), Strong Oxidizers
RCRA Waste Code Not Listed (P/U); Assign D001 (Ignitable) or D003 (Reactive) based on mixture.
The Mechanistic "Why": The Nitronate Trap

Expertise & Experience Insight: Many researchers treat HWE (Horner-Wadsworth-Emmons) reagents as benign after the reaction is complete. However, the


-protons in diethyl (nitromethyl)phosphonate are highly acidic (

).

When you dispose of reaction mixtures containing this reagent, you must understand the Chemical State :

  • Neutral State: Stable liquid. Safe for standard incineration.

  • Basic State (Nitronate Anion): If the waste stream is basic (pH > 8), the compound exists as a nitronate salt.

    • Risk:[1][2][3][4] Upon solvent evaporation, dry nitronate salts can detonate under shock or friction.

    • Causality: The nitro group stabilizes the negative charge, but the resulting aci-nitro form is energetically unstable in solid form.

Rule #1 of Disposal: Never allow basic waste streams containing this reagent to dry out. Always acidify to pH 4-6 before sending for disposal to ensure the compound returns to its neutral, stable form.

Disposal Decision Logic (Workflow)

The following logic gate ensures that the material is chemically stabilized before it enters the logistical waste stream.

DisposalWorkflow Start Waste Identification: Diethyl (nitromethyl)phosphonate CheckState Is the material Pure or a Reaction Mixture? Start->CheckState PurePath Pure / Expired Reagent CheckState->PurePath Pure MixPath Reaction Mixture (e.g., HWE) CheckState->MixPath Mixture Dilute Dilute in Compatible Solvent (DCM, Ethyl Acetate, Toluene) PurePath->Dilute CheckBase Was Strong Base used? (NaH, LiHMDS, KOtBu) MixPath->CheckBase Quench CRITICAL STEP: Acidify to pH 4-6 (Use 1M HCl or Acetic Acid) CheckBase->Quench Yes (Base Present) CheckBase->Dilute No Base TestPerox Verify pH < 7 Quench->TestPerox Label Labeling: 'Organic Waste - Phosphorus/Nitro' Warning: Do Not Concentrate Dilute->Label TestPerox->Dilute Final Disposal: High BTU Incineration (Approved Vendor) Label->Final

Caption: Decision tree for stabilizing diethyl (nitromethyl)phosphonate waste. Note the critical acidification step for basic mixtures.

Detailed Operational Protocols
Protocol A: Disposal of Pure/Expired Reagent

Use this for old bottles or excess pure stock.

  • PPE Requirements: Nitrile gloves (double gloved), safety goggles, lab coat. Work in a fume hood.

  • Dilution: Do not dispose of the neat liquid directly into a waste drum.

    • Dilute the reagent to <10% concentration using a combustible solvent (e.g., Acetone, Ethanol, or Toluene).

    • Reasoning: Dilution acts as a heat sink during incineration and prevents localized hotspots in the waste container.

  • Container: Transfer to a High-Density Polyethylene (HDPE) or glass waste container.

  • Labeling: Mark clearly with "Contains Organophosphonates" and "Combustible."

Protocol B: Quenching Reaction Mixtures (HWE)

Use this for post-reaction waste streams where base (NaH, KOtBu) was used.

  • Assessment: Check the pH of the reaction mixture. If pH > 7, the risk of nitronate salts exists.

  • Acidic Quench (The "Kill" Step):

    • Slowly add 1M HCl or Glacial Acetic Acid to the mixture while stirring.

    • Target: pH 4–6.

    • Verification: Use pH paper. Do not rely on calculation; confirm physically.

  • Phase Separation:

    • If an aqueous workup is performed, the phosphonate byproducts will partition into the organic phase.

    • Note: The aqueous phase will contain phosphate salts and can be disposed of as aqueous acidic waste.

  • Organic Waste Consolidation:

    • Combine the organic extracts.

    • CRITICAL: Do not rotary evaporate to dryness if you suspect unreacted nitro-phosphonate remains. Dispose of the solution as is.

    • Self-Validating System: If the waste container becomes warm, vent immediately. This indicates ongoing decomposition.

Regulatory & Logistical Compliance
Waste Stream Classification (RCRA)

Since Diethyl (nitromethyl)phosphonate is not explicitly P-listed or U-listed, it is classified by characteristic :

  • D001 (Ignitable): If the waste mixture (including solvents like acetone/toluene) has a flash point < 60°C.

  • D003 (Reactive): If the waste contains potential for detonation (e.g., dried nitronate salts). Proper quenching (Protocol B) avoids this classification.

Labeling Requirements

Your waste tag must include:

  • Full Chemical Name: Diethyl (nitromethyl)phosphonate.

  • Solvent Composition: e.g., "70% Toluene, 5% Reagent".

  • Hazard Checkboxes: Toxic, Irritant.[5]

  • Special Note: "High BTU Incineration Required. Contains Phosphorus."

Emergency Procedures
  • Spill (< 100 mL):

    • Eliminate ignition sources.[1][2][3][5][6][7]

    • Absorb with vermiculite or sand. Do not use combustible materials like paper towels or sawdust (nitro compounds can act as oxidizers in fires).

    • Scoop into a bucket and treat as hazardous waste.

  • Skin Contact:

    • Wash immediately with soap and water for 15 minutes.[6][7] Phosphonates can absorb through skin.

    • Seek medical attention if irritation persists.[1][6][7]

References
  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Diethyl (nitromethyl)phosphonate. Retrieved from

  • Sigma-Aldrich. (2023). Safety Data Sheet: Diethyl (nitromethyl)phosphonate. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[8] Retrieved from

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. (8th ed.). Elsevier.

Sources

Handling

Personal protective equipment for handling Diethyl (nitromethyl)phosphonate

CAS: 2053-29-4 | Application: Horner-Wadsworth-Emmons (HWE) Reagent Introduction: Beyond the SDS As researchers, we often treat reagents like Diethyl (nitromethyl)phosphonate simply as "starting materials." However, this...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2053-29-4 | Application: Horner-Wadsworth-Emmons (HWE) Reagent

Introduction: Beyond the SDS

As researchers, we often treat reagents like Diethyl (nitromethyl)phosphonate simply as "starting materials." However, this compound sits at the intersection of two functional groups requiring distinct respect: the phosphonate ester (susceptible to hydrolysis and acting as a surfactant/irritant) and the nitro group (introducing thermal sensitivity and energetic potential).

This guide is not a generic safety summary. It is a field-validated operational protocol designed to ensure data integrity and researcher safety during the synthesis of nitroalkenes.

Part 1: Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the mechanism of hazard. This compound is not a nerve agent, but it shares structural motifs with organophosphorus irritants.

The Hazard Mechanism[1]
  • Hydrolytic Instability: Like most phosphonate esters, this compound can hydrolyze in the presence of ambient moisture, releasing diethyl phosphonate species and potentially acidic byproducts. This degrades reagent quality (impacting yield) and increases the inhalation risk of volatile decomposition products.

  • Thermal Sensitivity (The Nitro Factor): The nitromethyl group adds a "energetic" character. While stable at room temperature, concentrating this reagent to dryness or subjecting it to high-vacuum distillation requires strict temperature control to prevent rapid decomposition.

GHS Classification Summary
Hazard ClassCategoryHazard StatementOperational Implication
Skin Irritation 2H315: Causes skin irritationDirect contact will cause dermatitis; lipid solubility aids permeation.
Eye Irritation 2AH319: Causes serious eye irritationSplash risk is high during syringe transfer; permanent corneal damage is possible.
STOT - SE 3H335: May cause respiratory irritationVolatility is low, but aerosols/mists are highly irritating to mucous membranes.

Part 2: The PPE Matrix (Personal Protective Equipment)

Directive: Do not default to "wear gloves." Select PPE based on permeation dynamics.

Hand Protection: The Permeation Logic

Organophosphonates are lipophilic. They can solvate through thin latex or low-grade nitrile rapidly.

  • Routine Handling (Splash Protection):

    • Material: Nitrile (Minimum thickness: 5 mil / 0.12 mm).

    • Protocol: "Touch and Change." If a splash occurs, change gloves immediately. The breakthrough time for diethyl esters is often <15 minutes for thin nitrile.

  • Scale-Up / Spill Cleanup (Immersion Protection):

    • Material: Butyl Rubber or Silver Shield/4H (Laminate).

    • Reasoning: Butyl rubber offers superior resistance to esters and nitro-compounds compared to nitrile.

Respiratory & Body Protection
  • Primary Barrier: Chemical Fume Hood. Mandatory.

    • Velocity Check: Ensure face velocity is >100 fpm (0.5 m/s).

  • Secondary Barrier (If hood failure/spill outside hood):

    • Respirator: Half-face respirator with Organic Vapor/P95 (OV/P95) cartridges.

  • Eye Protection: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient due to the creeping nature of phosphonate liquids.

Visualization: PPE Decision Logic

PPE_Decision_Tree Start Start: Assess Operation Scale Scale / Duration? Start->Scale Vent Ventilation Status Start->Vent Small < 10mL / Transient Scale->Small Large > 10mL / Prolonged Scale->Large Glove1 Gloves: Nitrile (5 mil) Protocol: Change on Splash Small->Glove1 Glove2 Gloves: Butyl Rubber or Double Nitrile (8 mil) Large->Glove2 Hood Fume Hood Functional Vent->Hood NoHood Hood Down / Spill Vent->NoHood Standard Standard: Goggles + Lab Coat Hood->Standard Resp Respirator: Full Face OV/P95 Cartridge NoHood->Resp

Caption: PPE selection logic based on operational scale and ventilation status.

Part 3: Operational Protocol

Objective: Maximize yield of the HWE reaction while minimizing exposure.

Step 1: Storage & Preparation
  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Moisture ingress degrades the reagent to diethyl hydrogen phosphonate.

  • Visual Check: The liquid should be clear to pale yellow. Darkening indicates decomposition (NOx release). If the liquid is dark orange/brown, quench and dispose.

Step 2: Transfer Techniques

Avoid pouring. Phosphonates are viscous and "creep" over glass rims, contaminating the bottle exterior.

  • Syringe Transfer: Use a glass syringe with a Luer-lock needle.

  • Positive Pressure: Insert a nitrogen balloon needle into the septum to equalize pressure during withdrawal.

  • Wipe Down: Wipe the septum with a dry Kimwipe immediately after needle removal to prevent hydrolysis of droplets.

Step 3: Reaction Setup (HWE Context)
  • Solvent: Anhydrous THF or DCM.

  • Base Addition: When adding base (e.g., NaH, LiHMDS) to the phosphonate, ensure the system is at 0°C . The deprotonation is exothermic.

  • Thermal Limit: Do not heat the reaction mixture above 60°C unless strictly necessary. The nitromethyl carbanion intermediate is thermally sensitive.

Step 4: Work-up & Quenching
  • Quench: Quench the reaction with saturated Ammonium Chloride (NH4Cl).

  • Phase Separation: The phosphonate byproducts are water-soluble. Wash the organic layer thoroughly with water/brine to remove phosphorus residues.

Part 4: Waste Disposal & Decontamination

Directive: Segregation prevents incinerator damage and regulatory fines.

Disposal Logic

Phosphorus-containing waste presents unique challenges for incinerators (formation of P2O5, which clogs filters).

  • Segregation: Do NOT mix with general halogenated solvents if possible. Use a dedicated "High-BTU / Phosphorus" waste stream if your facility offers it.

  • Labeling: Clearly tag as "Organophosphorus Compound – Nitro functionalized."

  • Empty Containers: Triple rinse with acetone. Collect the first rinse as hazardous waste. Deface the label before glass disposal.

Visualization: Waste Workflow

Waste_Flow Source Waste Generation Type Identify Stream Source->Type Liquid Liquid Reaction Waste Type->Liquid Solid Solid/Syringes/Wipes Type->Solid Seg1 Contains Halogens? Liquid->Seg1 BinC Bin C: Solid Hazardous Solid->BinC BinA Bin A: Halogenated + P Seg1->BinA Yes (DCM/CHCl3) BinB Bin B: Non-Halogenated + P Seg1->BinB No (THF/EtOAc)

Caption: Decision matrix for segregating organophosphorus waste streams.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75618, Diethyl (nitromethyl)phosphonate. Retrieved from [Link]

  • University of California, Berkeley (EH&S). Guidelines for Safe Handling of Organophosphorus Compounds. Retrieved from [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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